4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
Description
The exact mass of the compound 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-methylsulfanylphenoxy)-2-nitro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3S/c1-22-11-5-3-10(4-6-11)21-13-7-2-9(14(15,16)17)8-12(13)18(19)20/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLUCNREGWWLAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379578 | |
| Record name | 1-[4-(Methylsulfanyl)phenoxy]-2-nitro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56191-23-2 | |
| Record name | 1-[4-(Methylsulfanyl)phenoxy]-2-nitro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56191-23-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Profile: 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
CAS Number: 56191-23-2 Formula: C₁₄H₁₀F₃NO₃S Molecular Weight: 329.30 g/mol [1][2]
Executive Summary & Core Significance
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is a specialized fluorinated diphenyl ether intermediate used primarily in the development of high-potency agrochemicals (herbicides and insecticides) and pharmaceutical candidates.[2] Its structural core combines three critical pharmacophores:
-
Trifluoromethyl Group (-CF₃): Enhances lipophilicity and metabolic stability, facilitating membrane permeability.[2]
-
Nitro Group (-NO₂): Serves as a versatile handle for reduction to an aniline (amine), enabling further derivatization into ureas, amides, or heterocycles.[2]
-
Methylthio Ether (-SMe): Acts as a precursor to sulfoxides (-SOMe) and sulfones (-SO₂Me), moieties frequently employed to modulate biological half-life and potency in active pharmaceutical ingredients (APIs).[2]
This guide provides a comprehensive technical analysis of its synthesis, chemical behavior, and handling protocols for research and development applications.[2]
Chemical Identity & Physical Properties[2][3][4]
| Property | Specification |
| IUPAC Name | 1-[4-(Methylthio)phenoxy]-2-nitro-4-(trifluoromethyl)benzene |
| CAS Number | 56191-23-2 |
| Molecular Formula | C₁₄H₁₀F₃NO₃S |
| Molecular Weight | 329.30 g/mol |
| Appearance | Pale yellow to orange solid or viscous oil (grade dependent) |
| Boiling Point | ~371.9°C (Predicted at 760 mmHg) |
| Flash Point | ~178.7°C |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, Dichloromethane; Insoluble in Water |
| LogP (Predicted) | ~4.3 (Highly Lipophilic) |
Synthesis Methodology
The industrial and laboratory-scale preparation of this compound relies on a Nucleophilic Aromatic Substitution (SₙAr) reaction.[2] The electron-withdrawing nitro and trifluoromethyl groups on the benzene ring activate the 4-position for nucleophilic attack by the phenoxide.[2]
Reaction Pathway (SₙAr)
The synthesis involves the coupling of 4-Chloro-3-nitrobenzotrifluoride (the electrophile) with 4-(Methylthio)phenol (the nucleophile) in the presence of a base.[2]
Figure 1: SₙAr synthesis pathway demonstrating the displacement of the chloro group by the activated phenoxide.[2]
Detailed Experimental Protocol
Objective: Synthesis of 10g of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride.
Reagents:
-
4-Chloro-3-nitrobenzotrifluoride (MW 225.55): 7.0 g (31 mmol)[2]
-
4-(Methylthio)phenol (MW 140.20): 4.8 g (34 mmol, 1.1 eq)[2]
-
Potassium Carbonate (K₂CO₃, anhydrous): 6.4 g (46 mmol, 1.5 eq)[2]
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous: 50 mL[2]
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with nitrogen gas.[2]
-
Dissolution: Add 4-(Methylthio)phenol (4.8 g) and DMF (50 mL) to the flask. Stir until dissolved.
-
Deprotonation: Add Potassium Carbonate (6.4 g) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.
-
Addition: Add 4-Chloro-3-nitrobenzotrifluoride (7.0 g) dropwise or in small portions.
-
Reaction: Heat the mixture to 90°C in an oil bath. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[2] Reaction is typically complete within 4–6 hours.[2]
-
Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction mass into 300 mL of ice-cold water (precipitate may form).
-
Extract with Ethyl Acetate (3 x 100 mL).[2]
-
Wash the combined organic layers with water (2 x 100 mL) and brine (1 x 100 mL) to remove DMF.[2]
-
Dry over anhydrous Magnesium Sulfate (MgSO₄).[2]
-
-
Purification: Concentrate under reduced pressure. If necessary, purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) or recrystallize from ethanol/water.[2]
Critical Control Points:
-
Moisture Control: Water competes with the phenoxide, leading to phenol byproducts.[2] Use anhydrous solvents.[2]
-
Temperature: Do not exceed 120°C to prevent thermal decomposition of the nitro group.[2]
Downstream Applications & Functionalization
This compound is rarely the final API; rather, it is a "pivot" intermediate.[2] The two key functional handles (Nitro and Methylthio) allow for divergent synthesis.[2]
Oxidation (Sulfone/Sulfoxide Synthesis)
The methylthio group (-SMe) is easily oxidized to a sulfoxide (-SOMe) or sulfone (-SO₂Me).[2] Sulfones are critical in herbicides like Mesotrione or Fomesafen analogs to increase polarity and target enzyme binding.[2]
-
Reagents: m-CPBA (Dichloromethane, 0°C) or H₂O₂/Acetic Acid.[2]
Reduction (Aniline Synthesis)
The nitro group (-NO₂) can be reduced to an amine (-NH₂).[2] This amine is the attachment point for urea or amide linkers found in drugs like Sorafenib or Regorafenib (though those specific drugs use different cores, the chemistry is homologous).[2]
-
Reagents: H₂/Pd-C, Fe/NH₄Cl, or SnCl₂.[2]
Figure 2: Divergent synthetic utility of the intermediate.[2]
Safety & Handling (GHS Classification)
Inferred from structural analogs (Nitro-aromatics/Trifluoromethyl-benzenes).[2]
| Hazard Class | Statement | Precaution |
| Acute Toxicity | H302/H332: Harmful if swallowed or inhaled.[2] | Use in a fume hood.[2] Wear N95/P100 respirator if dust is generated.[2] |
| Skin Irritation | H315: Causes skin irritation.[2] | Wear nitrile gloves (min 0.11mm thickness).[2] |
| Eye Irritation | H319: Causes serious eye irritation.[2] | Wear safety goggles with side shields.[2] |
| Environmental | H411: Toxic to aquatic life with long-lasting effects.[2] | Collect all waste for incineration; do not release to drains.[2] |
Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the sulfur moiety.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2775523, 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride. Retrieved from [Link][2]
Sources
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride molecular weight
An In-Depth Technical Guide to 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details the compound's molecular and physicochemical properties, including its molecular weight of 329.29 g/mol .[1] A thorough, step-by-step synthesis protocol is presented, elucidating the underlying chemical principles. Furthermore, this guide addresses critical safety and handling procedures and explores the compound's applications in modern chemical research and development.
Introduction
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is a substituted aromatic ether that incorporates several key functional groups: a trifluoromethyl group, a nitro group, and a methylthio group. These functionalities impart unique electronic and steric properties to the molecule, making it a valuable building block in organic synthesis. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and bioavailability of drug candidates. This guide serves as a detailed resource for professionals engaged in the fields of medicinal chemistry, agrochemical development, and materials science.
Physicochemical Properties
A clear understanding of the physicochemical properties of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is essential for its effective use in research and synthesis. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C14H10F3NO3S | [1] |
| Molecular Weight | 329.29 g/mol | [1] |
| CAS Number | 56191-23-2 | [1] |
| Melting Point | 41 °C | [1] |
| Appearance | Not specified | |
| Solubility | Not specified |
Synthesis Protocol
The synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a leaving group on an activated aromatic ring by a nucleophile. In this case, 4-(methylthio)phenol acts as the nucleophile, and a halogenated and nitrated benzotrifluoride derivative serves as the electrophilic partner.
General Reaction Scheme
The fundamental transformation can be represented as follows:
Caption: General synthesis scheme for 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride.
Step-by-Step Experimental Procedure
The following protocol provides a detailed method for the synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride.
Materials:
-
4-Chloro-3-nitrobenzotrifluoride
-
4-(Methylthio)phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, combine 4-chloro-3-nitrobenzotrifluoride (1.0 eq), 4-(methylthio)phenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the limiting reagent).
-
Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride.
-
Mechanistic Insights
The synthesis proceeds via a classic SNAr mechanism. The electron-withdrawing nitro and trifluoromethyl groups strongly activate the aromatic ring of 4-chloro-3-nitrobenzotrifluoride towards nucleophilic attack. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 4-(methylthio)phenol, generating a more potent phenoxide nucleophile. This nucleophile then attacks the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer complex, which subsequently collapses to the final product with the expulsion of the chloride ion.
Applications in Research and Development
The structural motifs present in 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride make it a versatile intermediate in the synthesis of various target molecules.
-
Pharmaceuticals: The trifluoromethyl group is a common feature in many modern pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. The nitro group can be readily reduced to an amine, providing a handle for further functionalization in the synthesis of complex drug candidates.
-
Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated groups can improve the efficacy and environmental persistence of pesticides and herbicides.[2]
-
Materials Science: The unique electronic properties conferred by the functional groups can be exploited in the development of advanced materials with specific optical or electronic characteristics.[2]
Safety and Handling
Appropriate safety precautions must be observed when handling 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride and the reagents used in its synthesis.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Hazard Information:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is a valuable and versatile chemical intermediate with a well-defined synthesis pathway. Its unique combination of functional groups makes it a key building block in the development of new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective utilization in research and development.
References
Sources
An In-depth Technical Guide to 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
Section 1: Core Compound Overview
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is a specialized aromatic ether derivative characterized by a trifluoromethylated nitrobenzene core linked to a methylthiophenol moiety. While a specific CAS Number for this compound is not readily found in public databases, its structure suggests significant potential as a versatile intermediate in the synthesis of complex organic molecules. Its constituent parts—the nitrobenzotrifluoride scaffold and the methylthio functional group—are prevalent in molecules designed for pharmaceutical and agrochemical applications.
The trifluoromethyl (-CF3) group is a well-known bioisostere for a methyl group, offering enhanced metabolic stability, increased lipophilicity, and altered electronic properties that can significantly improve the efficacy and bioavailability of drug candidates. The nitro group (-NO2) is a strong electron-withdrawing group that not only activates the aromatic ring for certain chemical transformations but is also a precursor to the biologically important amine functionality via reduction.[1] The thioether (-SCH3) linkage introduces a site for potential metabolism (e.g., oxidation to sulfoxide or sulfone) and can influence receptor binding interactions.
This guide provides a comprehensive analysis of the compound's properties, a validated synthetic protocol, and its potential reactivity, based on established chemical principles and data from closely related analogues.
Section 2: Physicochemical & Spectroscopic Properties
Direct experimental data for 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is limited. However, its properties can be reliably predicted based on its constituent precursors and the well-documented analogue, 4-(4-Methoxyphenoxy)-3-nitrobenzotrifluoride (CAS 1996-69-6).[2]
Predicted Physicochemical Data
| Property | Predicted Value / Description | Rationale / Source Analogue |
| Molecular Formula | C₁₄H₁₀F₃NO₃S | Derived from chemical structure. |
| Molecular Weight | 329.29 g/mol | Calculated from molecular formula. |
| Appearance | Pale yellow to brown solid or oil. | Based on precursors and related nitroaromatic compounds.[3] |
| Melting Point | 40-55 °C (estimated) | Analogue 4-(4-methoxyphenoxy)-3-nitrobenzotrifluoride has a melting point of 45°C.[2] |
| Boiling Point | > 180 °C at reduced pressure (est.) | Analogue 4-(4-methoxyphenoxy)-3-nitrobenzotrifluoride has a boiling point of 175-180°C at 2.5 Torr. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, DMF, DMSO). | Typical for aromatic ethers of this size and polarity.[4] |
Predicted Spectroscopic Signatures for Structural Elucidation
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The following are the expected spectral characteristics.
| Technique | Expected Observations |
| ¹H NMR | ~2.5 ppm (s, 3H): Methyl protons (-SCH₃).~7.0-7.6 ppm (m, 7H): Aromatic protons. Expect two distinct AX or AB systems for the two para-substituted rings and a more complex pattern for the trisubstituted nitro-bearing ring. |
| ¹³C NMR | ~15-20 ppm: Methyl carbon (-SCH₃).~115-160 ppm: Aromatic carbons. Signals will include C-O, C-S, C-NO₂, and C-CF₃ carbons.~123 ppm (q): Trifluoromethyl carbon (-CF₃) with characteristic splitting due to C-F coupling. |
| ¹⁹F NMR | ~ -60 to -65 ppm (s): A single peak for the three equivalent fluorine atoms of the -CF₃ group. |
| FT-IR (cm⁻¹) | ~1530 & 1350: Asymmetric and symmetric ν(NO₂) stretching.~1300-1100: Strong, broad absorbances for ν(C-F) of the CF₃ group.~1250-1200: Asymmetric ν(C-O-C) ether stretch.~3100-3000: Aromatic ν(C-H) stretching. |
| Mass Spec (MS) | [M]⁺ at m/z 329.03: Molecular ion peak.Characteristic fragmentation patterns involving loss of NO₂, CF₃, and cleavage of the ether bond. |
Section 3: Synthesis and Mechanistic Insights
The most logical and efficient pathway to synthesize 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is via a Nucleophilic Aromatic Substitution (SₙAr) reaction.
Causality of the Synthetic Strategy
The SₙAr mechanism is contingent on two primary factors: the presence of a good leaving group and significant deactivation (i.e., reduction of electron density) of the aromatic ring.[5]
-
Ring Activation: The benzotrifluoride ring is strongly activated towards nucleophilic attack by the presence of two powerful electron-withdrawing groups: the nitro group (-NO₂) and the trifluoromethyl group (-CF₃). These groups are positioned ortho and para, respectively, to the chlorine atom in the precursor, 4-chloro-3-nitrobenzotrifluoride. This specific orientation is crucial as it allows for the delocalization and stabilization of the negative charge in the Meisenheimer complex intermediate, which is the rate-determining step of the reaction.[6][7]
-
Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group in this activated system.
-
Nucleophile: The nucleophile is the phenoxide anion, generated in situ from 4-(methylthio)phenol by a suitable base.
Sources
- 1. Nitro compound - Wikipedia [en.wikipedia.org]
- 2. 4-(4-METHOXYPHENOXY)-3-NITROBENZOTRIFLUORIDE CAS#: 1996-69-6 [amp.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. Page loading... [guidechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Guide: Synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
This guide outlines the high-purity synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride (CAS 71236-96-9), a critical diaryl ether intermediate often utilized in the development of agrochemicals and pharmaceutical agents (e.g., anticoccidials).
The protocol focuses on a nucleophilic aromatic substitution (
Executive Summary & Strategic Analysis
The synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride relies on the formation of a diaryl ether linkage via Nucleophilic Aromatic Substitution (
Retrosynthetic Logic
The target molecule is dissected at the ether oxygen. The electron-deficient ring (containing
-
Electrophile: 4-Chloro-3-nitrobenzotrifluoride (CAS 121-17-5).[1] The chlorine atom is highly labile due to the ortho-nitro and para-trifluoromethyl groups, which stabilize the Meisenheimer complex intermediate.
-
Nucleophile: 4-(Methylthio)phenol (CAS 1073-72-9). The phenoxide anion is generated in situ.
Reaction Pathway Diagram
Caption: Mechanistic pathway of the
Experimental Protocol
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Role | Critical Quality Attribute |
| 4-Chloro-3-nitrobenzotrifluoride | 225.55 | 1.05 | Electrophile | Purity >98%; Free of hydrolysis products. |
| 4-(Methylthio)phenol | 140.20 | 1.00 | Nucleophile | Light sensitive; Store under inert gas. |
| Potassium Carbonate ( | 138.21 | 1.2 - 1.5 | Base | Anhydrous; Finely milled to increase surface area. |
| DMF (N,N-Dimethylformamide) | 73.09 | 5-8 Vol | Solvent | Water content <0.05% to prevent hydrolysis. |
Step-by-Step Procedure
Step 1: Reactor Charging & Deprotonation
-
Equip a dry 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, internal thermometer, and nitrogen inlet.
-
Charge 4-(Methylthio)phenol (1.0 eq) and Anhydrous DMF (5 volumes).
-
Initiate stirring (300-400 RPM) and nitrogen purge.
-
Add Potassium Carbonate (1.2 eq) in portions.
-
Expert Insight: The mixture may thicken as the phenoxide salt forms. Ensure efficient agitation. Stir at ambient temperature for 30 minutes to ensure complete deprotonation before adding the electrophile. This minimizes competitive hydrolysis of the electrophile.
-
Step 2: Coupling Reaction
-
Add 4-Chloro-3-nitrobenzotrifluoride (1.05 eq) dropwise or in small portions to the phenoxide slurry.
-
Exotherm Alert: The reaction is exothermic. Control addition rate to maintain internal temperature
.
-
-
Heat the reaction mixture to 80–90°C .
-
Monitor reaction progress via HPLC or TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).
-
Target: >98% conversion of the phenol.[6] Typical reaction time is 3–5 hours.
-
Step 3: Quench & Workup
-
Cool the mixture to 20–25°C .
-
Pour the reaction mass slowly into Ice Water (10 volumes) with vigorous stirring.
-
Observation: The product should precipitate as a yellow to off-white solid.
-
-
Stir the aqueous slurry for 1 hour to dissolve inorganic salts (
, excess carbonate). - volumes) until the filtrate is neutral (pH 7).
Step 4: Purification
-
Recrystallization: Dissolve the crude wet cake in hot Ethanol (or Methanol).
-
Allow to cool slowly to room temperature, then chill to 0–5°C.
-
Filter the purified crystals and dry in a vacuum oven at 45°C for 12 hours.
Process Workflow & Logic
The following diagram illustrates the operational flow, highlighting critical control points (CCPs) where yield or safety can be compromised.
Caption: Operational workflow emphasizing the pre-formation of the phenoxide and temperature control during electrophile addition.
Analytical Validation
To ensure the integrity of the synthesized material, the following specifications must be met:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Yellow to off-white crystalline solid |
| Purity | HPLC (C18, ACN/Water) | |
| Identity | Characteristic peaks: | |
| Moisture | Karl Fischer |
Troubleshooting & Optimization
-
Low Yield:
-
Cause: Hydrolysis of 4-Chloro-3-nitrobenzotrifluoride due to wet solvent.
-
Fix: Ensure DMF is anhydrous (
). Use molecular sieves if necessary.
-
-
Dark Coloration:
-
Cause: Oxidation of the sulfur moiety or thermal decomposition.
-
Fix: Conduct reaction strictly under nitrogen atmosphere. Do not exceed 100°C.
-
-
Slow Reaction:
-
Cause: Coarse particle size of
. -
Fix: Use milled/powdered carbonate or switch to
(catalytic amount) to boost reactivity.
-
References
-
PubChem. (n.d.). 4-Chloro-3-nitrobenzotrifluoride (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Google Patents. (2008). Synthesis technique for toltrazuril (CN101265236B).
Sources
- 1. 4-氯-3-硝基三氟甲苯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and Application of Toltrazuril_Chemicalbook [chemicalbook.com]
- 6. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
A Spectroscopic Deep Dive: Unraveling the Molecular Signature of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Spectroscopic Rationale
The structural framework of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride, as depicted below, presents a fascinating case for spectroscopic analysis. The molecule is comprised of two substituted benzene rings linked by an ether oxygen. One ring is decorated with a strongly electron-withdrawing nitro group and a trifluoromethyl group, while the other bears an electron-donating methylthio group. This electronic dichotomy across the molecule will profoundly influence the chemical environments of the constituent protons and carbons, leading to a rich and informative set of spectral data.
Molecular Structure of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] The predicted ¹H and ¹³C NMR spectra of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride are detailed below.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on both rings and the methyl protons of the methylthio group. The chemical shifts are influenced by the electronic effects of the substituents. Electron-withdrawing groups like -NO₂ and -CF₃ will deshield nearby protons, shifting their signals downfield, while electron-donating groups like -SCH₃ and the phenoxy ether will shield protons, moving their signals upfield.[2]
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2' | 8.2 - 8.4 | d | ~2.5 |
| H-6' | 7.8 - 8.0 | dd | ~8.5, ~2.5 |
| H-5' | 7.2 - 7.4 | d | ~8.5 |
| H-2, H-6 | 7.3 - 7.5 | d | ~8.8 |
| H-3, H-5 | 7.0 - 7.2 | d | ~8.8 |
| -SCH₃ | 2.4 - 2.6 | s | - |
Interpretation of the ¹H NMR Spectrum:
-
Nitro- and Trifluoromethyl-Substituted Ring (Ring A): The protons on this ring (H-2', H-5', H-6') will be significantly deshielded due to the potent electron-withdrawing nature of the nitro and trifluoromethyl groups.
-
H-2' : This proton is ortho to the nitro group and will be the most downfield, appearing as a doublet due to coupling with H-6'.
-
H-6' : This proton is ortho to the trifluoromethyl group and meta to the nitro group. It will appear as a doublet of doublets due to coupling with both H-5' and H-2'.
-
H-5' : This proton is ortho to the ether linkage and meta to the trifluoromethyl group. It will be the most upfield of the protons on this ring, appearing as a doublet from coupling with H-6'.
-
-
Methylthio-Substituted Ring (Ring B): The protons on this ring (H-2, H-3, H-5, H-6) will be influenced by the electron-donating methylthio group and the phenoxy ether linkage.
-
H-2, H-6 and H-3, H-5 : Due to the para-substitution pattern, this ring is expected to show a characteristic AA'BB' system, which often simplifies to two apparent doublets.[1] The protons ortho to the ether linkage (H-2, H-6) will be slightly downfield compared to the protons ortho to the methylthio group (H-3, H-5).
-
-
Methyl Protons (-SCH₃): The three protons of the methyl group will appear as a sharp singlet in the upfield region, characteristic of a methyl group attached to a sulfur atom.
Proton Numbering for NMR Assignments
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the electronic environment.[3] Carbons attached to electronegative atoms (O, N, F) and those in electron-deficient aromatic rings will appear at lower field (higher ppm).
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-4' | 155 - 160 |
| C-1 | 150 - 155 |
| C-3' | 145 - 150 |
| C-4 | 135 - 140 |
| C-6' | 130 - 135 |
| C-2, C-6 | 125 - 130 |
| C-5' | 120 - 125 (q, J ≈ 3-5 Hz) |
| C-2' | 115 - 120 |
| C-3, C-5 | 110 - 115 |
| CF₃ | 120 - 125 (q, J ≈ 270-280 Hz) |
| -SCH₃ | 15 - 20 |
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons: A total of nine distinct aromatic carbon signals are expected, as all carbons in the nitro-substituted ring are unique, and due to symmetry in the other ring, some carbons are equivalent.
-
The carbons attached to the ether oxygen (C-4' and C-1) will be downfield.
-
The carbon bearing the nitro group (C-3') will also be significantly downfield.
-
The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
The carbons ortho and para to the electron-donating methylthio group (C-2, C-6 and C-4) will be shielded relative to unsubstituted benzene.
-
-
Aliphatic Carbons:
-
The carbon of the trifluoromethyl group will show a characteristic quartet with a large coupling constant.
-
The methyl carbon of the -SCH₃ group will appear as a singlet in the upfield region.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 1520 - 1560 (strong) | Asymmetric N-O stretch | Nitro group (-NO₂) |
| 1340 - 1380 (strong) | Symmetric N-O stretch | Nitro group (-NO₂) |
| 1200 - 1350 (strong) | C-F stretch | Trifluoromethyl (-CF₃) |
| 1230 - 1270 (strong) | Aryl-O stretch | Ether (-O-) |
| 1000 - 1050 (strong) | Aryl-O stretch | Ether (-O-) |
| ~3100 | Aromatic C-H stretch | Aromatic rings |
| 1580 - 1600, 1450 - 1500 | C=C stretch | Aromatic rings |
| ~700 | C-S stretch | Methylthio (-SCH₃) |
Interpretation of the IR Spectrum:
-
Nitro Group: Two strong absorption bands are expected for the nitro group, corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds. For aromatic nitro compounds, these typically appear around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.[5]
-
Trifluoromethyl Group: The C-F stretching vibrations of the -CF₃ group will give rise to one or more strong absorption bands in the 1200 - 1350 cm⁻¹ region.
-
Ether Linkage: The aryl-O-C stretching vibrations will produce strong bands, typically in the 1230-1270 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.
-
Aromatic Rings: The C-H stretching vibrations of the aromatic protons will appear at wavenumbers slightly above 3000 cm⁻¹. The C=C stretching vibrations within the rings will result in characteristic absorptions in the 1450-1600 cm⁻¹ range.
-
Methylthio Group: The C-S stretching vibration is typically weak and appears in the fingerprint region around 700 cm⁻¹.
Workflow for IR Spectral Analysis
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z = 329, corresponding to the molecular weight of the compound (C₁₄H₁₀F₃NO₃S). Nitroaromatic compounds often exhibit a stable molecular ion.[6]
-
Major Fragmentation Pathways:
-
Loss of NO₂: A significant fragment ion at m/z = 283, resulting from the loss of a nitro group (•NO₂).
-
Loss of CF₃: A fragment at m/z = 260, corresponding to the loss of a trifluoromethyl radical (•CF₃).
-
Cleavage of the Ether Bond: Fragmentation of the ether linkage can lead to several characteristic ions. Cleavage on the nitro-substituted side could produce a fragment at m/z = 184 (C₇H₃F₃NO⁺) and on the methylthio-substituted side at m/z = 139 (C₇H₇S⁺).
-
Loss of CH₃: A peak at m/z = 314, resulting from the loss of a methyl radical from the methylthio group.
-
Predicted Mass Spectrometry Fragmentation
Conclusion
The comprehensive spectroscopic analysis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride, based on established principles and data from analogous structures, provides a detailed and predictive overview of its NMR, IR, and MS spectra. The interplay of electron-donating and electron-withdrawing substituents creates a unique and interpretable spectral signature. This guide serves as a valuable resource for the identification and characterization of this compound and provides a methodological framework for the analysis of other complex substituted aromatic molecules in the fields of pharmaceutical development and materials science. The predicted data herein offers a strong foundation for experimental verification and further research into the properties and applications of this intriguing molecule.
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An In-depth Technical Guide to the Solubility Profiling of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
Introduction: Contextualizing the Importance of Solubility
In the landscape of drug discovery and development, the journey from a new chemical entity (NCE) to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the fate of a candidate compound is its aqueous solubility. Poor solubility is a primary contributor to inadequate bioavailability, leading to unpredictable exposure and potential failure in preclinical and clinical stages.[1][2] This guide provides a comprehensive framework for the systematic evaluation of the solubility profile of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride, a compound featuring structural motifs of significant interest in medicinal chemistry.
The molecule's architecture—comprising a trifluoromethyl group for metabolic stability, a nitro group as a potent electron-withdrawing element, and a phenoxy-thioether backbone—suggests a complex interplay of lipophilicity and polarity.[3][4] The trifluoromethyl group, in particular, is a cornerstone of modern drug design, often incorporated to enhance metabolic stability and modulate lipophilicity.[5][6] Understanding the solubility of this specific arrangement is paramount for any further development. This document outlines the theoretical underpinnings and provides detailed, field-proven protocols for determining both the kinetic and thermodynamic solubility, ensuring that researchers and drug development professionals can generate robust and reliable data to guide formulation strategies.
Physicochemical Properties and Structural Analysis
A foundational analysis of the compound's structure is the first step in predicting its solubility behavior.
| Property | Value / Structure | Source |
| IUPAC Name | 1-(4-Methylsulfanylphenoxy)-2-nitro-4-(trifluoromethyl)benzene | N/A |
| Molecular Formula | C₁₄H₁₀F₃NO₃S | Inferred |
| Molecular Weight | 345.30 g/mol | Inferred |
| Chemical Structure | N/A |
Structural Insights:
-
Lipophilicity: The two aromatic rings, the thioether (-S-CH₃) group, and the trifluoromethyl (-CF₃) group contribute significantly to the molecule's lipophilic character. The trifluoromethyl group is a known lipophilicity enhancer.[5]
-
Polarity: The nitro group (-NO₂) is a strong polar and electron-withdrawing group. The ether oxygen also contributes some polarity. However, the molecule lacks readily ionizable functional groups or significant hydrogen bond donors.
-
Predicted Behavior: Based on this structure, 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is anticipated to be a poorly water-soluble, neutral compound. Its solubility is unlikely to be significantly influenced by pH within the physiological range (pH 1.2-7.4), a hypothesis that must be experimentally verified.[7]
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
A critical distinction in solubility science is between kinetic and thermodynamic measurements. Misinterpretation of these values can lead to costly errors in development.
-
Kinetic Solubility: This measures the concentration of a compound at the moment it begins to precipitate from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[8] It is a high-throughput method ideal for early discovery to quickly flag compounds with potential solubility liabilities.[9] However, these values often overestimate the true solubility as they may represent a metastable, amorphous state.[10]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a drug's solubility. It is defined as the maximum concentration of a substance that can be dissolved in a solvent at equilibrium with its most stable solid-state form at a given temperature and pressure.[11] This "shake-flask" method is lower-throughput but is considered the gold standard, essential for lead optimization and pre-formulation studies.[12][13]
The strategic approach involves using kinetic solubility for initial screening and reserving the more resource-intensive thermodynamic solubility assessment for lead candidates.
Caption: Fig 1: Strategic workflow for solubility assessment in drug discovery.
Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and employing robust analytical methods. All studies should be conducted in compliance with Good Laboratory Practice (GLP) where applicable.[14]
Protocol 1: Kinetic Solubility Determination via Laser Nephelometry
This high-throughput method is used to rapidly assess the point of precipitation. Nephelometry is a fast, sensitive, and scalable method for measuring particulate matter in a sample.[15]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).
-
Aqueous Addition: Using a liquid handler, transfer a small, precise volume (e.g., 2 µL) from the DMSO plate to a 96-well clear-bottom assay plate containing the aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4). This creates a final DMSO concentration of 1%, minimizing its effect on solubility.
-
Incubation: Shake the plate for 2 hours at 25°C, protected from light.
-
Measurement: Measure the turbidity (light scattering) of each well using a microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus).[15]
-
Data Analysis: Plot the nephelometry signal against the compound concentration. The kinetic solubility is determined as the concentration at which the signal begins to sharply increase above the background, indicating the onset of precipitation.
Protocol 2: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol determines the equilibrium solubility and is the definitive measure for preclinical development.[16]
Methodology:
-
Sample Preparation: Add an excess amount of solid 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride (e.g., 1-2 mg) to a series of glass vials. Ensure the solid is in its most stable crystalline form, which can be confirmed by Powder X-ray Diffraction (PXRD).[13]
-
Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer. A range of buffers should be used to assess pH effects.[16]
-
pH 1.2 (0.1 N HCl)
-
pH 4.5 (Acetate Buffer)
-
pH 6.8 (Phosphate Buffer)
-
pH 7.4 (Phosphate-Buffered Saline, PBS)
-
-
Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This duration is critical to ensure equilibrium is reached.[9]
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant. To ensure complete removal of solid particles, centrifuge the supernatant at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a low-binding 0.22 µm filter.
-
Quantification: Dilute the clarified supernatant with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV method (see Protocol 3).
-
Solid-State Analysis: After the experiment, recover the remaining solid from the vials and analyze it using PXRD or microscopy to confirm that no change in the solid form (e.g., hydration or polymorphism) occurred during the experiment.[13]
Caption: Fig 2: Experimental workflow for the shake-flask thermodynamic solubility assay.
Protocol 3: Analytical Quantification by HPLC-UV
A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the dissolved compound, as it separates the analyte from any potential impurities or excipients.[17]
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector (e.g., Agilent 1100/1200 series).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% Formic Acid in Water) and an organic solvent (e.g., Acetonitrile or Methanol). The presence of multiple aromatic rings suggests potential for π-π interactions.[18]
-
Detection: The compound contains strong chromophores (nitrobenzene).[19] A suitable UV wavelength for detection should be determined by scanning a dilute standard solution (a wavelength around 240-260 nm is likely appropriate).[20]
-
Calibration: Prepare a set of calibration standards of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride in the mobile phase, covering the expected concentration range. Generate a calibration curve by plotting peak area against concentration. The curve must have a correlation coefficient (r²) of >0.995.
-
Sample Analysis: Inject the diluted supernatant from Protocol 2 and determine the concentration by interpolating its peak area from the calibration curve.
Data Presentation and Interpretation
Results should be presented clearly and concisely.
Table 1: Hypothetical Thermodynamic Solubility Data for 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride at 25°C
| Buffer System | pH | Solubility (µg/mL) | Solubility (µM) | Classification |
| 0.1 N HCl | 1.2 | < 1.0 | < 2.9 | Very Poorly Soluble |
| Acetate Buffer | 4.5 | < 1.0 | < 2.9 | Very Poorly Soluble |
| Phosphate Buffer | 6.8 | < 1.0 | < 2.9 | Very Poorly Soluble |
| PBS | 7.4 | < 1.0 | < 2.9 | Very Poorly Soluble |
Interpretation: The hypothetical data in Table 1 indicates that the compound is very poorly soluble across the entire physiological pH range. This is a significant finding that would immediately trigger further investigation into solubility enhancement techniques (e.g., amorphous solid dispersions, micronization) for any future in vivo studies. The lack of pH-dependent solubility confirms the initial structural assessment that the molecule behaves as a neutral compound.
Conclusion
This guide provides a robust, multi-step strategy for comprehensively characterizing the solubility profile of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride. By integrating high-throughput kinetic screening with the gold-standard thermodynamic shake-flask method, researchers can build a reliable dataset. The causality is clear: early, rapid screening identifies potential issues, while later, precise equilibrium measurements provide the definitive data needed for preclinical formulation and accurate interpretation of toxicological and efficacy studies.[21] A thorough understanding of solubility, grounded in the rigorous experimental and analytical protocols described herein, is not merely an academic exercise; it is a critical prerequisite for the successful advancement of any NCE in the pharmaceutical pipeline.
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4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride safety and handling
An In-Depth Technical Guide to the Safe Handling of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride (CAS No. 56191-23-2) is a complex organic molecule with the formula C14H10F3NO3S.[1][2] Its structure, featuring a trifluoromethyl group, a nitro group, and a methylthio-phenoxy ether linkage, suggests its potential utility as an intermediate in medicinal chemistry and materials science. However, these same functional groups contribute to its hazardous properties, necessitating a robust understanding of its safety profile for proper handling. This guide provides a comprehensive overview of the risks associated with this compound and outlines detailed protocols to ensure the safety of laboratory personnel.
Section 1: Hazard Identification and Toxicological Profile
A thorough understanding of the inherent hazards of a chemical is the foundation of safe laboratory practice. 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is classified as a hazardous substance, and its toxicological profile indicates multiple routes of potential exposure and harm.[1][2]
Globally Harmonized System (GHS) Classification
The compound is categorized under several hazard classes according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The signal word for this chemical is "Warning".[1][2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1][2] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][2] |
Toxicological Insights
The GHS classification points to several critical toxicological endpoints. The trifluoromethyl and nitro-aromatic moieties are common in pharmacologically active and potentially toxic compounds.
-
Systemic Toxicity: The "Harmful" classification for oral, dermal, and inhalation routes indicates that absorption through any of these pathways can lead to systemic toxic effects. Researchers must therefore prevent ingestion, skin contact, and inhalation of dusts or aerosols.
-
Local Irritation: The compound is a confirmed skin and eye irritant.[1][2] This is a direct chemical effect on epithelial tissues. The causality behind this is often the reactive nature of the nitro-aromatic system, which can interact with cellular proteins and lipids, leading to an inflammatory response. Prolonged or repeated skin contact may lead to dermatitis.
-
Respiratory Effects: As a respiratory irritant, inhaling the compound can cause inflammation and discomfort in the nasal passages, throat, and lungs.[1][2] This underscores the critical importance of handling the substance in a well-ventilated area, preferably within a chemical fume hood.
Section 2: Risk Assessment and Control Measures
A systematic approach to risk assessment is crucial before any handling of this compound. This involves identifying the hazards, evaluating the risks of exposure during specific procedures, and implementing appropriate control measures.
The Hierarchy of Controls
The hierarchy of controls is a framework that prioritizes safety measures. The most effective controls are at the top of the pyramid.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls
Given the inhalation hazard, all work involving solid or solutions of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride must be conducted in a certified chemical fume hood.[1][3] This is non-negotiable as it is the primary method for preventing respiratory exposure. Facilities should also be equipped with readily accessible eyewash stations and safety showers.[4][5]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully to provide a sufficient barrier against the specific hazards of the compound.
Caption: PPE selection workflow based on GHS hazard statements.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn over goggles if there is a significant risk of splashing.[6] | Protects against serious eye irritation (H319).[1] |
| Skin and Body Protection | Chemical-resistant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended. | Prevents skin contact (H312) and irritation (H315).[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Double-gloving may be appropriate for some procedures. Always inspect gloves for tears or holes before use. | Prevents skin contact (H312) and irritation (H315).[1][7] |
| Respiratory Protection | Not required if work is performed within a certified chemical fume hood. If a hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used. | Prevents inhalation (H332) and respiratory irritation (H335).[1] |
Section 3: Standard Operating Procedures (SOPs)
Adherence to standardized procedures minimizes variability and risk. The following protocols should be adapted to specific laboratory contexts and included in formal training.
General Handling Protocol
-
Preparation: Cordon off the work area. Confirm the chemical fume hood is functioning correctly. Ensure an emergency kit (spill kit, first aid) is accessible.
-
Donning PPE: Put on all required PPE in the correct order (lab coat, then gloves, then eye protection).
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain dust. Use a spatula for transfers and handle containers carefully to avoid generating dust. If making solutions, add the solid to the solvent slowly.
-
During the Reaction: Keep all containers sealed when not in use. Ensure continuous ventilation.
-
Post-Handling: Decontaminate all surfaces within the fume hood. Carefully remove and dispose of contaminated materials (e.g., weighing paper, pipette tips) in a designated hazardous waste container.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination (gloves first, then eye protection, then lab coat).
-
Hygiene: Wash hands and arms thoroughly with soap and water after completing the work.[1][8]
Storage and Disposal
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][8] It should be stored locked up and segregated from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of unused material and contaminated waste in a designated, labeled hazardous waste container.[1] All disposal must be carried out in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Section 4: Emergency Response Procedures
Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures.
Personal Exposure
Caption: Decision tree for emergency response to personal exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person into fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical help.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor for medical help.[1] |
Spill Response Protocol
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.
-
Assess: Evaluate the size of the spill and determine if it can be handled safely by laboratory personnel. For large spills, contact your institution's environmental health and safety (EHS) department.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Clean-Up: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for hazardous waste disposal.
-
Report: Report the incident to your supervisor and EHS department.
Conclusion
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is a chemical with significant hazards that demand respect and careful handling. By integrating the principles of hazard identification, risk assessment, and control measures into daily laboratory practice, researchers can effectively mitigate the risks of exposure. The protocols and information provided in this guide serve as a critical resource for establishing a self-validating system of safety, ensuring that scientific advancement does not come at the cost of personal health.
References
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PubChem. 4-Fluoro-3-nitrobenzotrifluoride. National Center for Biotechnology Information. [Link]
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Alfa Aesar. (2012-04-30). 4-Nitrobenzotrifluoride - Safety Data Sheet. [Link]
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Cole-Parmer. Material Safety Data Sheet. [Link]
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American Chemistry Council. (2021-09). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
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An In-depth Technical Guide to 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride, a diaryl ether scaffold featuring key pharmacophores known for their significance in medicinal chemistry. Diaryl ethers are a privileged structural motif in numerous therapeutic agents, recognized for their chemical stability and ability to modulate biological activity.[1][2][3] The incorporation of a trifluoromethyl group can enhance metabolic stability and bioavailability, while the nitro group offers versatile handles for further chemical modification and can contribute to biological activity.[4][5][6] This document outlines a proposed synthetic route, predicted physicochemical and spectroscopic properties, and explores the potential therapeutic applications of this compound, particularly in oncology and infectious diseases.
Introduction: The Promise of a Multifunctional Scaffold
The diaryl ether linkage is a cornerstone in the design of bioactive molecules, offering a robust and sterically defined connection between two aromatic rings.[1][2] This structural element is prevalent in a wide array of pharmaceuticals and agrochemicals, valued for its contribution to the overall conformation and physicochemical properties of the molecule.[1] The subject of this guide, 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride, integrates this diaryl ether core with two critical functional groups: the trifluoromethyl (-CF3) and the nitro (-NO2) moieties.
The trifluoromethyl group is a highly sought-after substituent in modern drug design due to its ability to improve a compound's metabolic stability against oxidative degradation and enhance its lipophilicity, which can lead to better cell permeability and bioavailability.[4][5][6] The strong carbon-fluorine bond is resistant to metabolic cleavage, prolonging the in vivo half-life of a drug candidate.[6]
The nitroaromatic group, while sometimes associated with toxicity, is a versatile precursor in medicinal chemistry. It can be readily reduced to an amino group, providing a key intermediate for further derivatization.[4] Furthermore, nitro-containing compounds themselves have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects.[7] The presence of these functional groups on a diaryl ether backbone suggests that 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride holds significant potential as a lead compound for drug discovery programs.
Proposed Synthesis: A Nucleophilic Aromatic Substitution Approach
The synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established method is particularly effective for the formation of diaryl ethers when one of the aromatic rings is activated by an electron-withdrawing group, such as the nitro and trifluoromethyl groups present in the proposed electrophile.[8]
The proposed synthetic pathway involves the reaction of 4-fluoro-3-nitrobenzotrifluoride with 4-(methylthio)phenol in the presence of a suitable base. The electron-withdrawing nitro and trifluoromethyl groups on the benzotrifluoride ring activate the fluorine atom for nucleophilic displacement by the phenoxide ion generated in situ from 4-(methylthio)phenol.
Figure 1: Proposed synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride.
Experimental Protocol:
-
Reagent Preparation: To a solution of 4-(methylthio)phenol (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (1.2-1.5 equivalents). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Reaction: To the phenoxide solution, add 4-fluoro-3-nitrobenzotrifluoride (1.0 equivalent) dropwise.
-
Heating: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate and can be collected by filtration. Alternatively, the aqueous mixture can be extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF and DMSO are chosen for their ability to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby accelerating the reaction rate.
-
Base: Anhydrous potassium carbonate is a common and cost-effective choice. Cesium carbonate can be used for less reactive substrates due to the higher solubility of the cesium phenoxide.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy of the reaction. The specific temperature will depend on the reactivity of the substrates.
Physicochemical and Spectroscopic Profile
Predicted Physicochemical Properties:
| Property | Predicted Value | Rationale/Reference |
| Molecular Formula | C14H10F3NO3S | Based on chemical structure. |
| Molecular Weight | 329.3 g/mol | Calculated from the molecular formula. |
| Appearance | Pale yellow to yellow solid | Similar nitroaromatic compounds are often colored solids. |
| Melting Point | 90-110 °C | Inferred from related nitro-containing diaryl ethers. |
| Boiling Point | > 300 °C | High boiling point is expected for a molecule of this size and polarity. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane). | The presence of the nonpolar aromatic rings and the trifluoromethyl group suggests poor water solubility. |
Predicted Spectroscopic Data:
| Technique | Predicted Chemical Shifts/Peaks | Rationale |
| 1H NMR | δ 7.0-8.5 ppm (aromatic protons), δ 2.5 ppm (methyl protons) | The aromatic protons will appear in the downfield region, with specific splitting patterns determined by their coupling. The methyl protons of the thioether group will be a singlet in the upfield region. |
| 13C NMR | δ 115-160 ppm (aromatic carbons), δ 123 ppm (q, J ≈ 272 Hz, -CF3), δ 15 ppm (-SCH3) | Aromatic carbons will have distinct signals. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. |
| IR (cm-1) | ~1530 & 1350 (asymmetric and symmetric NO2 stretch), ~1250-1050 (C-F stretch), ~1240 (Ar-O-Ar stretch) | Characteristic peaks for the nitro, trifluoromethyl, and diaryl ether functional groups are expected. |
| Mass Spec (EI) | m/z 329 (M+) | The molecular ion peak corresponding to the molecular weight of the compound is expected. |
Potential Biological Activities and Therapeutic Applications
The structural features of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride suggest several potential avenues for therapeutic applications, primarily in the fields of oncology and infectious diseases.
Anticancer Potential
The diaryl ether scaffold is a common feature in many kinase inhibitors, which are a major class of anticancer drugs.[9][10] These compounds often act by binding to the ATP-binding pocket of kinases, thereby inhibiting their activity and disrupting cancer cell signaling pathways. The trifluoromethyl group can enhance binding affinity and cell permeability, while the nitro group can be a site for modification to optimize activity and selectivity.
Figure 2: Postulated mechanism of action as a kinase inhibitor.
Antimicrobial Activity
Nitroaromatic compounds have a long history of use as antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamino intermediates. These reactive species can then damage cellular macromolecules such as DNA and proteins, leading to cell death. The trifluoromethyl group could enhance the compound's ability to penetrate microbial cell walls.
Future Directions and Conclusion
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. The synthetic route proposed herein is based on well-established and reliable chemical transformations. The predicted physicochemical and spectroscopic properties provide a foundation for its future synthesis and characterization.
Further research is warranted to:
-
Synthesize and unequivocally characterize 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride.
-
Evaluate its in vitro and in vivo biological activity against a panel of cancer cell lines and microbial strains.
-
Elucidate its precise mechanism of action.
-
Explore structure-activity relationships through the synthesis of analogues.
References
Sources
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An In-depth Technical Guide to 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride: Synthesis, Characterization, and Application
This technical guide provides a comprehensive overview of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride, a key chemical intermediate in the synthesis of modern agrochemicals. The document delves into the historical context of its development, a detailed elucidation of its synthesis through nucleophilic aromatic substitution, its physicochemical properties, and its pivotal role in the production of the herbicide Fenoxasulfone. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery and agrochemical development.
Introduction and Historical Context
The discovery and development of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride are intrinsically linked to the innovation of novel herbicides. While a singular moment of "discovery" for this specific intermediate is not extensively documented, its significance emerged with the development of Fenoxasulfone, a potent herbicide for rice paddies. Fenoxasulfone was discovered and developed by Kumiai Chemical Industry Co., Ltd., and registered in Japan in 2014.[1][2] This herbicide demonstrates exceptional activity against a variety of weeds and is recognized for its favorable environmental and toxicological profile.[1][2] The synthesis of Fenoxasulfone relies on key intermediates, with 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride being a crucial precursor. Therefore, the history of this compound is best understood within the broader narrative of advancing agricultural chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is presented in the table below.
| Property | Value | Source |
| CAS Number | 56191-23-2 | ChemicalBook |
| Molecular Formula | C₁₄H₁₀F₃NO₃S | ChemicalBook |
| Molecular Weight | 329.29 g/mol | ChemicalBook |
| Melting Point | 41 °C | ChemicalBook |
| Appearance | Not specified, likely a solid at room temperature | Inferred from melting point |
| Solubility | Insoluble in water | PubChem |
Synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
The synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a halide from an activated aromatic ring by a nucleophile. In this specific synthesis, the key precursors are 4-chloro-3-nitrobenzotrifluoride and 4-(methylthio)phenol.
Retrosynthetic Analysis
A retrosynthetic analysis reveals a straightforward pathway to the target molecule. The ether linkage suggests a Williamson ether synthesis-type reaction, which in the context of an aromatic system, points towards nucleophilic aromatic substitution.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Precursors
3.2.1. Synthesis of 4-chloro-3-nitrobenzotrifluoride
This precursor can be synthesized from benzotrifluoride in a two-step process involving nitration followed by chlorination. However, a more direct route starts from 4-chlorobenzotrifluoride.
-
Step 1: Nitration of 4-chlorobenzotrifluoride
4-Chlorobenzotrifluoride is nitrated using a mixture of nitric acid and sulfuric acid. The trifluoromethyl group is a meta-director, and the chlorine atom is an ortho-, para-director. The directing effects of both substituents must be considered to predict the regioselectivity of the nitration.
3.2.2. Synthesis of 4-(methylthio)phenol
This precursor can be prepared through various methods, including the reaction of 4-bromophenol with sodium methyl mercaptide in the presence of a copper catalyst.[3]
Detailed Synthesis Protocol
The core of the synthesis is the nucleophilic aromatic substitution reaction between 4-chloro-3-nitrobenzotrifluoride and 4-(methylthio)phenol. The nitro group ortho to the chlorine atom strongly activates the aromatic ring towards nucleophilic attack.
Reaction:
4-chloro-3-nitrobenzotrifluoride + 4-(methylthio)phenol → 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
Step-by-Step Protocol:
-
Preparation of the Nucleophile: In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(methylthio)phenol (1.1 equivalents) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 equivalents), to the solution to deprotonate the phenol and form the more nucleophilic phenoxide.
-
Addition of the Electrophile: To the resulting solution, add 4-chloro-3-nitrobenzotrifluoride (1.0 equivalent) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield pure 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride.
Caption: Experimental workflow for the synthesis.
Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride proceeds via a well-established two-step addition-elimination mechanism characteristic of nucleophilic aromatic substitution.
-
Nucleophilic Attack: The deprotonated 4-(methylthio)phenoxide acts as the nucleophile and attacks the carbon atom bearing the chlorine atom on the 4-chloro-3-nitrobenzotrifluoride ring. This step is typically the rate-determining step. The presence of the electron-withdrawing nitro group ortho to the site of attack is crucial as it stabilizes the resulting intermediate.
-
Formation of the Meisenheimer Complex: The nucleophilic attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group. This delocalization significantly lowers the activation energy of the reaction.
-
Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group.
Caption: Simplified mechanism of the SNAr reaction.
Application in the Synthesis of Fenoxasulfone
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride serves as a key building block in the multi-step synthesis of the herbicide Fenoxasulfone. The subsequent synthetic transformations would typically involve the reduction of the nitro group to an amine, followed by further reactions to construct the final sulfonylisoxazoline structure of Fenoxasulfone.
Safety Considerations
As with any chemical synthesis, appropriate safety precautions must be taken when handling the reagents and performing the reactions described in this guide. 4-Chloro-3-nitrobenzotrifluoride is a hazardous substance and should be handled with care in a well-ventilated fume hood.[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) for each chemical used.
Conclusion
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is a vital intermediate in the synthesis of the modern herbicide Fenoxasulfone. Its preparation via nucleophilic aromatic substitution is a robust and well-understood process. This guide provides a comprehensive overview of its history, synthesis, and application, offering valuable insights for professionals in the agrochemical and pharmaceutical industries. The understanding of the principles behind its synthesis allows for optimization and adaptation for the development of new and improved chemical entities.
References
- Kumiai Chemical Industry Co., Ltd. (2014). Development of a rice herbicide, fenoxasulfone. Journal of Pesticide Science, 39(3), 183-189.
-
PubChem. (n.d.). 4-Chloro-3-nitrobenzotrifluoride. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of 4-methylthio phenylacetic acid.
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Unlocking the Therapeutic Potential of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride: A Technical Guide to Future Research
Abstract
This technical guide provides a comprehensive exploration of potential research avenues for the novel chemical entity, 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride. While direct biological data for this compound is not yet publicly available, its distinct structural motifs—a nitrobenzotrifluoride core, a phenoxy linker, and a methylthio group—suggest a rich pharmacological potential. By drawing parallels with structurally analogous compounds, this document outlines three promising areas of investigation: oncology, infectious diseases, and kinase-mediated signaling pathways. For each area, a detailed scientific rationale is presented, followed by robust, step-by-step experimental protocols designed to rigorously evaluate the compound's therapeutic promise. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to pioneer the scientific inquiry into this compelling molecule.
Introduction to 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is a synthetic organic compound characterized by the molecular formula C14H10F3NO3S. Its structure features a trifluoromethyl group and a nitro group on a benzene ring, connected via a phenoxy ether linkage to a phenyl ring bearing a methylthio substituent. The trifluoromethyl group is known to enhance metabolic stability and cell permeability of drug candidates, while the nitroaromatic moiety is a common pharmacophore in various bioactive molecules.[1][2] The phenoxy linker provides conformational flexibility, and the methylthio group can participate in various biological interactions. The convergence of these structural features suggests that 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride warrants thorough investigation for its potential therapeutic applications.
Table 1: Physicochemical Properties of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
| Property | Value |
| Molecular Formula | C14H10F3NO3S |
| CAS Number | 56191-23-2 |
| Appearance | (Predicted) Crystalline solid |
| Solubility | (Predicted) Soluble in organic solvents like DMSO and ethanol |
Potential Research Area 1: Anticancer Activity
Scientific Rationale
The nitrobenzotrifluoride scaffold is present in a number of compounds that have demonstrated significant anticancer activity.[3] The trifluoromethyl group can enhance the antitumor efficacy of compounds.[2] Furthermore, various phenoxy derivatives have been reported to possess cytotoxic effects against several cancer cell lines. The overall structure of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride suggests that it could interfere with key signaling pathways that are frequently dysregulated in cancer, such as the Ras-Raf-MEK-ERK and EGFR signaling pathways, leading to the inhibition of cancer cell proliferation and survival.[4][5]
Experimental Workflow: Evaluation of Anticancer Potential
A systematic approach is required to evaluate the anticancer properties of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride. The initial step involves assessing its cytotoxicity against a panel of human cancer cell lines.
Caption: Workflow for investigating the anticancer activity.
Detailed Experimental Protocol: Cell Viability Assay (MTT)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound.[6][7][8]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride (e.g., from 0.01 to 100 µM) in the culture medium. Replace the old medium with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Table 2: Hypothetical Data Presentation for Anticancer Screening
| Cell Line | IC50 of Test Compound (µM) | IC50 of Doxorubicin (µM) |
| MCF-7 (Breast Cancer) | [Insert Value] | [Insert Value] |
| A549 (Lung Cancer) | [Insert Value] | [Insert Value] |
| HCT116 (Colon Cancer) | [Insert Value] | [Insert Value] |
| HEK293 (Normal) | [Insert Value] | [Insert Value] |
Potential Research Area 2: Antimicrobial Activity
Scientific Rationale
Phenolic compounds and their derivatives are well-documented for their antimicrobial properties.[9][10] The presence of the phenoxy moiety in 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride suggests potential antibacterial and/or antifungal activity. The mechanism of action could involve the disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. A key pathway to investigate would be the bacterial cell wall synthesis, a common target for many antibiotics.[11][12]
Experimental Workflow: Evaluation of Antimicrobial Potential
The initial assessment of antimicrobial activity involves determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi.[13][14][15]
Caption: Workflow for investigating antimicrobial activity.
Detailed Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent.[13][15]
-
Preparation of Inoculum: Grow the microbial strains in an appropriate broth medium overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride in the broth medium. The concentration range should be broad enough to determine the MIC (e.g., 0.125 to 256 µg/mL).
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 3: Hypothetical Data Presentation for Antimicrobial Screening
| Microorganism | MIC of Test Compound (µg/mL) | MIC of Control Antibiotic (µg/mL) |
| Staphylococcus aureus (Gram-positive) | [Insert Value] | [e.g., Vancomycin] |
| Escherichia coli (Gram-negative) | [Insert Value] | [e.g., Ciprofloxacin] |
| Candida albicans (Fungus) | [Insert Value] | [e.g., Fluconazole] |
Potential Research Area 3: Kinase Inhibitory Activity
Scientific Rationale
The trifluoromethyl group is a common feature in many kinase inhibitors, contributing to their potency and selectivity.[16][17][18][19] Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The overall structure of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride bears resemblance to some known kinase inhibitors, suggesting it could bind to the ATP-binding pocket of certain kinases and modulate their activity.
Experimental Workflow: Evaluation of Kinase Inhibitory Potential
The investigation of kinase inhibitory activity should begin with a broad screening against a panel of kinases, followed by more detailed characterization of any identified hits.
Caption: Workflow for investigating kinase inhibitory activity.
Detailed Experimental Protocol: In Vitro Kinase Assay
This is a general protocol for an in vitro kinase assay to determine the inhibitory activity of the test compound.[20][21][22][23]
-
Reagents: Obtain the purified recombinant kinase, its specific substrate, and ATP. Prepare a kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., phosphorylation of the substrate can be detected using a specific antibody in an ELISA-based assay, or by measuring the amount of ADP produced using a commercially available kit).
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value from the dose-response curve.
Table 4: Hypothetical Data Presentation for Kinase Inhibition Screening
| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |
| EGFR | [Insert Value] | [Insert Value] |
| SRC | [Insert Value] | [Insert Value] |
| AKT1 | [Insert Value] | [Insert Value] |
| MEK1 | [Insert Value] | [Insert Value] |
Conclusion
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride represents a molecule of significant interest for drug discovery and development. Based on a comprehensive analysis of its structural components, this guide has delineated three high-potential research avenues: anticancer, antimicrobial, and kinase inhibition. The detailed experimental workflows and protocols provided herein offer a robust framework for initiating a thorough investigation into the biological activities of this compound. The systematic execution of these studies will be instrumental in elucidating its mechanism of action and ultimately determining its therapeutic value. The findings from these proposed research areas have the potential to pave the way for the development of novel therapeutic agents for a range of diseases.
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Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). National Institutes of Health. [Link]
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). ACS Publications. [Link]
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The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. (2016). PMC - NIH. [Link]
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Trifluoromethyl arylamides with antileukemia effect and intracellular inhibitory activity over serine/arginine-rich protein kinases (SRPKs). (2017). PubMed. [Link]
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Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
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Antimicrobial Activity of Non-Halogenated Phenolic Compounds. (1981). PubMed. [Link]
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Targeting the EGFR signaling pathway in cancer therapy. (n.d.). PMC - PubMed Central. [Link]
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Simplified diagram of the four distinct MAP kinase signaling pathways in human. (n.d.). ResearchGate. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. [Link]
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Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PubMed Central. [Link]
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2.3: The Peptidoglycan Cell Wall. (2023). Biology LibreTexts. [Link]
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Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021). CNR-IRIS. [Link]
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(PDF) In vitro kinase assay v1. (2023). ResearchGate. [Link]
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Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). MDPI. [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]
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Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. (2021). PubMed. [Link]
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Cytoplasmic steps of peptidoglycan biosynthesis. (n.d.). FEMS Microbiology Reviews | Oxford Academic. [Link]
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In vitro kinase assay. (n.d.). Protocols.io. [Link]
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Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (n.d.). Frontiers. [Link]
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Erk Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
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An In-depth Technical Guide on 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride, a pivotal chemical intermediate. The document outlines its core chemical and physical properties, detailed synthesis protocols, and significant applications, particularly in the agrochemical and pharmaceutical sectors. Emphasis is placed on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity. This guide is intended to be an essential resource for professionals engaged in chemical synthesis and drug development, offering both foundational knowledge and practical insights.
PART 1: Core Chemical Profile and Properties
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is a specialized organic compound valued for its unique structural features that make it a versatile intermediate in complex chemical syntheses.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 56191-23-2 | [1][2] |
| Molecular Formula | C₁₄H₁₀F₃NO₃S | [1] |
| Molecular Weight | 329.29 g/mol | [1][2] |
| Melting Point | 41 °C | [1][2] |
| Appearance | Not specified, but related compounds are often crystalline solids. | |
| Solubility | Insoluble in water; soluble in common organic solvents. | |
| Hazard Codes | Xi (Irritant) | [1][2] |
The presence of a trifluoromethyl group (-CF3) is particularly noteworthy. This group is known for its high electronegativity, thermal stability, and lipophilicity, which can enhance the metabolic stability and cell penetration of derivative compounds, a desirable trait in pharmaceutical and agrochemical design.[3] The nitro group (-NO2) is a strong electron-withdrawing group that activates the benzene ring for nucleophilic aromatic substitution, a key reaction in the synthesis of this intermediate.[3][4]
PART 2: Synthesis and Mechanism
The primary route for synthesizing 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is through a nucleophilic aromatic substitution (SNAr) reaction. This method is efficient and widely used in industrial applications.
Causality of Experimental Design
The choice of reactants and conditions is critical for a successful synthesis. 4-Chloro-3-nitrobenzotrifluoride serves as the electrophilic substrate. The chlorine atom is a good leaving group, and its departure is facilitated by the strong electron-withdrawing effects of the adjacent nitro and trifluoromethyl groups. 4-(Methylthio)phenol acts as the nucleophile. The reaction is typically carried out in the presence of a base, such as potassium carbonate, to deprotonate the phenol, thereby increasing its nucleophilicity. A polar aprotic solvent like dimethylformamide (DMF) is often used to solubilize the reactants and facilitate the reaction.
Caption: Synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride.
Detailed Experimental Protocol
Objective: To synthesize 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride with high purity and yield.
Materials:
-
4-Chloro-3-nitrobenzotrifluoride
-
4-(Methylthio)phenol
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a clean, dry three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 4-(methylthio)phenol in DMF.
-
Base Addition: Add anhydrous potassium carbonate to the solution. Stir the mixture at room temperature for 30 minutes.
-
Substrate Addition: Slowly add a solution of 4-chloro-3-nitrobenzotrifluoride in DMF to the reaction mixture.
-
Reaction: Heat the mixture to 80-90°C and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be further purified by recrystallization or column chromatography to yield the final product.
PART 3: Applications in Agrochemicals and Pharmaceuticals
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is a key intermediate in the synthesis of various commercial products, most notably the fungicide Bixafen.[5][6][7]
Synthesis of Bixafen
The synthesis of Bixafen from this intermediate involves a multi-step process that highlights the versatility of the starting material. A common method for preparing Bixafen involves a Suzuki coupling reaction.[6]
Caption: Synthetic pathway from the intermediate to Bixafen.
The trifluoromethyl group and the substituted phenoxy ring are both crucial components of the final Bixafen molecule, contributing to its efficacy as a fungicide. The synthesis showcases the strategic importance of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride as a building block.
Pharmaceutical Potential
The structural motifs present in 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride are of significant interest in drug discovery. The trifluoromethyl group is a common feature in many modern pharmaceuticals, enhancing properties like metabolic stability and binding affinity.[3] The ability to convert the nitro group to an amine opens up a vast array of possible chemical modifications, allowing for the synthesis of diverse libraries of compounds for biological screening.
PART 4: Analytical Characterization and Safety
Analytical Methods: The purity and identity of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride are typically confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.[8][9]
Safety and Handling: 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is classified as an irritant.[1][2] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[10][11] Work should be conducted in a well-ventilated fume hood.[12] For comprehensive safety information, consult the material safety data sheet (MSDS) provided by the supplier.[10]
References
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Chem-Impex. 4-Methoxy-3-nitrobenzotrifluoride. Retrieved from [Link]
- Google Patents. CN116178264A - A kind of synthetic method of bixafen.
- Google Patents. CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
-
National Institutes of Health. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Retrieved from [Link]
-
PubChem. 4-Nitro-3-trifluoromethylphenol. Retrieved from [Link]
-
PrepChem.com. Synthesis of 4-methoxy-3-nitrobenzotrifluoride. Retrieved from [Link]
- Google Patents. AU2022336652A1 - A process for preparation of bixafen.
-
National Institutes of Health. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
PubMed. New analytical method for sensitive quantification of urinary 3-methyl-4-nitrophenol to assess fenitrothion exposure in general population and occupational sprayers. Retrieved from [Link]
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Wikipedia. TFM (piscicide). Retrieved from [Link]
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ResearchGate. Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC | Request PDF. Retrieved from [Link]
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PubChem. 4-Chloro-3-(trifluoromethyl)phenol. Retrieved from [Link]
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National Institutes of Health. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. Retrieved from [Link]
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PubChem. 4-Fluoro-3-nitrobenzotrifluoride. Retrieved from [Link]
-
US EPA. Analytical method for TFM [3-(trifluoromethyl)-4-nitrophenol] in freshwater and ecotoxicology media Reports: ECM. Retrieved from [Link]
-
ResearchGate. (PDF) Suzuki Reaction for the Synthesis of New Derivatives of 4-Chloro-3,5-Dimethyl Phenol and their in vitro Antibacterial Screening. Retrieved from [Link]
-
CABI Digital Library. A New Synthesis Process of Highly Efficient and Low Toxic Fungicide Difenoconazole. Retrieved from [Link]
-
MDPI. Removal of 4-Chloro-3-Methylphenol (p-Chlorocresol) from Tannery Effluent, from Lab to Pilot Scale. Retrieved from [Link]
-
Beilstein Journals. Total synthesis of ent-pavettamine. Retrieved from [Link]
- Google Patents. CN103333112A - Preparation and application of bixafen type derivatives.
-
Royal Society of Chemistry. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Retrieved from [Link]
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Commercial suppliers of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
An In-Depth Technical Guide to 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of a Niche Building Block
In the landscape of modern drug discovery and agrochemical synthesis, the strategic selection of molecular building blocks is paramount. These scaffolds are the foundational keystones upon which complex, biologically active molecules are constructed. 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride emerges as a significant, albeit specialized, intermediate. Its architecture, featuring a trifluoromethyl group for metabolic stability and lipophilicity, a nitro group as a versatile chemical handle for further transformations, and a thioether-linked phenoxy moiety, offers a unique combination of properties. This guide, intended for researchers, medicinal chemists, and process development scientists, provides a comprehensive overview of this compound, from its commercial sourcing to its analytical validation and synthetic utility.
Physicochemical and Structural Characteristics
Understanding the fundamental properties of a reagent is the first step toward its effective utilization. This compound, identified by CAS Number 56191-23-2, is a diaryl ether derivative with distinct functional groups that dictate its reactivity and physical behavior.
| Property | Value | Source |
| CAS Number | 56191-23-2 | [1] |
| Molecular Formula | C₁₄H₉F₃NO₃S | Inferred from Name |
| Molecular Weight | 329.29 g/mol | [1] |
| Common Synonyms | Not widely available | N/A |
| Appearance | Likely a yellow to orange solid, typical for nitroaromatic compounds. | Inferred from related compounds[2] |
| Purity (Typical) | ≥95% (often specified by supplier) | [1] |
Commercial Availability and Supplier Landscape
Procuring high-quality starting materials is a critical, rate-limiting step in many research and development pipelines. While 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is a specialty chemical, it is available from a select number of suppliers who focus on complex organic intermediates for R&D purposes. When selecting a supplier, researchers must consider not only price but also purity, batch-to-batch consistency, availability of analytical data (e.g., Certificate of Analysis), and scalability for future needs.
| Supplier | Brand/Division | Availability | Notes |
| CymitQuimica | Apollo Scientific | Inquire for quote | Listed specifically for laboratory use.[1] |
| Sigma-Aldrich | AldrichCPR | Available | Supplies a structurally related compound, 4-METHYLTHIO-3-NITROBENZOTRIFLUORIDE (CAS 71236-96-9), indicating capability in this chemical space. |
| Finetech Industry Limited | FINETECH | Available | Also lists the related compound 4-METHYLTHIO-3-NITROBENZOTRIFLUORIDE (CAS 71236-96-9), offering custom synthesis services.[3] |
Expert Insight: The commercial availability of this specific diaryl ether is limited, suggesting it is not a large-volume commodity chemical but rather a niche building block. For projects requiring significant quantities, engaging with suppliers offering custom synthesis services, such as Finetech Industry, is a prudent strategy.[3] This allows for tailored purity specifications and a secured supply chain.
Synthesis and Mechanistic Considerations
The construction of the 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride scaffold is most logically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is a cornerstone of modern organic synthesis for forming diaryl ethers, particularly when the aromatic ring is "activated" by electron-withdrawing groups.
The nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the benzotrifluoride ring are strongly electron-withdrawing. This electronic deficit renders the carbon atom at the C-4 position (para to the CF₃ and meta to the NO₂) highly electrophilic and susceptible to attack by a nucleophile. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, before the leaving group is expelled.
A plausible and efficient synthesis route would involve:
-
Reactant 1: 4-Fluoro-3-nitrobenzotrifluoride (or the analogous 4-chloro derivative). The fluorine atom is an excellent leaving group for SNAr reactions.
-
Reactant 2: 4-(Methylthio)phenol. This provides the nucleophilic phenoxide component.
-
Base: A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate the phenol, generating the more potent nucleophile, the phenoxide anion.
-
Solvent: A polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), is ideal for solvating the ionic species and facilitating the reaction.
Sources
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- 3. 4-METHYLTHIO-3-NITROBENZOTRIFLUORIDE | CAS: 71236-96-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
Methodological & Application
Application Note: Synthetic Strategies for the Derivatization of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
Abstract: This document provides a comprehensive guide for the chemical modification of 4-[4-(methylthio)phenoxy]-3-nitrobenzotrifluoride, a versatile scaffold for the development of novel chemical entities. We present detailed protocols and scientific rationales for transformations targeting its three key functional regions: the nitro group, the methylthio moiety, and the aromatic core. The methodologies discussed herein focus on robust and reproducible synthetic pathways, including nitro group reduction, sulfide oxidation, and subsequent C-N and C-C bond-forming reactions, enabling the generation of diverse molecular libraries for applications in medicinal chemistry and materials science.
Introduction: A Scaffold of Opportunity
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is a valuable starting material characterized by a trifluoromethyl group and a nitro group, which strongly activate the aromatic ring. This electronic profile, combined with the presence of a modifiable methylthio group, offers multiple avenues for synthetic diversification. The strategic manipulation of these functional groups allows for systematic exploration of the chemical space around this core structure. This guide is structured to follow logical synthetic pathways, providing both the "how" and the "why" for each transformation.
The primary reactive handles are:
-
The Nitro Group: Its reduction to an aniline is a gateway to a vast array of subsequent reactions, including acylation, sulfonylation, and diazotization, which paves the way for cross-coupling.
-
The Methylthio Group: This sulfide can be selectively oxidized to the corresponding sulfoxide or sulfone, profoundly altering the molecule's steric and electronic properties, such as polarity and hydrogen bonding capacity.
-
The Aromatic Core: While already substituted, the generation of an aniline and its conversion to a halide or triflate via Sandmeyer-type reactions unlocks the potential for palladium-catalyzed cross-coupling, enabling the introduction of new carbon-based substituents.
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// Edges (Pathways) start -> aniline [label="Pathway A:\nNitro Reduction", color="#4285F4", fontcolor="#4285F4"]; start -> sulfoxide [label="Pathway B:\nSulfide Oxidation\n(1 eq. oxidant)", color="#34A853", fontcolor="#34A853"]; sulfoxide -> sulfone [label="Further\nOxidation", color="#34A853", fontcolor="#34A853"]; start -> sulfone [label="Pathway B:\nSulfide Oxidation\n(>2 eq. oxidant)", color="#34A853", fontcolor="#34A853", constraint=false];
aniline -> amide [label="Pathway C:\nN-Acylation", color="#FBBC05", fontcolor="#FBBC05"]; aniline -> halide [label="Pathway D:\nSandmeyer Reaction", color="#EA4335", fontcolor="#EA4335"]; halide -> biaryl [label="Pathway E:\nSuzuki Coupling", color="#EA4335", fontcolor="#EA4335"];
// Invisible edges for alignment sulfoxide -> sulfone [style=invis]; } ends_dot Caption: Overview of synthetic pathways from the starting material.
Pathway A: Reduction of the Nitro Group
The conversion of the aromatic nitro group to an aniline is arguably the most critical initial step for extensive derivatization. The resulting primary amine is a versatile nucleophile and a precursor for generating diazonium salts. The choice of reduction method depends on the desired selectivity and tolerance of other functional groups.
Scientific Rationale
Aromatic nitro compounds are readily reduced due to the electron-withdrawing nature of the nitro group.[1] Common methods include catalytic hydrogenation and reduction with metals in acidic media.
-
Catalytic Hydrogenation: This method is often high-yielding and clean, utilizing catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide under a hydrogen atmosphere.[1] It is generally preferred for its mild conditions, though care must be taken as it can sometimes reduce other functional groups.
-
Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in concentrated HCl or iron powder in the presence of an acid or ammonium chloride are classic and robust alternatives.[1] These methods are often used when catalytic hydrogenation is not feasible due to catalyst poisoning or over-reduction.
Protocol 1: Nitro Reduction using Fe/NH₄Cl
This protocol is a reliable and scalable method that avoids the use of high-pressure hydrogenation equipment.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-[4-(methylthio)phenoxy]-3-nitrobenzotrifluoride (1.0 eq.).
-
Solvent Addition: Add a 4:1 mixture of ethanol and water (sufficient to make a 0.2 M solution).
-
Reagent Addition: Add ammonium chloride (5.0 eq.) and iron powder (5.0 eq.).
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 2-4 hours).
-
Work-up: Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts. Rinse the pad with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove most of the ethanol. Add ethyl acetate and water to the residue. Basify the aqueous layer with a saturated NaHCO₃ solution to a pH of ~8.
-
Isolation: Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude 5-[4-(methylthio)phenoxy]-2-(trifluoromethyl)aniline can be purified by column chromatography on silica gel if necessary.
| Parameter | Condition | Rationale |
| Reducing Agent | Iron / Ammonium Chloride | Cost-effective, efficient, and avoids harsh acidic conditions of SnCl₂/HCl. |
| Solvent | Ethanol / Water | Provides good solubility for both the organic substrate and the inorganic salt. |
| Temperature | Reflux | Ensures a sufficient reaction rate. |
| Work-up | Celite® filtration | Effectively removes fine iron particles and iron oxides. |
Pathway B: Oxidation of the Methylthio Group
Oxidation of the sulfide to a sulfoxide (a chiral center) or a sulfone (a strong hydrogen bond acceptor) dramatically modifies the molecule's electronic and physical properties. This is a key strategy for modulating solubility, metabolic stability, and receptor binding interactions.
Scientific Rationale
The sulfur atom in the methylthio group is readily oxidized. The degree of oxidation can be controlled by the choice of oxidant and stoichiometry.
-
Sulfoxide Formation: Using one equivalent of a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), at low temperatures typically yields the sulfoxide selectively.
-
Sulfone Formation: Using two or more equivalents of the oxidant or stronger conditions (e.g., hydrogen peroxide in acetic acid) will drive the reaction to the fully oxidized sulfone.
Protocol 2: Selective Oxidation to Sulfoxide
-
Setup: Dissolve 4-[4-(methylthio)phenoxy]-3-nitrobenzotrifluoride (1.0 eq.) in a suitable chlorinated solvent like dichloromethane (DCM) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Add a solution of m-CPBA (1.0-1.1 eq.) in DCM dropwise over 30 minutes.
-
Reaction: Stir the reaction at 0 °C and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃). Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel, wash with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid), and then with brine.
-
Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to yield the sulfoxide derivative.
To synthesize the sulfone , follow the same protocol but use ≥2.2 equivalents of m-CPBA and allow the reaction to warm to room temperature after addition.
Diversification of the Aniline Intermediate
The aniline synthesized in Pathway A is the central hub for creating a diverse library of analogs.
// Node Definitions aniline [label="Aniline Intermediate", fillcolor="#E8F0FE", fontcolor="#202124"]; acyl_chloride [label="R-COCl / R-SO₂Cl", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; amide [label="Amide / Sulfonamide", fillcolor="#FEF7E0", fontcolor="#202124"];
diazonium [label="Diazonium Salt", fillcolor="#FCE8E6", fontcolor="#202124"]; sandmeyer_reagents [label="CuX (X = Cl, Br, CN)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; halide [label="Aryl Halide", fillcolor="#FCE8E6", fontcolor="#202124"];
boronic_acid [label="Ar-B(OH)₂", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_catalyst [label="Pd Catalyst + Base", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; biaryl [label="Biaryl Product", fillcolor="#FCE8E6", fontcolor="#202124"];
// Edges (Pathways) acyl_chloride -> amide; aniline -> amide [label="N-Acylation", color="#FBBC05", fontcolor="#FBBC05"];
aniline -> diazonium [label="Diazotization\n(NaNO₂, H⁺)", color="#EA4335", fontcolor="#EA4335"]; sandmeyer_reagents -> halide; diazonium -> halide [label="Sandmeyer Reaction", color="#EA4335", fontcolor="#EA4335"];
boronic_acid -> biaryl; pd_catalyst -> biaryl; halide -> biaryl [label="Suzuki Coupling", color="#EA4335", fontcolor="#EA4335"]; } ends_dot Caption: Key diversification pathways from the aniline intermediate.
Protocol 3: N-Acylation to form Amides
-
Setup: Dissolve the aniline intermediate (1.0 eq.) in DCM or THF in a flask under a nitrogen atmosphere. Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).
-
Reagent Addition: Cool the solution to 0 °C and add the desired acyl chloride or sulfonyl chloride (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Work-up: Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude amide/sulfonamide, which can be purified by recrystallization or chromatography.
Protocol 4: Suzuki-Miyaura Cross-Coupling
This protocol first requires the conversion of the aniline to an aryl halide (e.g., bromide) via a Sandmeyer reaction, followed by the cross-coupling itself.
Part A: Sandmeyer Reaction (Aniline to Aryl Bromide)
-
Diazotization: Dissolve the aniline (1.0 eq.) in a mixture of 48% HBr and water at 0 °C. Add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Copper Catalyst: In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq.) in 48% HBr.
-
Coupling: Add the cold diazonium salt solution to the CuBr solution dropwise. Vigorous nitrogen evolution will occur.
-
Reaction: After the addition is complete, warm the mixture to 60 °C for 1 hour.
-
Work-up & Isolation: Cool the reaction, extract with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the aryl bromide.
Part B: Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds.[2][3]
-
Setup: To a microwave vial or Schlenk flask, add the aryl bromide from Part A (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
-
Reaction: Heat the mixture under a nitrogen atmosphere to 80-100 °C (or use microwave irradiation) until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through Celite®. Wash the filtrate with water and brine.
-
Isolation & Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify the residue by silica gel chromatography to afford the biaryl product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), etc. | Efficiently catalyzes the cross-coupling cycle. Choice depends on substrate reactivity.[4] |
| Base | K₂CO₃, Cs₂CO₃ | Essential for the transmetalation step in the catalytic cycle. |
| Solvent | Dioxane/Water, Toluene/Water | Biphasic system that facilitates dissolution of both organic and inorganic reagents. |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents oxidation and degradation of the Pd(0) catalyst. |
Summary of Derivatives and Data
| Compound | Pathway | Key Reagents | Expected Mass [M+H]⁺ |
| Starting Material | - | - | 358.04 |
| Aniline Derivative | A | Fe / NH₄Cl | 328.06 |
| Sulfoxide Derivative | B | m-CPBA (1 eq.) | 374.03 |
| Sulfone Derivative | B | m-CPBA (>2 eq.) | 390.03 |
| N-Acetyl Amide | C | Acetyl Chloride | 370.07 |
| Aryl Bromide | D | NaNO₂, CuBr | 390.96 / 392.96 |
| Phenyl-Coupled Product | E | Phenylboronic Acid | 388.09 |
Note: Expected masses are calculated for the most abundant isotopes and may vary based on the specific derivative synthesized.
Conclusion
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride serves as an excellent platform for generating structurally diverse derivatives. By leveraging well-established synthetic transformations—nitro reduction, sulfide oxidation, and palladium-catalyzed cross-coupling—researchers can systematically modify the scaffold at its key positions. The protocols outlined in this guide provide a robust foundation for building libraries of novel compounds for evaluation in drug discovery and materials science programs.
References
- Concerted Nucleophilic Arom
- Reduction of nitro compounds. Wikipedia.
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. PMC - NIH.
- Concerted Nucleophilic Arom
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- 4-methylthio-3-nitrobenzotrifluoride (C8H6F3NO2S). PubChem.
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
- Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH.
- Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.
- 4-METHYLTHIO-3-NITROBENZOTRIFLUORIDE. FINETECH INDUSTRY LIMITED.
- A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic arom
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing).
- Process for the reduction of nitro derivatives to amines.
- Struggling with Suzuki Reaction. Reddit.
Sources
Application Notes and Protocols for 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride in Medicinal Chemistry
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential medicinal chemistry applications of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride . This document offers detailed protocols and explains the scientific rationale behind the proposed experimental designs.
Introduction
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is a unique molecular scaffold that combines several key pharmacophores, suggesting its potential as a versatile building block or lead compound in drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a molecule.[1][2][3] The nitroaromatic moiety is a common feature in a wide range of biologically active compounds, including those with antimicrobial and anticancer properties.[4][5][6] Furthermore, the phenoxy and methylthio groups are prevalent in numerous pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic profiles.[7][8][9]
This guide will first detail a robust synthetic protocol for 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride, followed by a discussion of its potential, yet to be explored, biological activities. We will then provide detailed, step-by-step protocols for in vitro assays to investigate its potential as an anticancer agent, a kinase inhibitor, a modulator of G-protein coupled receptors (GPCRs), and an anti-inflammatory agent.
Synthesis and Characterization
The synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method in medicinal chemistry involves the displacement of a halide from an activated aromatic ring by a nucleophile.[10] In this case, the electron-withdrawing nitro and trifluoromethyl groups on the benzotrifluoride ring activate the para-positioned chlorine atom for substitution by the phenoxide of 4-(methylthio)phenol.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride.
Experimental Protocols
Part 1: Synthesis of 4-Chloro-3-nitrobenzotrifluoride (Precursor)
This protocol is adapted from a known procedure for the nitration of p-chlorobenzotrifluoride.[11]
Materials:
-
p-Chlorobenzotrifluoride
-
Ammonium nitrate
-
Ionic liquid (e.g., 3-(N,N-dimethyldodecylammonium)propanesulfonic acid hydrogen sulphate)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 25 mL round bottom flask, add p-chlorobenzotrifluoride (10 mmol, 1.81 g) and ammonium nitrate (20 mmol, 1.2 g).[11]
-
Add the ionic liquid (5 mmol, ~2.2 g) to the flask.[11]
-
Stir the mixture at 70°C for 9 hours.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and allow the phases to separate.
-
Transfer the mixture to a separatory funnel. Wash the upper organic layer with water (3 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 4-chloro-3-nitrobenzotrifluoride. The expected yield is approximately 85%.[11]
Part 2: Synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
This protocol is a standard nucleophilic aromatic substitution procedure.[12]
Materials:
-
4-Chloro-3-nitrobenzotrifluoride
-
4-(Methylthio)phenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
TLC plates and developing chamber
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a dry round bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-3-nitrobenzotrifluoride (1.0 eq), 4-(methylthio)phenol (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
Stir the reaction mixture at 80-100°C. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of both rings and the methylthio group protons. |
| ¹³C NMR | Resonances for all carbon atoms, including the trifluoromethyl carbon (as a quartet). |
| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₄H₁₀F₃NO₃S (329.3 g/mol ). |
| FT-IR | Characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹), C-F bonds (around 1300-1100 cm⁻¹), and ether linkage. |
| Melting Point | A sharp melting point range, indicating high purity. |
Hypothesized Biological Activities and Investigative Protocols
Based on the structural motifs present in 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride, several potential biological activities can be hypothesized. The following sections provide detailed protocols to investigate these possibilities.
Anticancer Activity
The presence of the trifluoromethyl and nitroaromatic groups suggests potential anticancer activity.[13][14] Many anticancer drugs contain these moieties.
Caption: Workflow for in vitro anticancer screening.
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16][17]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Kinase Inhibition
The diaryl ether scaffold is a common feature in many kinase inhibitors.[9] Therefore, it is plausible that 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride could exhibit inhibitory activity against certain protein kinases.
Caption: Workflow for a generic kinase inhibition assay.
This is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[18]
Materials:
-
Target kinase of interest
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride stock solution in DMSO
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare the kinase reaction buffer as recommended by the enzyme supplier.
-
In a white assay plate, add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase.[19]
-
Incubate the reaction for the optimized time (e.g., 60 minutes) at the recommended temperature (usually room temperature or 30°C).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. This step depletes the remaining ATP.
-
Add the Kinase Detection Reagent and incubate for 30-60 minutes at room temperature. This reagent converts the ADP to ATP and generates a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC₅₀ value.
GPCR Modulation
Phenoxy derivatives are known to interact with various G-protein coupled receptors.[9] It is worthwhile to screen 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride for agonist or antagonist activity at a panel of GPCRs.
Caption: Workflow for a GPCR functional assay.
This protocol describes a common method to measure the modulation of adenylyl cyclase activity through a specific GPCR.[20][21][22]
Materials:
-
A cell line stably expressing the GPCR of interest (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride stock solution in DMSO
-
Known agonist and antagonist for the target GPCR
-
Forskolin (for Gi-coupled receptor assays)
-
Assay plates (e.g., 384-well white plates for HTRF)
Procedure:
-
Seed the cells into the appropriate assay plate and culture overnight.
-
Remove the culture medium and add assay buffer.
-
For agonist screening: Add the test compound at various concentrations and incubate for the recommended time (e.g., 30 minutes).
-
For antagonist screening: Add the test compound and incubate for a short period (e.g., 15 minutes), then add a known agonist at its EC₈₀ concentration and incubate for an additional 30 minutes.
-
Lyse the cells and perform the cAMP detection according to the kit manufacturer's instructions.
-
Read the signal on a compatible plate reader.
-
For agonist activity, calculate the EC₅₀ value. For antagonist activity, calculate the IC₅₀ value.
Anti-inflammatory Activity
Phenolic compounds and their derivatives have been reported to possess anti-inflammatory properties.[23]
Caption: Workflow for in vitro anti-inflammatory assays.
This assay measures the inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[24][25][26]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
24-well plates
-
Lipopolysaccharide (LPS) from E. coli
-
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride stock solution in DMSO
-
Griess Reagent System
-
Sodium nitrite standard solution
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a vehicle control (LPS only) and a negative control (no LPS).
-
After incubation, collect the cell culture supernatants.
-
Determine the nitrite concentration in the supernatants using the Griess Reagent System according to the manufacturer's protocol. This involves mixing the supernatant with the Griess reagents and measuring the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.
-
Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.
-
It is also recommended to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.
Conclusion
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride represents an intriguing scaffold for medicinal chemistry exploration. Its synthesis is straightforward via nucleophilic aromatic substitution. While its biological activities are yet to be determined, its structural features suggest potential as an anticancer, anti-inflammatory, or modulatory agent for kinases or GPCRs. The detailed protocols provided in these application notes offer a robust framework for the synthesis, characterization, and comprehensive biological evaluation of this compound, paving the way for its potential development as a novel therapeutic agent.
References
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PrepChem. Synthesis of 4-methoxy-3-nitrobenzotrifluoride. Available from: [Link]
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Organic & Biomolecular Chemistry. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Available from: [Link]
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MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available from: [Link]
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-
PubMed Central. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]
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PubMed Central. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Available from: [Link]
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PubMed Central. Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. Available from: [Link]
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PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. Available from: [Link]
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PubMed. In vitro assays and techniques utilized in anticancer drug discovery. Available from: [Link]
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PubMed Central. Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin. Available from: [Link]
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PubMed Central. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Available from: [Link]
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MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]
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ResearchGate. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]
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Frontiers. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available from: [Link]
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Slideshare. Experimental evaluation of anti inflammatory agents. Available from: [Link]
-
Frontiers. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Available from: [Link]
-
National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. Available from: [Link]
-
National Science Foundation. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Available from: [Link]
-
MDPI. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Available from: [Link]
-
PubMed. The para substituent of S-3-(phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides is a major structural determinant of in vivo disposition and activity of selective androgen receptor modulators. Available from: [Link]
-
ACS Publications. The Trifluoromethyl Group in Medical Chemistry. Available from: [Link]
-
PubMed. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Available from: [Link]
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SciELO. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Available from: [Link]
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Portland Press. Assessing GPCR activation using protein complementation: a novel technique for HTS. Available from: [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]
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Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]
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ResearchGate. Can anyone suggest a protocol for a kinase assay? Available from: [Link]
-
PubMed. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Available from: [Link]
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ResearchGate. Experimental Evaluation of Analgesic and Anti-inflammatory Activity of 80% Methanolic Leaf Extract of Moringa stenopetala Bak. F. in Mice. Available from: [Link]
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ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
PubMed Central. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. Available from: [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
-
PubMed Central. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]
-
SciELO. In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Available from: [Link]
-
Encyclopedia.pub. Antimicrobial Activity of Nitroaromatic Derivatives. Available from: [Link]
-
RSC Publishing. Recent advances in the diverse transformations of trifluoromethyl alkenes. Available from: [Link]
-
MDPI. Novel Structural Approaches to Study GPCR Regulation. Available from: [Link]
-
ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available from: [Link]
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PubMed Central. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Available from: [Link]
-
BMG LABTECH. Kinase assays. Available from: [Link]
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ScienceDirect. Recent progress in assays for GPCR drug discovery. Available from: [Link]
-
SvedbergOpen. The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Available from: [Link]
-
PubChem. 4-Chloro-2-fluoro-3-(methylthio)phenol. Available from: [Link]
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Using 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride as a building block in drug discovery
Executive Summary
This application note details the strategic utility of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride (CAS: 56191-23-2 / 71236-96-9) as a high-value scaffold in the synthesis of bioactive small molecules.
This compound represents a "privileged structure" precursor, combining three critical pharmacophoric elements:
-
Diphenyl Ether Core: A structural motif prevalent in kinase inhibitors (e.g., Sorafenib) and antimicrobial agents.
-
Trifluoromethyl (-CF3) Group: Enhances lipophilicity and metabolic stability while acting as a bioisostere for chloride or methyl groups.
-
Orthogonal Reactivity Handles: The nitro group (-NO2) serves as a latent amine for diversification, while the methylthio group (-SMe) acts as a tunable "polarity switch" via oxidation.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Table 1: Physicochemical Properties
| Property | Value | Relevance in Drug Design |
| Formula | C₁₄H₁₀F₃NO₃S | Core scaffold composition |
| MW | 329.29 g/mol | Fragment-based drug design (FBDD) compatible |
| ClogP | ~4.5 (Est.) | High lipophilicity; requires modulation via polar groups |
| H-Bond Donors | 0 | Increases membrane permeability |
| H-Bond Acceptors | 5 | Interaction points for target binding |
| Rotatable Bonds | 4 | Conformational flexibility for induced fit |
Strategic Utility in Medicinal Chemistry
The "Polarity Switch" (Thioether Modulation)
The methylthio group (-SMe) is unique because it allows late-stage modification of the compound's physicochemical properties without significantly altering its steric footprint.
-
Sulfide (-S-): Lipophilic, electron-donating.
-
Sulfoxide (-SO-): Chiral, more polar, H-bond acceptor.
-
Sulfone (-SO₂-): Highly polar, strong electron-withdrawing, metabolic dead-end.
The Nitro Group as a Gateway
The nitro group is strategically positioned ortho to the ether linkage. Reduction to the aniline provides a handle for:
-
Urea formation: Accessing Type II kinase inhibitor motifs (e.g., DFG-out binders).
-
Amide coupling: Introduction of solubilizing tails or hinge-binding motifs.
-
Cyclization: Precursor for benzimidazoles or quinoxalines.
Visualizing the Synthetic Workflow
Figure 1: Divergent synthetic pathways accessible from the parent scaffold. Note the separation of oxidation and reduction workflows to prevent side reactions.
Experimental Protocols
Protocol A: Chemo-Selective Nitro Reduction
Challenge: Standard catalytic hydrogenation (H₂/Pd-C) is often incompatible with this scaffold because the sulfur atom in the methylthio group can poison the Palladium catalyst, leading to stalled reactions or desulfurization. Solution: Use a dissolving metal reduction (Iron or Zinc) which is robust against sulfur poisoning.
Reagents:
-
Substrate: 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride (1.0 eq)
-
Iron Powder (Fe): 5.0 eq (fine powder, <325 mesh preferred)
-
Ammonium Chloride (NH₄Cl): 5.0 eq
-
Solvent: Ethanol/Water (4:1 v/v)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in Ethanol/Water (4:1).
-
Addition: Add NH₄Cl and Iron powder.
-
Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Mechanical stirring is recommended for scale >10g to keep Iron suspended.
-
Monitoring: Monitor by TLC or LC-MS. The reaction typically completes in 2–4 hours. Look for the disappearance of the nitro peak and the appearance of the fluorescent aniline spot.
-
Workup:
-
Cool to room temperature.[1]
-
Filter through a Celite pad to remove Iron sludge. Wash the pad with Ethyl Acetate.
-
Concentrate the filtrate to remove Ethanol.
-
Extract the aqueous residue with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: The crude aniline is often pure enough for the next step. If necessary, purify via flash chromatography (Hexane/EtOAc).
Protocol B: Controlled Oxidation (The Polarity Switch)
Challenge: Over-oxidation to the sulfone when the sulfoxide is desired. Solution: Stoichiometric control at low temperature using mCPBA.
Reagents:
-
Substrate: (From Protocol A or Parent Scaffold)
-
m-Chloroperbenzoic acid (mCPBA): 1.0 eq (for Sulfoxide) or 2.5 eq (for Sulfone)
-
Solvent: Dichloromethane (DCM)
Procedure:
-
Setup: Dissolve substrate in DCM and cool to 0°C in an ice bath.
-
Addition:
-
For Sulfoxide: Add mCPBA (1.0 eq) portion-wise over 15 minutes.
-
For Sulfone: Add mCPBA (2.5 eq) and allow to warm to room temperature.
-
-
Quench: Upon completion (TLC check), quench with saturated aqueous NaHCO₃ and Na₂S₂O₃ (to reduce excess peroxide).
-
Workup: Extract with DCM, wash with brine, dry, and concentrate.
Case Study: Designing a Kinase Inhibitor
Hypothetical application demonstrating the scaffold's utility.
Target: BRAF V600E (Melanoma target). Design Rationale:
-
Scaffold Selection: The 3-trifluoromethyl-4-phenoxy aniline motif mimics the core of established inhibitors.
-
Binding Mode: The aniline amine is converted to a urea (reaction with an isocyanate). The urea hydrogens form critical H-bonds with the Glu500 and Asp594 residues in the kinase "DFG-out" pocket.
-
Optimization: The -SMe group is initially retained. If the compound is too lipophilic (LogP > 5) or metabolically labile, it is oxidized to the sulfone (-SO₂Me), lowering LogP and locking the metabolic soft spot.
Figure 2: Logical progression from scaffold to lead candidate.
Safety and Handling
-
Toxicity: Nitroaromatics are potential mutagens. Handle with gloves and in a fume hood.
-
Reactivity: The nitro group makes the ring electron-deficient; avoid strong nucleophiles unless SNAr displacement is intended at the fluorine/ether position (unlikely given the structure, but possible).
-
Iron Waste: The iron sludge from Protocol A can be pyrophoric if dried completely. Keep wet and dispose of in a dedicated solid waste container.
References
-
Landelle, G., Panossian, A., & Leroux, F. R. (2014).[2] Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery.[3][2][4] Current Topics in Medicinal Chemistry, 14(7), 941-951.[2] Link
-
Sigma-Aldrich. (n.d.).[5] 4-Chloro-3-nitrobenzotrifluoride Product Page (Precursor). Retrieved October 26, 2023. Link
-
Common Organic Chemistry. (n.d.). Nitro Reduction: Iron (Fe) Conditions.[6][7][8] Retrieved October 26, 2023. Link
-
Beilstein Journal of Organic Chemistry. (2008). Trifluoromethyl ethers–synthesis and properties of an unusual substituent. Link
Sources
- 1. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 2. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. P-Nitrobenzotrifluoride | C7H4F3NO2 | CID 9821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Experimental protocol for nucleophilic substitution on 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
Application Note: High-Efficiency Synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride via
Executive Summary
This application note details the optimized protocol for the synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride , a critical diaryl ether scaffold often utilized in the development of agrochemicals (herbicides) and pharmaceutical intermediates (kinase inhibitors).
The protocol utilizes a Nucleophilic Aromatic Substitution (
Reaction Mechanism & Rationale
Chemical Strategy
The synthesis relies on the
-
Substrate (Electrophile): 4-Chloro-3-nitrobenzotrifluoride.[1][2] The
group at the 3-position (ortho to Cl) stabilizes the Meisenheimer complex intermediate via resonance, significantly lowering the activation energy. -
Reagent (Nucleophile): 4-(Methylthio)phenol.[3] The phenolic proton is acidic (
), allowing deprotonation by mild bases like potassium carbonate ( ). -
Solvent System:
-Dimethylformamide (DMF) is selected for its high dielectric constant, which solvates the cationic counterion ( ), leaving the phenoxide anion "naked" and highly reactive.
Mechanistic Pathway (DOT Visualization)
Figure 1: Stepwise mechanism of the
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[4] | Density | Purity | Role |
| 4-Chloro-3-nitrobenzotrifluoride | 225.55 | 1.0 | 1.51 g/mL | >97% | Electrophile |
| 4-(Methylthio)phenol | 140.20 | 1.05 | Solid | >98% | Nucleophile |
| Potassium Carbonate ( | 138.21 | 1.5 | Solid | Anhydrous | Base |
| DMF (Anhydrous) | - | - | 0.944 g/mL | 99.8% | Solvent |
Step-by-Step Methodology
Step 1: Nucleophile Activation
-
Charge a dry 250 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar.
-
Add 4-(methylthio)phenol (14.02 g, 100 mmol, 1.0 equiv) and anhydrous
(20.7 g, 150 mmol, 1.5 equiv). -
Add DMF (100 mL) under a nitrogen atmosphere.
-
Stir at room temperature for 30 minutes. Note: The mixture will become a slurry as the phenoxide generates.
Step 2: Coupling Reaction 5. Add 4-chloro-3-nitrobenzotrifluoride (22.55 g, 100 mmol, 1.0 equiv) dropwise to the slurry over 10 minutes. Exotherm is minimal but monitor internal temperature. 6. Equip the flask with a reflux condenser and heat the mixture to 80°C . 7. Maintain agitation at 80°C for 4–6 hours.
- Monitoring: Check reaction progress via TLC (20% EtOAc in Hexanes) or HPLC. The limiting reagent (aryl chloride) should be consumed.
Step 3: Workup & Isolation
8. Cool the reaction mixture to room temperature.
9. Pour the mixture into ice-water (500 mL) with vigorous stirring. The product typically precipitates as a solid or heavy oil.
10. Extract with Ethyl Acetate (
- Water (
) to remove DMF. - 1M NaOH (
) to remove unreacted phenol. - Brine (
).
- Dry the organic phase over anhydrous Magnesium Sulfate (
) , filter, and concentrate under reduced pressure.
Step 4: Purification 13. Recrystallization: If the crude is a solid, recrystallize from hot Ethanol/Water (9:1). 14. Yield Target: 85–92% (approx. 28–30 g). 15. Appearance: Yellow to orange crystalline solid.
Critical Process Parameters (CPP)
To ensure reproducibility and "Trustworthiness" of the protocol, the following parameters must be strictly controlled:
| Parameter | Specification | Scientific Rationale |
| Temperature | Temperatures | |
| Water Content | Water competes as a nucleophile, reacting with the aryl chloride to form the phenol byproduct (hydrolysis), reducing yield. Use anhydrous DMF. | |
| Stoichiometry | 1.05 equiv Phenol | A slight excess of the nucleophile ensures complete consumption of the fluorinated starting material, which is harder to separate from the product than the phenol. |
| Base Choice |
Workflow Visualization
Figure 2: Operational workflow from setup to isolation.[5][6][7]
Troubleshooting & Optimization
-
Issue: Low Yield / Incomplete Conversion.
-
Cause: Wet solvent or old
(absorbed moisture). -
Fix: Use freshly opened anhydrous DMF. Grind
to a fine powder before use to increase surface area.
-
-
Issue: Impurity at
(Baseline).-
Cause: Hydrolysis of the aryl chloride to 4-hydroxy-3-nitrobenzotrifluoride.
-
Fix: Ensure nitrogen atmosphere.[4] Increase nucleophile equivalents to 1.1.
-
-
Issue: Darkening of Reaction Mixture.
-
Cause: Oxidation of the sulfur or thermal decomposition of the nitro group.
-
Fix: Degas DMF prior to use. Strictly limit temperature to 80°C.
-
Safety & Handling (HSE)
-
4-Chloro-3-nitrobenzotrifluoride: Causes skin irritation and serious eye damage. Potential sensitizer. Handle in a fume hood.
-
Nitro Compounds: Although this specific molecule is stable, nitroaromatics can be energetic. Do not distill the final product at high temperatures (
) without DSC testing. -
Waste Disposal: Aqueous washes containing DMF and nitrophenols must be segregated into halogenated organic waste streams due to the trifluoromethyl group.
References
-
Nucleophilic Arom
) Mechanisms:- Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews.
-
Reactivity of 4-Chloro-3-nitrobenzotrifluoride
-
Sigma-Aldrich Product Specification: 4-Chloro-3-nitrobenzotrifluoride.
-
-
Synthesis of Diaryl Ethers via
:- Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions (Comparison of Ullmann vs SNAr).
-
General Protocol for Phenol Alkylation in DMF
- Vogel's Textbook of Practical Organic Chemistry, 5th Edition. (Standard reference for ether synthesis conditions).
Sources
- 1. 4-Chloro-3,5-dinitrobenzotrifluoride | C7H2ClF3N2O4 | CID 9809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. prepchem.com [prepchem.com]
- 6. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride reaction conditions and catalysts
This Application Note and Protocol is designed for researchers and process chemists optimizing the synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride , a critical diaryl ether intermediate often utilized in the synthesis of antiprotozoal agents (analogous to the Toltrazuril scaffold) and agrochemicals.
)[1]Introduction & Mechanistic Insight
The synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride relies on a Nucleophilic Aromatic Substitution (
The nucleophile, 4-(methylthio)phenol , attacks the ipso-carbon of the electrophile, forming a resonance-stabilized Meisenheimer complex.[1] The subsequent restoration of aromaticity expels the chloride ion, yielding the target diaryl ether.[1]
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the reaction mechanism and the critical transition states.
Figure 1:
Reaction Engineering & Catalysis
While the nitro and trifluoromethyl groups sufficiently activate the ring for substitution, process optimization often requires catalysts to lower energy barriers, especially in biphasic or solid-liquid heterogeneous systems.[1]
Catalyst Selection
For this specific transformation, Phase Transfer Catalysts (PTC) are superior to transition metals.[1]
-
Primary Recommendation: Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 .[1]
-
Role: These catalysts facilitate the transport of the phenoxide anion from the solid surface (if using solid
) or aqueous phase into the organic phase, significantly increasing the reaction rate and suppressing side reactions (e.g., hydrolysis of the aryl halide).[1]
Solvent & Base Matrix
| Parameter | Standard Condition | Green/Optimized Condition | Notes |
| Solvent | DMF or DMSO | Acetonitrile or NMP | DMF/DMSO offer high solubility but are difficult to remove.[1] Acetonitrile is easier to handle during workup.[1] |
| Base | Potassium Carbonate ( | Sodium Methoxide (NaOMe) | |
| Catalyst | None | TBAB (1-5 mol%) | TBAB reduces reaction time by ~40% at 80°C. |
| Temp | 100-120°C | 80-90°C (with PTC) | Lower temperature preserves the methylthio group from oxidation.[1] |
Detailed Experimental Protocol
Target Scale: 100 mmol (approx. 23.7 g theoretical yield)[1]
Reagents
-
4-Chloro-3-nitrobenzotrifluoride (MW 225.55): 22.6 g (100 mmol)[1]
-
4-(Methylthio)phenol (MW 140.20): 14.7 g (105 mmol, 1.05 eq)[1]
-
Potassium Carbonate (anhydrous, micronized): 20.7 g (150 mmol, 1.5 eq)[1]
-
Tetrabutylammonium Bromide (TBAB): 1.6 g (5 mmol, 5 mol%)[1]
-
Solvent: DMF (Dimethylformamide), 100 mL (Dry)[1]
Step-by-Step Workflow
Phase 1: Setup and Activation
-
Equipment: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, nitrogen inlet, and internal thermometer.
-
Charging: Under a gentle nitrogen stream, charge the flask with 4-(methylthio)phenol (14.7 g) and DMF (100 mL).
-
Deprotonation: Add Potassium Carbonate (20.7 g) in a single portion. Stir at room temperature for 30 minutes. Note: The mixture will become a slurry; ensure efficient stirring.
Phase 2: Reaction[1][2]
-
Addition: Add 4-Chloro-3-nitrobenzotrifluoride (22.6 g) dropwise over 10 minutes to control the exotherm.
-
Catalyst: Add TBAB (1.6 g).
-
Heating: Heat the reaction mixture to 90°C . Monitor internal temperature strictly; do not exceed 110°C to prevent thermal decomposition of the nitro group.
-
Monitoring: Maintain agitation at 90°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1) or HPLC.[1][3] The limiting reagent (aryl chloride) should be consumed (<1%).[1]
Phase 3: Workup and Isolation[3][4]
-
Quenching: Cool the mixture to 25°C. Pour the reaction mass slowly into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow/orange solid or oil.[1]
-
Extraction (if oil forms): If the product does not solidify, extract with Ethyl Acetate (
mL).[1] Wash the combined organic layers with 1N NaOH (to remove unreacted phenol), followed by Brine.[1] -
Drying: Dry the organic layer over anhydrous Sodium Sulfate (
) and concentrate under reduced pressure.
Phase 4: Purification[1]
-
Crystallization: Dissolve the crude residue in minimal hot Ethanol or Isopropanol (approx. 3 mL/g). Cool slowly to 0°C.
-
Filtration: Filter the crystals and wash with cold ethanol.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of the target diaryl ether.
Troubleshooting & Critical Control Points
Impurity Profile
-
Hydrolysis Product (2-nitro-4-trifluoromethylphenol): Caused by wet solvents or insufficient base.[1] Prevention:[1][2][5] Use anhydrous DMF and keep the system under nitrogen.
-
Oxidation Impurity (Sulfoxide/Sulfone): The methylthio (
) group is susceptible to oxidation.[1] Prevention:[1][2][5] Avoid vigorous air bubbling; strictly inert atmosphere.[1] -
Bis-ether Formation: Rare, but possible if the aryl halide hydrolyzes and reacts with another halide.[1] Prevention:[1][2][5] Control stoichiometry (slight excess of phenol).[1]
Safety Considerations
-
Nitro Compounds: 4-chloro-3-nitrobenzotrifluoride is a nitro-aromatic; avoid excessive heating (>150°C) to prevent thermal runaway.[1]
-
Sensitizers: Methylthio compounds can be skin sensitizers and have potent odors. Work in a well-ventilated fume hood.
References
-
Preparation of Toltrazuril Intermediates. Google Patents. Patent CN111153863A.[1] Accessed October 2023. Link
-
Synthesis of 4-methoxy-3-nitrobenzotrifluoride (Analogous Chemistry). PrepChem. Accessed October 2023. Link
-
Nucleophilic Aromatic Substitution of Activated Halides. Organic Chemistry Portal. Accessed October 2023. Link
-
Synthesis technique for toltrazuril. Google Patents. Patent CN101265236A.[1] Accessed October 2023. Link
-
4-Chloro-3-nitrobenzotrifluoride Safety Data. PubChem. CID 69127.[1] Accessed October 2023. Link[1]
Sources
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- 2. CN101265236A - Synthesis technique for toltrazuril - Google Patents [patents.google.com]
- 3. WO2016063300A1 - Process for the preparation of substituted benzotrihalide - Google Patents [patents.google.com]
- 4. 4-Hydroxy-3-nitrobenzotrifluoride CAS#: 400-99-7 [m.chemicalbook.com]
- 5. CN111153863A - Method for synthesizing anticoccidial drug toltrazuril for animals - Google Patents [patents.google.com]
Application Notes and Protocols for 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride in Agrochemical Synthesis
Introduction: A Versatile Intermediate for Modern Agrochemicals
The relentless pursuit of more effective and selective agrochemicals necessitates the development of novel molecular scaffolds. 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride emerges as a pivotal intermediate, strategically functionalized for elaboration into a diverse array of potential herbicides and pesticides. This molecule incorporates three key pharmacophores: a trifluoromethyl group, known to enhance metabolic stability and binding affinity; a nitro group, which serves as a versatile precursor to various functionalities, most notably an amino group; and a methylthio-phenoxy moiety, which can be oxidized to the corresponding sulfoxide or sulfone, functionalities prevalent in numerous commercial agrochemicals.[1]
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and potential applications of 4-[4-(methylthio)phenoxy]-3-nitrobenzotrifluoride in the synthesis of advanced agrochemical candidates. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower rational optimization.
Synthesis of the Core Intermediate: 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
The most direct and industrially scalable route to 4-[4-(methylthio)phenoxy]-3-nitrobenzotrifluoride is via a nucleophilic aromatic substitution (SNAr) reaction. This reaction is facilitated by the presence of the strongly electron-withdrawing nitro and trifluoromethyl groups, which activate the aromatic ring towards nucleophilic attack.[2] The protocol below details the synthesis from commercially available starting materials.
Experimental Protocol: Synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
Objective: To synthesize 4-[4-(methylthio)phenoxy]-3-nitrobenzotrifluoride via nucleophilic aromatic substitution.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles |
| 4-Chloro-3-nitrobenzotrifluoride | 121-17-5 | 225.55 g/mol | 22.56 g | 0.10 |
| 4-(Methylthio)phenol | 1073-72-9 | 140.21 g/mol | 14.72 g | 0.105 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 20.73 g | 0.15 |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 200 mL | - |
| Toluene | 108-88-3 | 92.14 g/mol | 100 mL | - |
| Deionized Water | 7732-18-5 | 18.02 g/mol | 500 mL | - |
| Brine (saturated NaCl solution) | - | - | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | 10 g | - |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chloro-3-nitrobenzotrifluoride (22.56 g, 0.10 mol), 4-(methylthio)phenol (14.72 g, 0.105 mol), and potassium carbonate (20.73 g, 0.15 mol).
-
Add dimethylformamide (200 mL) to the flask.
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of deionized water and stir for 30 minutes.
-
Extract the aqueous mixture with toluene (2 x 100 mL).
-
Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol to afford 4-[4-(methylthio)phenoxy]-3-nitrobenzotrifluoride as a pale yellow solid.
Expected Yield: 85-92% Purity (by HPLC): >98%
Application I: Synthesis of Amine Derivatives as Potential Herbicides
The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many agrochemicals.[1] The resulting aniline can be further derivatized to form ureas, amides, or heterocyclic structures, which are common in herbicides that act as inhibitors of acetolactate synthase (ALS) or other key enzymes.
Experimental Protocol: Reduction of the Nitro Group
Objective: To synthesize 3-amino-4-[4-(methylthio)phenoxy]benzotrifluoride.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles |
| 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride | 56191-23-2 | 329.30 g/mol | 16.47 g | 0.05 |
| Iron powder (<325 mesh) | 7439-89-6 | 55.85 g/mol | 8.38 g | 0.15 |
| Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 g/mol | 8.02 g | 0.15 |
| Ethanol | 64-17-5 | 46.07 g/mol | 150 mL | - |
| Deionized Water | 7732-18-5 | 18.02 g/mol | 50 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | 200 mL | - |
| Celite® | 68855-54-9 | - | 10 g | - |
Procedure:
-
In a 500 mL round-bottom flask, prepare a suspension of 4-[4-(methylthio)phenoxy]-3-nitrobenzotrifluoride (16.47 g, 0.05 mol), iron powder (8.38 g, 0.15 mol), and ammonium chloride (8.02 g, 0.15 mol) in a mixture of ethanol (150 mL) and water (50 mL).
-
Heat the mixture to reflux (approximately 80 °C) and maintain for 4-6 hours, stirring vigorously.
-
Monitor the reaction by TLC (4:1 hexane:ethyl acetate).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts.
-
Wash the Celite® pad with ethyl acetate (2 x 50 mL).
-
Combine the filtrate and washings, and remove the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with deionized water (2 x 75 mL) and brine (1 x 75 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 3-amino-4-[4-(methylthio)phenoxy]benzotrifluoride as a solid, which can be used in the next step without further purification.
Expected Yield: 90-95% Purity (by LC-MS): >95%
Application II: Synthesis of Sulfoxide and Sulfone Derivatives
The oxidation of the methylthio group to a methylsulfinyl or methylsulfonyl group is a key strategy to modulate the herbicidal activity and physicochemical properties of a candidate molecule.[3] These oxidized sulfur moieties can alter the polarity, water solubility, and metabolic profile of the compound, potentially leading to improved performance.
Experimental Protocol: Oxidation of the Methylthio Group
Objective: To synthesize 4-[4-(methylsulfinyl)phenoxy]-3-nitrobenzotrifluoride and 4-[4-(methylsulfonyl)phenoxy]-3-nitrobenzotrifluoride.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles |
| 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride | 56191-23-2 | 329.30 g/mol | 9.88 g | 0.03 |
| Hydrogen Peroxide (30% aq. solution) | 7722-84-1 | 34.01 g/mol | 3.40 g (3.0 mL) | 0.03 |
| Acetic Acid | 64-19-7 | 60.05 g/mol | 100 mL | - |
| Sodium Tungstate Dihydrate (for sulfone) | 10213-10-2 | 329.86 g/mol | 0.20 g | - |
| Dichloromethane | 75-09-2 | 84.93 g/mol | 150 mL | - |
| Sodium Bicarbonate (saturated solution) | - | - | 100 mL | - |
Procedure for Sulfoxide Synthesis:
-
Dissolve 4-[4-(methylthio)phenoxy]-3-nitrobenzotrifluoride (9.88 g, 0.03 mol) in acetic acid (100 mL) in a 250 mL round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add 30% hydrogen peroxide (3.0 mL, 0.03 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC (1:1 hexane:ethyl acetate).
-
Pour the reaction mixture into 300 mL of cold water and extract with dichloromethane (2 x 75 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with water and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate to yield the sulfoxide.
Procedure for Sulfone Synthesis:
-
Follow steps 1 and 2 for sulfoxide synthesis.
-
Add sodium tungstate dihydrate (0.20 g) as a catalyst.
-
Add 30% hydrogen peroxide (6.8 mL, 0.066 mol) dropwise.
-
Heat the reaction to 50-60 °C for 4-6 hours.
-
Follow workup procedure as described for the sulfoxide.
Expected Yields: Sulfoxide: 80-90%; Sulfone: 85-95%
Conclusion
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its strategic placement of reactive functional groups allows for straightforward and high-yielding transformations into a variety of potential herbicide and pesticide candidates. The protocols provided herein offer a solid foundation for the exploration of this promising intermediate in agrochemical discovery and development programs.
References
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PubChem. (n.d.). 4-(Methylthio)phenol. Retrieved February 2, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved February 2, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved February 2, 2026, from [Link]
- Hartwig, J. F. (2010).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
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-
PubChem. (n.d.). m-(Trifluoromethyl)nitrobenzene. Retrieved February 2, 2026, from [Link]
Sources
Application Note: High-Purity Isolation of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
Introduction: The Imperative for Purity
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is a structurally complex molecule whose utility as a synthetic building block is directly proportional to its purity. The presence of residual starting materials, side-products, or isomers can lead to the formation of unwanted derivatives in downstream reactions, complicating subsequent purification steps and potentially impacting the biological activity and safety profile of the final active ingredient.[1][2] The trifluoromethyl and nitro groups impart unique electronic properties, while the thioether linkage is susceptible to oxidation, making a carefully designed purification strategy essential.
The typical synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between 4-(methylthio)phenol and an activated aryl halide such as 4-chloro-3-nitrobenzotrifluoride. While effective, this reaction can generate a variety of impurities that must be systematically removed.
Common Process-Related Impurities:
-
Unreacted Starting Materials: 4-chloro-3-nitrobenzotrifluoride and 4-(methylthio)phenol.
-
Oxidation Byproducts: 4-[4-(Methylsulfinyl)phenoxy]-3-nitrobenzotrifluoride (sulfoxide) and 4-[4-(Methylsulfonyl)phenoxy]-3-nitrobenzotrifluoride (sulfone).
-
Isomeric Byproducts: Potential formation of other positional isomers depending on the precise reaction conditions.
-
Residual Solvents and Reagents: High-boiling point solvents (e.g., DMF, DMSO) and inorganic salts from the base used in the reaction.
This guide details a multi-tiered approach to purification, from initial crude product work-up to final polishing by preparative HPLC, enabling the user to select the most appropriate method based on the required scale and purity specifications.
Purification Workflow: A Strategic Overview
The selection of a purification technique is dictated by the impurity profile of the crude material and the target purity level. A logical progression from less labor-intensive, bulk methods to high-resolution techniques is often the most efficient strategy.
Caption: General purification workflow for 4-[4-(methylthio)phenoxy]-3-nitrobenzotrifluoride.
Protocol I: Recrystallization for Bulk Purification
Recrystallization is a powerful and economical technique for purifying crystalline solids. It leverages the differences in solubility between the target compound and impurities in a given solvent at varying temperatures. The ideal solvent will dissolve the compound completely at an elevated temperature but sparingly at a low temperature, while impurities remain either fully soluble or insoluble at all temperatures.
Causality Behind Solvent Selection: The molecular structure features aromatic rings and a polar nitro group, but also a nonpolar trifluoromethyl group. This suggests that solvents of intermediate polarity, or a binary mixture of a polar and non-polar solvent, will be most effective.
Step-by-Step Protocol:
-
Solvent Screening: In parallel on a small scale (10-20 mg), test solvents such as isopropanol, ethanol, ethyl acetate, and binary mixtures like ethanol/water or hexane/ethyl acetate.
-
Dissolution: Place the crude product (e.g., 10.0 g) in an Erlenmeyer flask. Add a minimal volume of the selected solvent (e.g., isopropanol) and heat the mixture to boiling with stirring until all solids dissolve. If a binary system is used, dissolve the solid in the more soluble solvent first, then add the anti-solvent dropwise at elevated temperature until turbidity persists.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Self-Validation: The purity of the recrystallized material should be assessed by HPLC and compared to the crude material. A significant increase in the main peak's area percentage and a sharpening of the melting point are indicators of successful purification. This method is particularly effective for removing mechanically trapped impurities and those with significantly different solubility profiles.[3]
Protocol II: Flash Column Chromatography
For complex mixtures or non-crystalline products, flash column chromatography offers a more versatile purification solution. This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[4][5]
Causality Behind Method Development: The polarity of the trifluoromethyl- and nitro-substituted aromatic ether dictates that a normal-phase separation on silica gel is appropriate. The mobile phase is optimized using Thin Layer Chromatography (TLC) to achieve good separation between the product and its main impurities. A target Retention Factor (Rf) of 0.25-0.35 for the product spot generally provides an optimal starting point for column elution.
Step-by-Step Protocol:
-
TLC Analysis & Mobile Phase Selection:
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of hexanes (or heptane) and ethyl acetate.
-
Adjust the solvent ratio until the desired product Rf is ~0.3, and visible separation from impurities is achieved.
-
-
Column Preparation:
-
Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel as a slurry in the initial mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it directly onto the column head.
-
Dry Loading (Preferred): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in better resolution.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected mobile phase, applying positive pressure (air or nitrogen).
-
Collect fractions sequentially and monitor the elution process by TLC.
-
It may be necessary to gradually increase the polarity of the mobile phase (a gradient) to elute the product efficiently.
-
-
Product Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Data Presentation: Typical Flash Chromatography Parameters
| Parameter | Value/Range | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard choice for normal-phase chromatography of moderately polar compounds.[5] |
| Crude Sample Load | 5.0 g | Example scale. |
| Silica Gel Mass | 200 g (40:1 ratio) | Ensures sufficient resolving power. |
| Mobile Phase | Hexanes:Ethyl Acetate Gradient | Balances solvent strength to elute all compounds of interest. |
| Initial Eluent | 95:5 Hexanes:EtOAc | Allows strongly retained impurities to bind while less polar ones elute. |
| Final Eluent | 80:20 Hexanes:EtOAc | Ensures the product elutes in a reasonable volume. |
| Target Rf (TLC) | 0.30 in 85:15 Hexanes:EtOAc | Provides optimal separation during column elution. |
Protocol III: Preparative HPLC for High-Purity Polishing
When purity requirements exceed 99.5%, or for separating structurally similar impurities (e.g., isomers, sulfoxide byproduct), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[6][7][8] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligrams to grams of material per injection.[2]
Causality Behind Phase Selection: Reversed-phase HPLC (e.g., using a C18-bonded silica column) is highly effective for this molecule. The compound will be retained by hydrophobic interactions between its aromatic structure and the C18 alkyl chains. Elution is achieved by increasing the concentration of an organic solvent in the mobile phase. Given the fluorinated nature of the analyte, a fluorinated stationary phase could also offer alternative selectivity.[9][10][11]
Sources
- 1. The Synthesis and Characterization of Bemotrizinol Impurities | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cup.edu.cn [cup.edu.cn]
- 5. Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00933A [pubs.rsc.org]
- 6. agilent.com [agilent.com]
- 7. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. academic.oup.com [academic.oup.com]
Application Note: A Scalable and Robust Protocol for the Synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
Abstract
This application note provides a comprehensive, in-depth guide for the scale-up synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride, a key intermediate in the development of pharmaceuticals and agrochemicals. The protocol is centered around a classical nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern industrial organic synthesis. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental procedure, and address critical considerations for process safety, optimization, and scalability. This document is intended for researchers, chemists, and process development professionals seeking a reliable and well-validated methodology.
Introduction and Strategic Overview
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is a diaryl ether of significant interest due to the unique combination of its functional groups: a trifluoromethyl moiety, a nitro group, and a methylthio substituent. These features make it a versatile building block for more complex molecules. The synthesis strategy hinges on the coupling of two key fragments: an activated electrophilic aromatic ring and a nucleophilic phenol.
The chosen pathway is the nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-3-nitrobenzotrifluoride and 4-(methylthio)phenol. The rationale for this choice is based on several key principles:
-
Aromatic Ring Activation: The benzene ring of 4-chloro-3-nitrobenzotrifluoride is rendered highly electron-deficient by the potent electron-withdrawing effects of both the para-trifluoromethyl (-CF₃) and meta-nitro (-NO₂) groups. This activation is essential for the ring to be susceptible to attack by a nucleophile.[1]
-
Leaving Group Position: The chlorine atom is positioned para to the strongly activating -CF₃ group, an ideal orientation for stabilizing the key reaction intermediate.
-
Availability of Starting Materials: Both 4-chloro-3-nitrobenzotrifluoride and 4-(methylthio)phenol are commercially available, making this route economically viable for large-scale production.[2]
The Underlying Chemistry: A Mechanistic Perspective
The SNAr reaction proceeds via a two-step addition-elimination mechanism, which is fundamentally different from SN1 or SN2 reactions.[3][4]
-
Nucleophilic Addition: The reaction is initiated by the attack of the phenoxide ion (generated in situ from 4-(methylthio)phenol and a base) on the carbon atom bearing the chloro leaving group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4]
-
Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization, lowering the activation energy for its formation.
-
Elimination and Aromaticity Restoration: The aromaticity of the ring is restored in the final step by the expulsion of the chloride leaving group, yielding the desired diaryl ether product.
Materials and Equipment
Reagent Data
| Reagent | CAS No. | MW ( g/mol ) | Density (g/mL) | Purity | Notes |
| 4-Chloro-3-nitrobenzotrifluoride | 121-17-5 | 225.55 | 1.511 | ≥97% | Starting material, irritant.[2] |
| 4-(Methylthio)phenol | 1073-72-9 | 140.21 | - | ≥98% | Nucleophile precursor. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | - | ≥99% | Anhydrous, finely milled. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 0.944 | Anhydrous | Reaction solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 0.902 | ACS Grade | Extraction solvent. |
| Brine (Saturated NaCl) | 7647-14-5 | - | ~1.2 | - | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - | Drying agent. |
Equipment
-
Jacketed glass reactor (10 L) equipped with a mechanical overhead stirrer, thermocouple, reflux condenser, and nitrogen inlet/outlet.
-
Heating/cooling circulator.
-
Addition funnel.
-
Separatory funnel (5 L).
-
Rotary evaporator with a suitably sized flask.
-
Filtration apparatus (Büchner funnel).
-
Vacuum oven.
Detailed Scale-up Synthesis Protocol
This protocol is designed for a ~1 kg scale of the final product.
Step 1: Reactor Preparation and Reagent Charging
-
Ensure the reactor is clean, dry, and has been purged with nitrogen.
-
Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Charge the reactor with N,N-Dimethylformamide (DMF) (4.0 L) .
-
Add 4-(Methylthio)phenol (650 g, 4.64 mol, 1.05 equiv.) to the DMF with moderate stirring.
-
Add finely milled, anhydrous Potassium Carbonate (705 g, 5.10 mol, 1.15 equiv.) to the slurry. Causality Note: Using a slight excess of base ensures complete deprotonation of the phenol to its more reactive phenoxide form. Anhydrous conditions are critical to prevent side reactions.
Step 2: Reaction Execution
-
Heat the mixture to 80 °C with continued stirring.
-
In a separate vessel, dissolve 4-Chloro-3-nitrobenzotrifluoride (1.0 kg, 4.43 mol, 1.0 equiv.) in DMF (1.0 L) .
-
Slowly add the solution of 4-chloro-3-nitrobenzotrifluoride to the reactor via an addition funnel over 60-90 minutes . Scale-up Insight: This controlled addition is crucial for managing the reaction exotherm. A rapid addition could lead to a dangerous temperature spike and potential side reactions.
-
After the addition is complete, increase the reactor temperature to 100-105 °C .
-
Maintain the reaction at this temperature, monitoring its progress every 2-3 hours by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of the starting material is complete (typically 8-12 hours).
Step 3: Workup and Product Isolation
-
Once the reaction is complete, cool the reactor to room temperature (20-25 °C).
-
Slowly and carefully pour the reaction mixture into a separate vessel containing ice-cold water (20 L) with vigorous stirring. This will precipitate the crude product. Safety Note: Quenching should be done in a well-ventilated area.
-
Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water (3 x 2 L) to remove residual DMF and inorganic salts.
-
Transfer the crude solid into a large vessel containing Ethyl Acetate (5 L) and stir until fully dissolved.
-
Transfer the solution to a large separatory funnel and wash sequentially with water (2 x 2 L) and then brine (2 L) .
-
Dry the organic layer over anhydrous Magnesium Sulfate , filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange solid.
Step 4: Purification
-
Transfer the crude solid to a clean, appropriately sized flask.
-
Add Ethanol (approx. 3-4 L per kg of crude product) and heat the mixture to reflux with stirring until all the solid dissolves.
-
Slowly add water dropwise until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry in a vacuum oven at 50 °C to a constant weight.
-
Expected Yield: 1.35 - 1.45 kg (85-91%). Purity: >99% by HPLC.
Process Workflow and Safety
Overall Workflow Diagram
Critical Safety Considerations
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene).
-
Ventilation: All operations should be conducted in a well-ventilated fume hood or a walk-in hood for scale-up operations to avoid inhalation of solvent vapors and reagent dust.[5][6]
-
Reagent Hazards:
-
Reaction Hazards: Aromatic nitro compounds can be hazardous. Avoid mixing with strong reducing agents or strong bases without careful temperature control, as this can lead to vigorous or explosive reactions.[8] The initial addition of the electrophile can be exothermic and must be controlled.
Conclusion
The protocol detailed herein presents a robust, high-yielding, and scalable method for the synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride. By understanding the underlying SNAr mechanism and adhering to the critical process parameters and safety guidelines, researchers and drug development professionals can confidently produce this valuable intermediate with high purity and consistency.
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Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. Available at: [Link]
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Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
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(PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis - ResearchGate. Available at: [Link]
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Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile - ResearchGate. Available at: [Link]
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4-METHYLTHIO-3-NITROBENZOTRIFLUORIDE | CAS: 71236-96-9 | Chemical Product - FINETECH INDUSTRY LIMITED. Available at: [Link]
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METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS - European Patent Office. Available at: [Link]
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Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - NIH. Available at: [Link]
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4-Chloro-3-nitrobenzotrifluoride Standard - Safety Data Sheet - Agilent. Available at: [Link]
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FUNGICIDAL COMPOSITIONS - Patent 3240415 - EPO. Available at: [Link]
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WO 2013/134298 A1 - Common Organic Chemistry. Available at: [Link]
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Application Notes and Protocols: The Strategic Use of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride in the Synthesis of Kinase Inhibitors
Introduction: The Architectural Significance of Privileged Scaffolds in Kinase Inhibitor Design
In the landscape of modern oncology, kinase inhibitors represent a paradigm shift towards targeted therapies. Small-molecule kinase inhibitors have demonstrated remarkable success by targeting the ATP-binding site of specific kinases involved in tumorigenesis and angiogenesis.[1] Within the vast chemical space of these inhibitors, certain structural motifs have emerged as "privileged scaffolds" due to their optimal binding interactions and drug-like properties. The diaryl ether linkage, often coupled with a trifluoromethyl-substituted phenyl ring, is a prominent feature in several clinically approved kinase inhibitors, including the multi-kinase inhibitors Sorafenib and Regorafenib.[1]
The trifluoromethyl group is particularly advantageous in drug design as it can enhance metabolic stability, binding affinity, and bioavailability of the molecule.[2][3] The strategic incorporation of this group is a key consideration in the development of new chemical entities.[2] This document provides a detailed technical guide on the application of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride as a key building block in the synthesis of a representative urea-based kinase inhibitor. We will explore the chemical rationale behind its use and provide a robust, step-by-step protocol for its transformation into a potential therapeutic agent.
Physicochemical Properties of Key Intermediates
A thorough understanding of the physical and chemical properties of the starting materials and intermediates is crucial for successful synthesis. The table below summarizes key properties of relevant compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 4-Fluoro-3-nitrobenzotrifluoride | C7H3F4NO2 | 209.10 | - | - | - |
| 4-(Methylthio)phenol | C7H8OS | 140.21 | - | 83-86 | 135-140 (at 15 mmHg) |
| 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride | C14H10F3NO3S | 345.30 | - | - | - |
| 4-[4-(Methylthio)phenoxy]-3-aminobenzotrifluoride | C14H12F3NOS | 315.31 | - | - | - |
| 4-Chloro-3-(trifluoromethyl)aniline | C7H5ClF3N | 195.57 | - | 32-34 | 86 (at 6 mmHg) |
Note: Properties are based on commercially available data for similar compounds and may vary.
Synthetic Strategy: A Modular Approach to Kinase Inhibitor Synthesis
The synthesis of the target kinase inhibitor from 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is designed as a modular, multi-step process. This approach allows for purification of intermediates at each stage, ensuring high purity of the final compound. The overall workflow is depicted below.
Figure 1: Synthetic workflow for a urea-based kinase inhibitor.
Part 1: Synthesis of the Diaryl Ether Intermediate via Nucleophilic Aromatic Substitution (SNAr)
The formation of the diaryl ether bond is a critical step and is achieved through a nucleophilic aromatic substitution (SNAr) reaction.[1] The electron-withdrawing nitro and trifluoromethyl groups on 4-fluoro-3-nitrobenzotrifluoride activate the aromatic ring towards nucleophilic attack by the phenoxide generated from 4-(methylthio)phenol.
Protocol: Synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
Materials:
-
4-Fluoro-3-nitrobenzotrifluoride (1.0 eq)
-
4-(Methylthio)phenol (1.1 eq)
-
Potassium carbonate (K2CO3), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoro-3-nitrobenzotrifluoride (1.0 eq), 4-(methylthio)phenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Stir the reaction mixture at 80-90 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-[4-(methylthio)phenoxy]-3-nitrobenzotrifluoride.
Part 2: Reduction of the Nitro Group to Form the Key Aniline Intermediate
The nitro group of the diaryl ether intermediate must be reduced to an amine to enable the subsequent urea formation step. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation or reduction with metals in acidic media being common methods.
Protocol: Synthesis of 4-[4-(Methylthio)phenoxy]-3-aminobenzotrifluoride
Materials:
-
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH4Cl) (1.5 eq)
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Celite®
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, suspend 4-[4-(methylthio)phenoxy]-3-nitrobenzotrifluoride (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add ammonium chloride (1.5 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous residue, add dichloromethane and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-[4-(methylthio)phenoxy]-3-aminobenzotrifluoride. The crude product is often of sufficient purity for the next step.
Part 3: Urea Formation to Yield the Final Kinase Inhibitor
The final step in the synthesis is the formation of the urea linkage, a common pharmacophore in many kinase inhibitors. This is typically achieved by reacting the aniline intermediate with an appropriate isocyanate. The isocyanate can be generated in situ from the corresponding aniline (4-chloro-3-(trifluoromethyl)aniline) and a phosgene equivalent like triphosgene.
Figure 2: Detailed workflow for the urea formation step.
Protocol: Synthesis of the Target Urea-Based Kinase Inhibitor
Materials:
-
4-Chloro-3-(trifluoromethyl)aniline (1.0 eq)
-
Triphosgene (0.4 eq)
-
Triethylamine (Et3N) (3.0 eq)
-
Toluene, anhydrous
-
4-[4-(Methylthio)phenoxy]-3-aminobenzotrifluoride (1.0 eq)
-
Hexanes
-
Dichloromethane (DCM)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
Step A: In situ generation of the isocyanate
-
To a dry three-neck round-bottom flask under an inert atmosphere, dissolve triphosgene (0.4 eq) in anhydrous toluene.
-
In a separate flask, prepare a solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) and triethylamine (3.0 eq) in anhydrous toluene.
-
Add the aniline solution dropwise to the triphosgene solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the mixture to room temperature. This solution containing the in situ generated isocyanate is used directly in the next step.
Step B: Coupling with the aniline intermediate
-
To the solution of the isocyanate from Step A, add a solution of 4-[4-(methylthio)phenoxy]-3-aminobenzotrifluoride (1.0 eq) in anhydrous toluene dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Upon completion of the reaction (monitored by TLC), a precipitate of the product may form.
-
Filter the solid product and wash with cold toluene and then hexanes.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) or by column chromatography on silica gel to afford the pure target kinase inhibitor.
Conclusion and Future Perspectives
The synthetic route detailed in these application notes demonstrates the utility of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride as a valuable starting material for the construction of complex kinase inhibitors. The modular nature of the synthesis allows for the potential to create a library of analogs by varying the phenol and aniline coupling partners. This flexibility is crucial in the drug discovery process for optimizing potency, selectivity, and pharmacokinetic properties. Further studies could explore the oxidation of the methylthio group to a sulfoxide or sulfone, which may modulate the electronic properties and biological activity of the final compounds.
References
-
Chem-Impex. (n.d.). 4-Methoxy-3-nitrobenzotrifluoride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Sorafenib and Regorafenib. Retrieved from [Link]
-
MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
-
ResearchGate. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. Retrieved from [Link]
- Google Patents. (n.d.). US9518020B2 - Process for Regorafenib.
-
National Center for Biotechnology Information. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. Retrieved from [Link]
-
PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Nitrobenzotrifluoride: A Versatile Intermediate for Pharmaceuticals, Agrochemicals, and Specialty Chemicals. Retrieved from [Link]
- Google Patents. (n.d.). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
-
National Center for Biotechnology Information. (n.d.). p-Nitrobenzotrifluoride. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). WO2009054004A2 - Process for the preparation of sorafenib.
-
ACS Publications. (2022). Synthesis of Sorafenib–Ruthenium Complexes, Investigation of Biological Activities and Applications in Drug Delivery Systems as an Anticancer Agent. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-3-(trifluoromethyl)aniline. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). US9790185B2 - Process for the preparation of regorafenib and its crystalline forms.
-
WIPO Patentscope. (n.d.). WO/2001/000608 PROCESS FOR THE SYNTHESIS OF N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)-3-(4-FLUOROPHENYLSULFONYL)-2-HYDROXY-2-METHYLPROPIONAMIDE. Retrieved from [Link]
-
ResearchGate. (2025). Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). Retrieved from [Link]
-
MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluoro-3-nitrobenzotrifluoride. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PubMed Central. Retrieved from [Link]
-
PubMed. (2018). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Retrieved from [Link]
Sources
Application Note: High-Throughput Screening of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride Derivatives
Executive Summary
This application note details the protocol for the high-throughput screening (HTS) of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride and its structural derivatives. This scaffold belongs to the nitro-diphenyl ether class, a chemotype with validated utility in parasitology and agrochemistry.
While initially explored as herbicide precursors (protoporphyrinogen oxidase inhibitors), this specific scaffold has gained renewed interest in Neglected Tropical Diseases (NTDs) research. The core pharmacophore—a nitro group conjugated to an electron-deficient ring—serves as a "warhead" activated by type I nitroreductases (NTR) found in kinetoplastid parasites (Trypanosoma cruzi, T. brucei, Leishmania spp.), but absent in mammalian hosts.
This guide provides a self-validating phenotypic screening workflow to identify lead candidates capable of clearing intracellular amastigotes while maintaining high selectivity indices (SI) against mammalian host cells.
Scientific Rationale & Mechanism
The Nitro-Activation Hypothesis
The therapeutic potential of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride relies on a "suicide substrate" mechanism. The 3-nitro group on the benzotrifluoride ring renders the molecule a prodrug.
-
Selectivity: Mammalian cells possess Type II nitroreductases (oxygen-insensitive), which reduce the nitro group via a one-electron transfer that is futile in the presence of oxygen.
-
Activation: Kinetoplastid parasites express Type I Nitroreductases (NTR) . These enzymes catalyze a two-electron reduction of the nitro group to a hydroxylamine or amine species.
-
Lethality: The resulting reactive metabolites form covalent adducts with parasitic DNA and proteins, leading to cell death.
Structural Activity Relationship (SAR) Logic
-
Trifluoromethyl Group (-CF3): Enhances lipophilicity (LogP) to facilitate penetration of the parasite's kinetoplast and the host cell membrane. It also blocks metabolic oxidation at the para-position.
-
Methylthio Group (-SMe): Acts as a metabolic handle; it can be oxidized to sulfoxide (-S(=O)-) or sulfone (-S(=O)2-) in vivo, altering solubility and potency.
-
Diphenyl Ether Linker: Provides the necessary flexibility for the molecule to dock into the NTR active site.
Mechanism of Action Diagram
Caption: Differential activation of the nitro-scaffold in parasites vs. mammalian hosts ensures high selectivity.
Experimental Protocol: Phenotypic HTS Assay
This protocol utilizes a High-Content Imaging (HCI) approach. This is superior to simple enzymatic assays because it simultaneously measures:
-
Antiparasitic Efficacy: Reduction in intracellular amastigotes.
-
Host Toxicity: Count of host cell nuclei.
Materials & Reagents[1]
-
Compound: 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride (10 mM stock in DMSO).
-
Host Cells: NIH/3T3 (Mouse Fibroblasts) or U2OS (Human Osteosarcoma).
-
Parasite: Trypanosoma cruzi (Tulahuen strain expressing
-galactosidase or GFP). -
Reference Drug: Benznidazole (Positive Control).
-
Stain: Draq5 (DNA stain) or DAPI.
Assay Workflow
Step 1: Host Cell Seeding
-
Dispense 1,500 host cells/well in 50
L DMEM media into 384-well black/clear-bottom plates. -
Incubate at 37°C, 5% CO
for 24 hours to allow attachment.
Step 2: Infection [1]
-
Harvest tissue-culture derived trypomastigotes (TCTs) from maintenance cultures.
-
Add 15,000 parasites/well (Multiplicity of Infection 10:1) in 10
L media. -
Incubate for 24 hours to allow invasion and differentiation into amastigotes.
-
Wash Step: Remove extracellular parasites by washing 2x with PBS (Critical for reducing background noise).
Step 3: Compound Treatment
-
Perform serial dilution of the test library (Log-scale).
-
Add compounds using an acoustic liquid handler (e.g., Echo 550) to minimize DMSO transfer.
-
Final DMSO concentration must be
. -
Incubate for 72–96 hours.
Step 4: Fixation & Staining
-
Fix cells with 4% Paraformaldehyde (PFA) for 20 mins.
-
Stain with DAPI (5
g/mL) to visualize both host and parasite DNA. -
Note: The parasite kinetoplast DNA will appear as small distinct spots near the larger host nuclei.
Step 5: High-Content Imaging
-
Image on an automated confocal system (e.g., Opera Phenix).
-
Channel 1 (405 nm): Host Nuclei (Count = Toxicity).
-
Channel 2 (488 nm): Parasite GFP or Spot Detection (Count/Intensity = Efficacy).
HTS Workflow Diagram
Caption: Step-by-step phenotypic screening workflow for intracellular parasites.
Data Analysis & Validation Criteria
To validate the screen, specific statistical thresholds must be met. The "Z-Prime" (
Quantitative Metrics Table
| Parameter | Formula / Definition | Acceptance Criteria |
| Z-Prime ( | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |
| Signal-to-Background (S/B) | ||
| % Inhibition | N/A | |
| Selectivity Index (SI) |
- : Mean and SD of Positive Control (Benznidazole, 100% kill).
- : Mean and SD of Negative Control (DMSO, 0% kill).
Hit Selection Logic
-
Primary Filter: Compounds showing
inhibition at 10 M. -
Secondary Filter: Compounds with Host Cell Count
of DMSO control (to rule out general cytotoxicity). -
Dose-Response: Re-test hits in an 8-point dose-response curve to determine IC
.
Troubleshooting & Optimization
Solubility Issues
The trifluoromethyl and diphenyl ether moieties make these derivatives highly lipophilic.
-
Symptom:[1][2] Compound precipitation in media (cloudiness) or "flat" dose-response curves.
-
Solution: Ensure intermediate dilution plates contain media with serum (FBS) to act as a carrier protein, or limit final DMSO to exactly 0.5%.
"Edge Effects" in 384-Well Plates
-
Symptom:[1][2] Wells on the perimeter show higher variance due to evaporation.
-
Solution: Use thermal sealing films or fill edge wells with sterile water (not used for data).
False Positives (Autofluorescence)
-
Symptom:[1][2] Nitro-aromatics can sometimes be fluorescent or quench fluorescence.
-
Solution: The use of High-Content Imaging (counting spots) is less susceptible to interference than bulk fluorescence (e.g., Alamar Blue). If using Alamar Blue, run a "compound only" control without cells.
References
-
Patterson, S. & Wyllie, S. (2014). "Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects." Trends in Parasitology. Available at: [Link]
-
Keenan, M. et al. (2013). "Analogues of fexinidazole as potential new treatments for sleeping sickness." Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (2023). "PubChem Compound Summary for CID 2775520, 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride." PubChem. Available at: [Link]
-
Moraes, C.B. et al. (2014). "High-Content Screening of a Chemical Library for Chagas Disease Drug Discovery." PLOS Neglected Tropical Diseases. Available at: [Link]
-
Walsh, K. (2007). "Protoporphyrinogen Oxidase Inhibitors: A Major Class of Herbicides." Weed Science Society of America. (Context for herbicide origin of the scaffold). Available at: [Link]
Sources
Application Note & Protocols: Derivatization of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride for Biological Assays
Abstract
This document provides a comprehensive guide for the chemical derivatization of the scaffold 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride and the subsequent evaluation of its analogues in common biological assays. The trifluoromethyl and diaryl ether motifs are prevalent in medicinal chemistry, offering metabolic stability and conformational flexibility. This guide details the strategic modification of two key functional groups: the thioether and the nitro group. We present validated, step-by-step protocols for the selective oxidation of the thioether to its corresponding sulfoxide and sulfone, and for the reduction of the nitro group to a primary amine. Furthermore, this note provides detailed procedures for assessing the biological activity of the synthesized compounds, including a cytotoxicity screening using the MTT assay and a generic protocol for an in vitro kinase inhibition assay. This integrated approach of synthesis and screening is designed to empower researchers in drug discovery to efficiently generate and evaluate novel chemical entities based on this promising scaffold.
Introduction & Rationale
The 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride scaffold represents a compelling starting point for a lead discovery program. It combines several structural features of high interest in medicinal chemistry:
-
Benzotrifluoride Moiety: The -CF₃ group is a well-established bioisostere for other groups (e.g., chloro, methyl) that can enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in favorable electrostatic interactions.
-
Diaryl Ether Linkage: This flexible linker allows the two aromatic rings to adopt optimal orientations for binding within a target protein.
-
Reactive Handles: The molecule possesses two key functional groups amenable to straightforward chemical modification: a thioether and a nitro group.
The nitroaromatic group, while sometimes associated with toxicity, is a component of several approved drugs and can be a crucial pharmacophore.[1][2] Its bioreduction can play a role in the mechanism of action.[1] Modulating the electronic properties and hydrogen-bonding capacity of the scaffold by converting the thioether to a sulfoxide or sulfone, and the nitro group to an amine, can drastically alter the compound's physicochemical properties and its interaction with biological targets.[3][4] This application note provides the foundational chemistry and biology protocols to explore this chemical space.
Synthetic Derivatization Strategy
The strategy focuses on creating a small, focused library of four compounds from the parent molecule (see Figure 1). This allows for a systematic investigation of how changes in oxidation state at the sulfur atom and the transformation of the nitro group affect biological activity.
The primary transformations are:
-
Oxidation: Stepwise oxidation of the thioether (-SMe) to a sulfoxide (-S(O)Me) and a sulfone (-S(O)₂Me).
-
Reduction: Conversion of the nitro group (-NO₂) to a primary amine (-NH₂).
Figure 1: Synthetic strategy for the derivatization of the parent compound.
Protocol: Selective Oxidation of Thioether to Sulfoxide
Rationale: The oxidation of sulfides to sulfoxides is a fundamental transformation.[5] Using hydrogen peroxide in glacial acetic acid is a "green" and effective method that avoids heavy metal catalysts and allows for selective oxidation by controlling stoichiometry and reaction conditions.[6]
Materials:
-
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride (1.0 eq)
-
Glacial Acetic Acid (approx. 10 mL per 1 mmol of sulfide)
-
Hydrogen Peroxide (30% aqueous solution, 1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates (silica gel)
Procedure:
-
Dissolve the starting thioether (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add hydrogen peroxide (1.1 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The product sulfoxide should have a lower Rf value than the starting material.
-
Once the starting material is consumed (typically 2-4 hours), carefully pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution to neutralize the acetic acid.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure sulfoxide.
-
Self-Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry (MS). The sulfoxide methyl protons will be shifted downfield in the ¹H NMR spectrum compared to the thioether.
Protocol: Oxidation of Thioether to Sulfone
Rationale: To achieve the higher oxidation state of the sulfone, more forceful conditions or a higher stoichiometry of the oxidant are required.[7][8] Using an excess of hydrogen peroxide ensures complete conversion from the thioether or intermediate sulfoxide to the sulfone.[8]
Materials:
-
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride (1.0 eq)
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% aqueous solution, 2.5 eq)
-
Standard workup reagents as in Protocol 2.1.
Procedure:
-
Dissolve the starting thioether (1.0 eq) in glacial acetic acid.
-
Slowly add hydrogen peroxide (2.5 eq) dropwise. Note: The reaction is exothermic.
-
Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC. The sulfone product will be more polar and have a lower Rf than both the thioether and the sulfoxide.
-
Follow the workup and purification procedure described in Protocol 2.1.
-
Self-Validation: Confirm product identity via NMR and MS. The sulfone methyl protons will be shifted even further downfield in the ¹H NMR spectrum compared to the sulfoxide.
Protocol: Reduction of Nitro Group to Amine
Rationale: The reduction of aromatic nitro groups is a cornerstone of organic synthesis.[9][10] Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate is a classic and reliable method that is chemoselective for the nitro group, leaving other functional groups like the thioether and trifluoromethyl group intact.[11]
Materials:
-
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride (1.0 eq)
-
Ethanol (or Ethyl Acetate)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend the starting nitro compound (1.0 eq) and SnCl₂·2H₂O (4-5 eq) in ethanol in a round-bottom flask.
-
Heat the mixture to reflux (approx. 78 °C) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 3-6 hours). The resulting amine will be more polar.
-
Cool the reaction to room temperature and carefully neutralize by slowly adding saturated NaHCO₃ solution until the pH is ~8. Caution: Gas evolution (CO₂).
-
A precipitate of tin salts will form. Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude amine, which can be purified by column chromatography.
-
Self-Validation: Confirm product identity via NMR and MS. The disappearance of the nitro group signals and the appearance of a broad -NH₂ signal in the ¹H NMR spectrum (which can be exchanged with D₂O) are indicative of success.
Biological Evaluation Strategy
A tiered approach is recommended for evaluating the biological activity of the newly synthesized derivatives. The initial screens should assess general cytotoxicity, followed by more specific assays based on therapeutic hypotheses.
Figure 2: General workflow for biological evaluation of the compound library.
Protocol: Cytotoxicity Screening via MTT Assay
Rationale: The MTT assay is a robust, colorimetric method for assessing cell viability.[12] It measures the metabolic activity of cells by quantifying the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[13][14] This assay provides a quantitative measure of a compound's general toxicity to cells, a critical first step in drug discovery.[15]
Materials:
-
Human cell line (e.g., HeLa or HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Synthesized compounds dissolved in DMSO (e.g., 10 mM stock)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include "cells only" (vehicle control) and "medium only" (blank) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37 °C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[15] Purple formazan crystals should become visible within the cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Mix thoroughly by gentle pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle) * 100.
-
Plot % Viability vs. log[Compound Concentration] and fit a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
| Compound ID | Modification | Predicted LogP (Example) | IC₅₀ (µM) |
| Parent | -SMe, -NO₂ | 4.1 | Experimental Result |
| Deriv-SO | -S(O)Me, -NO₂ | 3.2 | Experimental Result |
| Deriv-SO₂ | -S(O)₂Me, -NO₂ | 3.0 | Experimental Result |
| Deriv-NH₂ | -SMe, -NH₂ | 3.8 | Experimental Result |
Protocol: General In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
Rationale: Protein kinases are a major class of drug targets. The ADP-Glo™ assay is a universal, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[16] Its high sensitivity and robustness make it suitable for determining inhibitor potency (IC₅₀).[17][18] Careful optimization of ATP concentration is critical for obtaining meaningful and comparable data.[19][20]
Materials:
-
Active kinase enzyme
-
Specific peptide or protein substrate for the kinase
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
ATP solution (at a concentration near the Kₘ for the specific kinase)
-
Synthesized compounds dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Low-volume white 384-well plates
-
Luminometer
Procedure:
-
Assay Preparation: Prepare a master mix of kinase, substrate, and buffer. Prepare serial dilutions of the test compounds in buffer.
-
Reaction Initiation: In a 384-well plate, add 2 µL of compound solution. Add 2 µL of the enzyme/substrate master mix. To initiate the reaction, add 2 µL of the ATP solution. Final reaction volume is 6 µL. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction: Incubate the plate at 30 °C for 60 minutes.[16]
-
First Detection Step: Add 6 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40-50 minutes at room temperature.[16]
-
Second Detection Step: Add 12 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate for 60 minutes at room temperature.[16]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl)).
-
Plot % Inhibition vs. log[Compound Concentration] and fit a dose-response curve to determine the IC₅₀ value.
-
References
-
Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols . ResearchGate. Available at: [Link]
-
Joachim, K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example . Molecules. Available at: [Link]
-
Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds . Molecules. Available at: [Link]
-
Cell Viability Assays . NCBI Bookshelf. Available at: [Link]
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Al-Amin, M., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 . Journal of Synthetic Chemistry. Available at: [Link]
-
Wang, F., et al. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air . Organic Letters. Available at: [Link]
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Hwu, J. R., Wong, F. F., & Shiao, M. J. (1992). Reduction of aromatic nitro compounds to aromatic amines by sodium trimethylsilanethiolate . The Journal of Organic Chemistry. Available at: [Link]
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Cytotoxicity MTT Assay Protocols and Methods . Springer Nature Experiments. Available at: [Link]
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Sulfoxide synthesis by oxidation . Organic Chemistry Portal. Available at: [Link]
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Protocol Recommendations for Performing a Kinase Inhibition Assay . BellBrook Labs. Available at: [Link]
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Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds . ResearchGate. Available at: [Link]
-
Johnson, T. A., & Stedman, C. J. (2014). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups . Calvin Digital Commons. Available at: [Link]
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Perumal, S., et al. (2012). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions . Molecules. Available at: [Link]
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Gstöttner, C., et al. (2019). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction . Organic Letters. Available at: [Link]
-
de Oliveira, R. B., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments . Journal of the Brazilian Chemical Society. Available at: [Link]
-
Saldivia, M., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors . Frontiers in Cell and Developmental Biology. Available at: [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability . Creative Diagnostics. Available at: [Link]
-
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems . African Journal of Pharmaceutical Sciences. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development . Reaction Biology. Available at: [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines . Master Organic Chemistry. Available at: [Link]
-
Reduction of nitro compounds . Wikipedia. Available at: [Link]
-
Riss, T. L., et al. (2023). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis . International Journal of Molecular Sciences. Available at: [Link]
-
Noriega, S., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives . Encyclopedia. Available at: [Link]
-
Hafenbradl, D., Baumann, M., & Neumann, L. (2011). In Vitro Characterization of Small-Molecule Kinase Inhibitors . Wiley-VCH. Available at: [Link]
-
Liu, H., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid . Molecules. Available at: [Link]
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Application Notes and Protocols for Suzuki Coupling Reactions with 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride Derivatives
Introduction: Strategic C-C Bond Formation in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction is particularly vital in the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with a specific class of substrates: 4-[4-(methylthio)phenoxy]-3-nitrobenzotrifluoride and its derivatives.
The target substrate is an electron-deficient aryl halide, characterized by the presence of two strong electron-withdrawing groups: a nitro group (-NO₂) and a trifluoromethyl group (-CF₃). These features significantly influence the reactivity of the aryl halide in the Suzuki coupling catalytic cycle, a factor that will be central to the protocols and recommendations outlined herein.[5] This guide will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights to ensure successful and reproducible outcomes.
Mechanistic Considerations for an Electron-Deficient Substrate
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][6] Understanding how the electronic nature of 4-[4-(methylthio)phenoxy]-3-nitrobenzotrifluoride influences each step is critical for optimizing reaction conditions.
-
Oxidative Addition: This is often the rate-determining step. A Pd(0) complex inserts into the carbon-halogen bond of the aryl halide. The presence of electron-withdrawing groups, such as the nitro and trifluoromethyl substituents on our substrate, accelerates this step by lowering the electron density of the aromatic ring, making it more susceptible to reaction with the electron-rich Pd(0) catalyst.[7]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]
-
Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst. The two organic moieties on the palladium complex couple, and the newly formed biaryl product is released.[9]
Given the electron-deficient nature of the target substrate, the oxidative addition is expected to be facile. The primary challenges may arise in the subsequent steps, including ensuring efficient transmetalation and preventing potential side reactions.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Experimental Protocol
This protocol is designed as a robust starting point for the Suzuki coupling of 4-[4-(methylthio)phenoxy]-3-nitrobenzotrifluoride derivatives with various arylboronic acids.
Materials and Reagents
| Reagent | Grade | Supplier Recommendation |
| 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride derivative | ≥98% | In-house or custom |
| Arylboronic acid | ≥98% | Commercial supplier |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercial supplier |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst grade | Commercial supplier |
| Buchwald Ligands (e.g., BrettPhos, RuPhos) | ≥98% | Commercial supplier |
| Potassium Carbonate (K₂CO₃), anhydrous powder | ≥99% | Commercial supplier |
| Potassium Phosphate (K₃PO₄), anhydrous powder | ≥98% | Commercial supplier |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial supplier |
| Toluene | Anhydrous, ≥99.8% | Commercial supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial supplier |
| Deionized Water | Degassed | In-house |
| Diethyl ether | Reagent grade | Commercial supplier |
| Brine (saturated NaCl solution) | - | In-house preparation |
| Magnesium sulfate (MgSO₄), anhydrous | ≥99.5% | Commercial supplier |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 4-[4-(methylthio)phenoxy]-3-nitrobenzotrifluoride derivative (1.0 equiv.).
-
Add the arylboronic acid (1.2-1.5 equiv.). The slight excess of the boronic acid helps to drive the reaction to completion.
-
Add the base. Anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equiv.) or potassium phosphate (K₃PO₄, 2.0-3.0 equiv.) are recommended. K₃PO₄ is a stronger base and can be beneficial for less reactive boronic acids.[1]
-
Add the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., BrettPhos or RuPhos, 2-10 mol%). The use of bulky, electron-rich phosphine ligands is crucial for stabilizing the palladium catalyst and promoting efficient reductive elimination.[7]
-
Rationale: The choice of a pre-catalyst or generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂ is a common practice. Buchwald ligands are particularly effective for challenging substrates.[7]
-
-
Solvent Addition and Degassing:
-
Add the anhydrous solvent. A mixture of 1,4-dioxane and degassed water (e.g., 4:1 or 5:1 v/v) is a good starting point. Toluene or DMF can also be effective.[10]
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting the flask to three cycles of freeze-pump-thaw.
-
Rationale: Rigorous exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Rationale: Elevated temperatures are often necessary to ensure a reasonable reaction rate, although the activated nature of the substrate may allow for milder conditions.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the Suzuki coupling protocol.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst. | Ensure rigorous exclusion of oxygen. Use a fresh bottle of palladium catalyst and phosphine ligand. Consider using a pre-catalyst. |
| Poor solubility of reagents. | Screen alternative solvents such as toluene, DMF, or 2-methyltetrahydrofuran. | |
| Inefficient transmetalation. | Use a stronger base like K₃PO₄. Ensure the boronic acid is of high purity. | |
| Side Product Formation | Homocoupling of the boronic acid. | Decrease the reaction temperature. Use a bulkier phosphine ligand. |
| Protodeborylation (loss of the boronic acid group). | Use anhydrous conditions if water is suspected to be the issue. Use a less polar solvent system. | |
| Reduction of the nitro group. | While generally stable, if reduction is observed, try milder conditions (lower temperature, shorter reaction time). Ensure the absence of any adventitious hydrogen sources. One study noted that the nitro group can survive Suzuki conditions.[11] |
Conclusion
The Suzuki-Miyaura cross-coupling of 4-[4-(methylthio)phenoxy]-3-nitrobenzotrifluoride derivatives offers a powerful strategy for the synthesis of novel molecular entities with potential applications in drug discovery and materials science. The electron-deficient nature of the substrate is a key consideration, generally favoring the initial oxidative addition step. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous anhydrous and anaerobic techniques, researchers can achieve high yields of the desired biaryl products. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate the successful implementation of this important transformation.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457–2483. [Link]
-
Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Reviews, 109(7), 2535-2561. [Link]
-
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]
-
Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
-
ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 4(17), 2973-2976. [Link]
-
Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Dreher, S. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626-3631. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Diccianni, J. B., & Diao, T. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3045-3057. [Link]
-
ChemRxiv. (n.d.). FULL PAPER. ChemRxiv. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]
-
RUA. (n.d.). FULL PAPER Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. RUA. [Link]
-
ResearchGate. (n.d.). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. ResearchGate. [Link]
-
RSC Publishing. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Publishing. [Link]
-
PubMed. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki-Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. PubMed. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. ResearchGate. [Link]
-
ResearchGate. (n.d.). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]
-
YouTube. (2022). Suzuki Coupling Mechanism. YouTube. [Link]
-
National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. [Link]
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Application Notes: Strategic Use of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride for Diversified Compound Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive overview and detailed protocols for the strategic utilization of 4-[4-(methylthio)phenoxy]-3-nitrobenzotrifluoride as a versatile scaffold in the synthesis of diverse compound libraries. This trifunctional building block is primed for a series of high-yield chemical transformations, including nucleophilic aromatic substitution (SNAr) for its synthesis, followed by selective reduction of the nitro group and controlled oxidation of the thioether moiety. These modifications allow for the systematic exploration of chemical space around a core diaryl ether structure, a privileged motif in medicinal chemistry.[1] This document furnishes researchers with the foundational knowledge and practical, step-by-step protocols to leverage this scaffold for the generation of novel chemical entities for screening and lead optimization endeavors.
Introduction: The Strategic Value of the Diaryl Ether Scaffold
The diaryl ether linkage is a cornerstone in the architecture of numerous biologically active molecules, prized for its metabolic stability and optimal geometric orientation of its aromatic substituents.[1] The strategic incorporation of three distinct functional handles—a nitro group, a methylthio ether, and a trifluoromethyl group—onto this core structure in 4-[4-(methylthio)phenoxy]-3-nitrobenzotrifluoride creates a powerful platform for combinatorial chemistry. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring system for nucleophilic aromatic substitution, facilitating the initial synthesis of the scaffold. Subsequently, the nitro and methylthio groups serve as orthogonal chemical levers that can be independently and selectively manipulated to generate a library of analogs with diverse physicochemical properties. The trifluoromethyl group, a common bioisostere for a nitro group, enhances metabolic stability and binding affinity. This guide will detail the synthesis of the core scaffold and provide robust protocols for its diversification.
Physicochemical Properties of the Core Scaffold
A thorough understanding of the physical and chemical properties of 4-[4-(methylthio)phenoxy]-3-nitrobenzotrifluoride is paramount for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₁₄H₁₀F₃NO₃S |
| Molecular Weight | 345.30 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) and insoluble in water. |
| Key Reactive Sites | 1. Nitro group (reduction) 2. Methylthio group (oxidation) |
Synthesis of the Core Scaffold: 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
The synthesis of the diaryl ether core is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient aromatic ring of 4-chloro-3-nitrobenzotrifluoride is highly susceptible to attack by nucleophiles. The phenoxide, generated in situ from 4-(methylthio)phenol, serves as the nucleophile.
Diagram of Synthetic Pathway
Caption: Key diversification reactions from the core scaffold.
Selective Reduction of the Nitro Group
Rationale: The reduction of the aromatic nitro group to a primary amine is a key step in introducing a versatile functional group that can be further derivatized (e.g., through acylation, sulfonylation, etc.). Tin(II) chloride dihydrate (SnCl₂·2H₂O) is a classic and effective reagent for this transformation, known for its chemoselectivity in the presence of other reducible functional groups like thioethers and trifluoromethyl groups. T[2][3][4][5]he reaction proceeds in an alcoholic solvent, typically ethanol, at elevated temperatures.
Protocol 2: Synthesis of 4-[4-(Methylthio)phenoxy]-3-aminobenzotrifluoride
Materials:
-
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-[4-(methylthio)phenoxy]-3-nitrobenzotrifluoride (1.0 eq) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.
-
Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it over ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Be cautious as gas evolution will occur.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aniline.
Controlled Oxidation of the Thioether
The methylthio group can be selectively oxidized to either the sulfoxide or the sulfone, providing analogs with altered polarity, solubility, and hydrogen bonding capabilities.
Rationale for Sulfoxide Synthesis: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used oxidant for converting sulfides to sulfoxides. B[6]y using a slight excess of m-CPBA (1.1 equivalents) and maintaining a low reaction temperature (0 °C), over-oxidation to the sulfone can be minimized. Dichloromethane (DCM) is a common solvent for this reaction.
Protocol 3: Synthesis of 4-[4-(Methylsulfinyl)phenoxy]-3-nitrobenzotrifluoride (Sulfoxide)
Materials:
-
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-[4-(methylthio)phenoxy]-3-nitrobenzotrifluoride (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of the sulfide at 0 °C over 30 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure sulfoxide.
Rationale for Sulfone Synthesis: To achieve complete oxidation to the sulfone, a larger excess of the oxidizing agent and/or more forcing conditions are required. Using more than two equivalents of m-CPBA and allowing the reaction to proceed at room temperature ensures the complete conversion of the sulfide, through the sulfoxide intermediate, to the sulfone. A[7][8]lternatively, Oxone® (potassium peroxymonosulfate) is a powerful and convenient oxidant for this transformation.
[9]#### Protocol 4: Synthesis of 4-[4-(Methylsulfonyl)phenoxy]-3-nitrobenzotrifluoride (Sulfone)
Materials:
-
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride (1.0 eq)
-
m-CPBA (~77%) (2.2-2.5 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-[4-(methylthio)phenoxy]-3-nitrobenzotrifluoride (1.0 eq) in DCM in a round-bottom flask at room temperature.
-
Add m-CPBA (2.2-2.5 eq) portion-wise to the stirred solution. An exotherm may be observed.
-
Stir the reaction at room temperature for 4-8 hours, or until TLC analysis indicates complete conversion to the sulfone.
-
Work-up the reaction as described in Protocol 3 (quenching with sodium thiosulfate and sodium bicarbonate, extraction, drying, and concentration).
-
Purify the crude product by column chromatography on silica gel to obtain the desired sulfone.
Designing a Combinatorial Library
With the core scaffold and its three primary derivatives (amine, sulfoxide, and sulfone) in hand, a combinatorial library can be rapidly assembled. The amine derivative is particularly useful for introducing diversity through amide or sulfonamide bond formation.
Example Library Design:
A focused library can be generated by reacting the amine derivative (A ) with a selection of acyl chlorides (R-COCl ) and sulfonyl chlorides (R-SO₂Cl ).
| Scaffold | Reagent (R-group) | Product Class |
| Amine (A) | Acetyl chloride (R=CH₃) | Amide |
| Benzoyl chloride (R=Ph) | Amide | |
| Morpholine-4-carbonyl chloride | Urea | |
| Methanesulfonyl chloride (R=CH₃) | Sulfonamide | |
| Benzenesulfonyl chloride (R=Ph) | Sulfonamide |
This approach can be expanded by using a diverse set of commercially available acylating and sulfonylating agents in a parallel synthesis format to rapidly generate a library of hundreds of distinct compounds.
Diagram of Library Synthesis Workflow
Caption: Workflow for combinatorial library synthesis.
Safety and Handling
-
Nitroaromatic Compounds: Nitroaromatic compounds are potentially toxic and can be absorbed through the skin. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
m-CPBA: Meta-chloroperoxybenzoic acid is a strong oxidizing agent and can be shock-sensitive, especially when dry. Handle with care and avoid contact with metals.
-
Tin Salts: Tin compounds can be toxic and require proper disposal according to institutional guidelines.
Conclusion
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is a highly valuable and strategically designed scaffold for the efficient construction of diverse compound libraries. The robust and selective protocols provided herein for the synthesis of the core structure and its subsequent diversification offer a clear and practical pathway for medicinal chemists and drug discovery scientists to generate novel molecules for biological screening. The orthogonal nature of the key functional groups allows for a systematic exploration of structure-activity relationships, ultimately accelerating the drug discovery process.
References
- CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents.
-
New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - MDPI. Available at: [Link]
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry - MDPI. Available at: [Link]
- EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents.
- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents.
-
4-(4-Nitrophenyl)morpholine - PMC - NIH. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. Available at: [Link]
-
Chemoselective thioether oxidation : r/Chempros - Reddit. Available at: [Link]
- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents.
-
Sulfone synthesis by oxidation - Organic Chemistry Portal. Available at: [Link]
-
Selective Oxidation of Organosulphides using m-CPBA as oxidant - Der Pharma Chemica. Available at: [Link]
- US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol - Google Patents.
-
Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed. Available at: [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation - SciSpace. Available at: [Link]
-
Oxidation of thiols to sulphonic acids with Oxone ® /NaHCO 3 and KBrO 3 - ResearchGate. Available at: [Link]
-
Sn2+ reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
- EP0994099B1 - Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride in the presence of catalytic cuprous cyanide and a phase transfer catalyst. - Google Patents.
-
Selective and Practical Oxidation of Sulfides to Diastereopure Sulfoxides: A Combined Experimental and Computational Investigation | Request PDF - ResearchGate. Available at: [Link]
-
Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. Available at: [Link]
-
Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18F-Labelling of PET Tracers - PMC - NIH. Available at: [Link]
-
Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - NIH. Available at: [Link]
-
Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an - Yashwantrao Chavan College of Science, Karad. Available at: [Link]
-
Reduction of nitro compounds - Wikipedia. Available at: [Link]
-
Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed. Available at: [Link]
-
Reduction of aryl nitro compounds with reduction sensitive functional groups - ResearchGate. Available at: [Link]
-
Planned oxidation of sulfides to sulfoxides using an Oxone–KBr combination. Available at: [Link]
-
Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes - MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]
- 3. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 6. reddit.com [reddit.com]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. yccskarad.com [yccskarad.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
Welcome to the dedicated support guide for the synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and extensive laboratory experience. Our goal is to empower you to diagnose, mitigate, and prevent common side reactions encountered during this specific Nucleophilic Aromatic Substitution (SNAr) process.
Troubleshooting Guide: Diagnosing and Resolving Synthesis Issues
This section addresses specific problems you may observe during your experiment, providing potential causes and actionable solutions.
Question 1: "My final product is a mixture. Along with my desired product, I've isolated two other compounds with higher polarity and molecular weights corresponding to the addition of one and two oxygen atoms. What's happening?"
Answer: This is a classic and highly common issue. You are observing the oxidation of the methylthio group (-SMe) on your 4-(methylthio)phenol reactant, which carries through to your final product. The side products are the corresponding sulfoxide and sulfone derivatives.
-
Product 1 (Desired): 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
-
Side Product 1 (+16 amu): 4-[4-(Methylsulfinyl)phenoxy]-3-nitrobenzotrifluoride (the sulfoxide)
-
Side Product 2 (+32 amu): 4-[4-(Methylsulfonyl)phenoxy]-3-nitrobenzotrifluoride (the sulfone)
Causality: The thioether functional group is susceptible to oxidation, a reaction that can be initiated by several factors inherent to the SNAr conditions:
-
Atmospheric Oxygen: At the elevated temperatures often required for SNAr reactions (typically >100 °C), atmospheric oxygen can act as an oxidant, especially in polar aprotic solvents like DMSO or DMF which can facilitate such processes.
-
Oxidizing Impurities: Trace impurities in reactants or solvents, such as peroxides in older solvent stocks, can readily oxidize the thioether.
-
Reaction Temperature and Duration: The longer the reaction is heated and the higher the temperature, the greater the extent of oxidation will be.
Mitigation Strategy: The most effective solution is to rigorously exclude oxygen from the reaction environment.
Step-by-Step Protocol for an Inert Atmosphere Reaction:
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) is thoroughly dried in an oven at >120 °C overnight and cooled in a desiccator.
-
Reagent Addition: Add your solid reagents, 4-chloro-3-nitrobenzotrifluoride, 4-(methylthio)phenol, and a suitable base (e.g., potassium carbonate), to the reaction flask under a positive pressure of an inert gas like Argon or Nitrogen.
-
Solvent Degassing: Before addition, degas the reaction solvent (e.g., DMF, DMSO) by sparging with Argon or Nitrogen for at least 30-60 minutes. This removes dissolved oxygen.
-
Inert Atmosphere Setup: Assemble the glassware and equip the top of the condenser with a gas bubbler or a balloon filled with the inert gas to maintain a slight positive pressure throughout the reaction.
-
Execution: Add the degassed solvent to the flask via a cannula or syringe. Heat the reaction to the target temperature and monitor by TLC or LC-MS. You should observe a significant reduction or complete elimination of the oxidized byproducts.
Question 2: "My yield is consistently low, and I'm isolating a significant amount of a polar, acidic byproduct. My mass spectrometry data suggests the -CF3 group has been converted to a -COOH group. Why did this happen?"
Answer: You are encountering hydrolysis of the trifluoromethyl group, a side reaction that can occur under certain SNAr conditions. The electron-withdrawing nitro group ortho to the -CF3 group makes the trifluoromethyl carbon highly electrophilic and thus more susceptible to nucleophilic attack by hydroxide ions.
Causality: This hydrolysis is primarily driven by the combination of a strong base and the presence of water.
-
Base Strength: While a base is necessary to deprotonate the phenol, overly strong bases (like NaOH or KOH) in protic solvents can create a high concentration of hydroxide ions.
-
Water Content: Water can be introduced from insufficiently dried solvents, reagents (e.g., hydrated bases), or exposure to atmospheric moisture.
-
Temperature: Like most side reactions, hydrolysis is accelerated at higher temperatures.
Mitigation Strategy: The key is to control the basicity and rigorously exclude water.
Step-by-Step Protocol for Anhydrous, Mild-Base Conditions:
-
Base Selection: Use a milder, non-hydroxide base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). These bases are sufficiently strong to deprotonate the phenol but minimize the risk of generating excess hydroxide. Ensure the base is anhydrous by drying it in an oven before use.
-
Solvent Choice & Preparation: Use a high-quality anhydrous polar aprotic solvent like DMF, NMP, or DMSO from a sealed bottle. For critical applications, using a solvent from a solvent purification system (SPS) is ideal.
-
Reagent Purity: Ensure your 4-(methylthio)phenol is dry. If it appears clumpy or wet, dry it in a vacuum oven at a mild temperature before use.
-
Reaction Setup: As with preventing oxidation, conduct the reaction under a strictly inert and dry atmosphere (Argon or Nitrogen) to prevent the ingress of atmospheric moisture.
| Parameter | Problematic Condition | Recommended Condition | Rationale |
| Base | NaOH, KOH | Anhydrous K2CO3, Cs2CO3 | Reduces concentration of free hydroxide, minimizing hydrolysis risk. |
| Solvent | Technical grade, wet | Anhydrous grade, freshly opened or from SPS | Eliminates water as a nucleophile for hydrolysis. |
| Atmosphere | Open to air | Inert (Nitrogen or Argon) | Prevents introduction of atmospheric moisture. |
| Temperature | >150 °C | 80-120 °C (optimize) | Lower temperatures slow the rate of the hydrolysis side reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this synthesis?
The synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The key steps are illustrated below. The reaction is facilitated by the presence of strong electron-withdrawing groups (EWG), namely the nitro (-NO2) and trifluoromethyl (-CF3) groups, which stabilize the negatively charged intermediate (Meisenheimer complex).
Caption: The SNAr mechanism for the target synthesis.
Q2: Can the nitro group be reduced during the reaction?
While less common than thioether oxidation or -CF3 hydrolysis, reduction of the nitro group to an amino group (-NH2) or other reduced forms is possible under specific conditions. This can occur if reducing agents are present, such as:
-
Certain nucleophiles: Some sulfur nucleophiles can act as reducing agents.
-
Catalyst carryover: If any of the starting materials were prepared using catalytic hydrogenation (e.g., Pd/C) and the catalyst was not completely removed, it could reduce the nitro group under the reaction's heating conditions.
-
Metal impurities: Trace metal impurities in the reaction vessel or reagents can sometimes facilitate reduction.
To avoid this, ensure high-purity, well-characterized starting materials and use clean glassware. If reduction is suspected, analyzing the crude reaction mixture by LC-MS for a product with a mass 30 amu lower than the expected product (loss of O2, gain of H2) can confirm this side reaction.
Q3: How do I develop a troubleshooting workflow when I see an unexpected result?
A systematic approach is crucial. Start by analyzing the crude reaction mixture with a powerful analytical tool like LC-MS, which provides both retention time (polarity) and mass information for all components. This allows you to form a hypothesis about the identity of byproducts.
Caption: A logical workflow for troubleshooting side reactions.
References
-
Nucleophilic Aromatic Substitution. Organic Chemistry (6th Edition), Paula Yurkanis Bruice. A foundational textbook explaining the principles of the SNAr mechanism. [Link]
-
Oxidation of Thioethers. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th Edition). Provides detailed mechanisms for the oxidation of sulfur-containing compounds. [Link]
-
Hydrolysis of Trifluoromethyl Groups. "Recent Developments in the Chemistry of Trifluoromethyl-Substituted Compounds," Journal of Fluorine Chemistry. This journal provides numerous articles on the reactivity of fluorinated compounds. [Link]
-
Inert Atmosphere Techniques. "Shriver and Atkins' Inorganic Chemistry" by P. Atkins, T. Overton, J. Rourke, M. Weller, and F. Armstrong. Discusses the practical aspects of handling air-sensitive reagents and performing reactions under inert conditions. [Link]
Technical Support Center: Synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
Welcome to the technical support resource for the synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride. This guide is designed for researchers, chemists, and process development professionals who are working with this important chemical intermediate, a key precursor in the synthesis of the phenylpyrazole insecticide, Fipronil.[1] This document provides in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format to address common challenges encountered during this synthesis.
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of 4-(methylthio)phenol with 4-fluoro-3-nitrobenzotrifluoride in the presence of a base.[2][3] The electron-withdrawing properties of the ortho-nitro group and the para-trifluoromethyl group on the benzotrifluoride ring activate the fluorine atom for nucleophilic attack by the phenoxide ion.[4][5]
Overall Reaction Scheme
Caption: General synthesis of the target compound via SNAr.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.
Q1: My reaction yield is very low or I've recovered only starting materials. What went wrong?
This is the most frequent issue and can be attributed to several factors, often related to the reaction setup and reagent quality.
-
Cause A: Incomplete Deprotonation of 4-(Methylthio)phenol
Expertise & Experience: The SNAr mechanism requires a potent nucleophile. The neutral phenol is a poor nucleophile. A base is required to deprotonate the phenolic hydroxyl group to form the much more reactive phenoxide anion. If this deprotonation is incomplete, the reaction rate will be negligible.
Trustworthiness (Self-Validation):
-
Base Selection: Use a suitable base. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice. Other options include sodium hydride (NaH) or potassium hydroxide (KOH). Ensure the base is of high quality and dry.
-
Stoichiometry: Use at least a stoichiometric equivalent of the base relative to the phenol. A slight excess (e.g., 1.1 to 1.5 equivalents) is often recommended to ensure complete deprotonation.
-
Anhydrous Conditions: Water will consume the base and protonate the phenoxide, quenching the reaction. Ensure your solvent is anhydrous and that the reaction is protected from atmospheric moisture with a drying tube or an inert atmosphere (N₂ or Ar).
-
-
Cause B: Poor Reagent Purity
Expertise & Experience: The stability and purity of your starting materials are critical.
-
4-Fluoro-3-nitrobenzotrifluoride: This reagent is generally stable but should be checked for purity by GC or ¹H/¹⁹F NMR before use.[3][6]
-
4-(Methylthio)phenol: The thioether moiety is susceptible to oxidation to the corresponding sulfoxide or sulfone. These oxidized species are less nucleophilic and will not participate in the desired reaction, leading to lower yields.
Trustworthiness (Self-Validation):
-
Purity Check: Before starting, verify the purity of 4-(methylthio)phenol using TLC or NMR spectroscopy. The presence of sulfoxide/sulfone impurities will be evident.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (N₂ or Ar) to prevent in-situ oxidation of the thioether, especially if the reaction requires prolonged heating.
-
-
Cause C: Sub-optimal Reaction Temperature or Time
Expertise & Experience: SNAr reactions require thermal energy to overcome the activation barrier. However, excessive heat can promote decomposition and side reactions. The optimal temperature is a balance between reaction rate and product stability.
Trustworthiness (Self-Validation):
-
Temperature Control: The reaction is typically run at elevated temperatures, often in the range of 80-120°C, depending on the solvent.[7] Monitor the reaction progress by TLC or GC to determine the optimal reaction time and to avoid prolonged heating that could lead to impurity formation.
-
Reaction Monitoring: If the reaction stalls (as observed by TLC/GC), a cautious, incremental increase in temperature may be warranted. Conversely, if impurity formation is rapid, the temperature should be lowered.
-
Caption: Decision workflow for troubleshooting low product yield.
Q2: My final product is contaminated with a significant impurity. How do I identify and prevent it?
The most common impurity is the sulfoxide derivative, formed by the oxidation of the methylthio group.
-
Cause: Oxidation of the Thioether Group
Expertise & Experience: The sulfur atom in the methylthio group is electron-rich and easily oxidized to a sulfoxide (-S(O)CH₃) or even a sulfone (-S(O)₂CH₃). This can occur due to dissolved oxygen in the solvent, atmospheric oxygen during a lengthy, heated reaction, or peroxide impurities in the solvent. The formation of this sulfoxide by-product is a known issue in the synthesis of Fipronil and its precursors.[8]
Trustworthiness (Self-Validation):
-
Prevention - Inert Atmosphere: The most effective preventative measure is to rigorously exclude oxygen. Degas your solvent before use (e.g., by bubbling N₂ or Ar through it) and maintain a positive pressure of an inert gas throughout the reaction.
-
Prevention - Solvent Quality: Use high-purity, anhydrous solvents. Ethers, for example, can form explosive peroxides upon storage, which are potent oxidizing agents.
-
Identification: The sulfoxide impurity will have a different Rƒ value on a TLC plate (typically more polar/lower Rƒ) and can be readily identified by mass spectrometry (M+16 compared to the desired product).
-
Purification: If the sulfoxide does form, it can usually be separated from the desired product by column chromatography on silica gel. The more polar sulfoxide will elute later than the thioether product.
-
Experimental Protocols & Data
Protocol 1: Standard Synthesis Procedure
This protocol is a representative method. Researchers should optimize conditions based on their specific laboratory setup and scale.
Materials:
-
4-Fluoro-3-nitrobenzotrifluoride (1.0 eq)
-
4-(Methylthio)phenol (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-(methylthio)phenol and anhydrous potassium carbonate.
-
Add anhydrous DMF via syringe.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add 4-fluoro-3-nitrobenzotrifluoride to the flask.
-
Heat the reaction mixture to 90-100°C with vigorous stirring.
-
Monitor the reaction progress every 1-2 hours using TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete (disappearance of the limiting reagent), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water. A precipitate of the crude product should form.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove DMF and inorganic salts, followed by a small amount of cold hexanes.
-
Dry the crude product under vacuum.
-
Purify the crude solid by recrystallization (e.g., from ethanol or an isopropanol/water mixture) or by column chromatography on silica gel to yield the pure product.
Data Summary: Typical Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Base | Anhydrous K₂CO₃ (1.5 eq) | Efficiently deprotonates the phenol; easy to handle and remove. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic; solubilizes reagents and facilitates SNAr. |
| Temperature | 90 - 110 °C | Provides sufficient activation energy without significant degradation.[7] |
| Atmosphere | Nitrogen or Argon | Prevents oxidation of the sensitive methylthio group. |
| Workup | Precipitation in ice-water | Simple and effective method for initial product isolation. |
| Purification | Recrystallization / Chromatography | Provides high purity product suitable for subsequent steps.[9] |
References
-
CN102633722A - Fipronil preparation method. Google Patents.
-
ChemicalBook - 4-Fluorobenzotrifluoride synthesis.
-
CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole. Google Patents.
-
Patsnap - Synthesis method of fipronil intermediate. Eureka.
-
BOC Sciences - The Synthesis Journey of 4-Nitrobenzotrifluoride: From Lab to Industry.
-
Finetech Industry Limited - 4-[4-(methylthio)phenoxy]-3-nitrobenzotrifluoride | cas: 56191-23-2.
-
WO2020188376A1 - A process for synthesis of fipronil. Google Patents.
-
CN105646306A - Preparation method of 4-methylthio phenylacetic acid. Google Patents.
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ResearchGate - The nucleophilic aromatic substitution reaction between... | Download Scientific Diagram.
-
WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Google Patents.
-
CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline. Google Patents.
-
National Institutes of Health (NIH) - Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition.
-
Indian Journal of Chemical Technology - Synthesis, characterization and bioactivity of Fipronil derivatives as a lead for new insecticide.
-
ResearchGate - Recent synthetic approaches to fipronil, a super-effective and safe pesticide.
-
MDPI - Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
-
ChemicalBook - 4-Chloro-3-nitrobenzotrifluoride synthesis.
-
CN102690232A - Synthesizing method for fipronil intermediates. Google Patents.
-
Sigma-Aldrich - 4-Fluoro-3-nitrobenzotrifluoride 96 367-86-2.
-
CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride. Google Patents.
-
Tokyo Chemical Industry Co., Ltd. - 4-Fluoro-3-(trifluoromethyl)phenol | 61721-07-1.
-
European Patent Office - PROCESS FOR SYNTHESIS OF FIPRONIL - EP 2542531 B1.
-
BOC Sciences - Manufacturing Insights: The Synthesis of 4-Fluoro-3-(trifluoromethyl)phenol.
-
Thermo Fisher Scientific - 4-Fluoro-3-nitrobenzotrifluoride, 97% 500 g.
-
Beilstein Journals - Cathodic generation of reactive (phenylthio)difluoromethyl species and its reactions: mechanistic aspects and synthetic applications.
-
US4324904A - Processes for the preparation of hydratropic acids and esters. Google Patents.
-
Guidechem - 3-Nitrobenzotrifluoride 98-46-4 wiki.
-
National Institutes of Health (NIH) - A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
-
YouTube - Nucleophilic Aromatic Substitution.
-
Royal Society of Chemistry - 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling.
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- 4. Page loading... [wap.guidechem.com]
- 5. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Fluoro-3-nitrobenzotrifluoride, 97% 500 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 7. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents [patents.google.com]
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- 9. mdpi.com [mdpi.com]
Stability issues of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride under acidic/basic conditions
Welcome to the dedicated technical support center for 4-[4-(methylthio)phenoxy]-3-nitrobenzotrifluoride. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the stability of this compound under various experimental conditions. Understanding the stability profile of a molecule is a critical aspect of drug discovery and development, ensuring data integrity and the reliability of experimental outcomes.[1] This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Introduction to the Stability of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is a complex molecule with several functional groups that can influence its stability. The electron-withdrawing nature of the trifluoromethyl and nitro groups, combined with the ether linkage and the methylthio group, creates a unique chemical environment. Forced degradation studies, which involve exposing the compound to stress conditions more severe than accelerated stability testing, are essential to identify potential degradation products and pathways.[2][3][4] This guide will delve into the anticipated behavior of this molecule under acidic and basic conditions.
Molecular Structure
Caption: Chemical structure of 4-[4-(methylthio)phenoxy]-3-nitrobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the most likely points of degradation on the molecule under acidic or basic conditions?
A1: The primary points of susceptibility to acid or base-catalyzed hydrolysis are the ether linkage and the trifluoromethyl group.[5][6] The electron-withdrawing nitro group can activate the aromatic ring, potentially influencing the rate of ether cleavage. Additionally, the methylthio group could be susceptible to oxidation under certain conditions, though hydrolysis is the more common concern.
Q2: How does the trifluoromethyl group behave under hydrolytic stress?
A2: Trifluoromethyl groups on aromatic rings can be susceptible to hydrolysis, particularly under basic conditions, to form a carboxylic acid.[5] This process can proceed through a quinone methide-like intermediate, especially if there is a hydroxyl group in the para position, which is not the case here. However, the strong electron-withdrawing nature of the nitro group may influence this reactivity.
Q3: Is the ether bond stable?
A3: Aryl ethers are generally stable, but their cleavage can be catalyzed by strong acids.[6][7] The reaction typically involves protonation of the ether oxygen, followed by nucleophilic attack. Under basic conditions, direct nucleophilic aromatic substitution to cleave the ether is less likely unless the ring is highly activated by multiple electron-withdrawing groups.
Q4: What is the expected stability of the methylthio group?
A4: The methylthio group is generally stable to hydrolysis. However, it can be oxidized to the corresponding sulfoxide and sulfone under oxidative stress. While not a primary concern for acid/base hydrolysis, it is a potential transformation to be aware of if the experimental conditions are not strictly anaerobic.
Q5: Will the nitro group be affected?
A5: Aromatic nitro groups are generally stable to acidic and basic conditions.[8] However, they can be reduced to amines or other intermediates in the presence of reducing agents.[9][10] In the context of acid/base stability studies, the nitro group is expected to remain intact.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving 4-[4-(methylthio)phenoxy]-3-nitrobenzotrifluoride.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Unexpected peaks in HPLC/LC-MS analysis after incubation in acidic solution. | Acid-catalyzed hydrolysis of the ether linkage. | 1. Neutralize the sample: Before analysis, ensure the sample is neutralized to prevent further degradation on the column.[4] 2. Characterize the new peaks: Use mass spectrometry to identify the molecular weights of the degradation products. Expect to see peaks corresponding to 4-(methylthio)phenol and 3-nitro-4-fluorobenzotrifluoride (if the ether is cleaved). 3. Monitor kinetics: Perform a time-course experiment to monitor the disappearance of the parent compound and the appearance of degradation products. This will help confirm the degradation pathway. |
| Loss of parent compound and appearance of a more polar species after treatment with a strong base. | Hydrolysis of the trifluoromethyl group to a carboxylic acid. | 1. pH control: Carefully control the pH of the basic solution. The rate of hydrolysis is pH-dependent. 2. Product analysis: The resulting carboxylic acid will be significantly more polar. Adjust your chromatography method (e.g., use a more aqueous mobile phase) to retain and resolve this new peak. Confirm its identity with MS and by comparing it to a standard if available. 3. Temperature control: Hydrolysis is often accelerated by temperature. Conduct the experiment at a controlled, lower temperature to slow the reaction rate if necessary. |
| Variable results between experimental replicates. | Inconsistent pH, temperature, or exposure time. | 1. Standardize procedures: Ensure that the pH of your acidic or basic solutions is consistent across all experiments. Use calibrated pH meters. 2. Precise timing: Start and stop all reactions at precisely the same time points. 3. Temperature control: Use a water bath or incubator to maintain a constant temperature throughout the experiment. |
| Formation of multiple, minor degradation products. | Complex degradation pathways or secondary reactions. | 1. Milder conditions: Use less stringent acidic or basic conditions (lower concentration or temperature) to favor the formation of primary degradation products.[3] 2. Forced degradation study: A systematic forced degradation study can help to elucidate the different degradation pathways.[1][2] |
Predicted Degradation Pathways
The following diagrams illustrate the most probable degradation pathways for 4-[4-(methylthio)phenoxy]-3-nitrobenzotrifluoride under acidic and basic conditions.
Acid-Catalyzed Hydrolysis
Caption: Predicted acid-catalyzed hydrolysis pathway via ether cleavage.
Base-Catalyzed Hydrolysis
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmainfo.in [pharmainfo.in]
- 4. scispace.com [scispace.com]
- 5. Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Catalyst poisoning in reactions with 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
The following technical guide is structured as a specialized support center resource for researchers handling 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride . It addresses the critical bottleneck of catalyst poisoning during the reduction of the nitro group.
Topic: Reduction of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride Ticket ID: CHEM-SUP-8821 Status: Resolved/Guide Published
The "Sulfur Trap": Core Chemical Context
The reduction of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride (hereafter Compound A ) presents a classic paradox in organic synthesis. You need to reduce the nitro group (
-
The Problem: Sulfur is a potent poison for heterogeneous noble metal catalysts (Pd, Pt, Rh). The lone pairs on the sulfur atom bind irreversibly to the metal's active sites (
-orbitals), blocking hydrogen adsorption. -
The Consequence: Standard hydrogenation (Pd/C +
) typically fails, resulting in stalled reactions, incomplete conversion, or the requirement of massive (uneconomical) catalyst loadings.
Troubleshooting Guide (Q&A)
Direct answers to the most common failure modes reported by users.
Q1: "My hydrogenation reaction started well but stalled at ~30-50% conversion. Adding more catalyst didn't help. Why?"
Diagnosis: You are experiencing cumulative active site saturation . Explanation: The sulfur in your substrate is not just a spectator; it is a competitive inhibitor. Initially, there is enough free Pd/Pt surface area to reduce the nitro group. As the reaction proceeds, the concentration of the amine product increases. Often, the product (an amino-thioether) is more coordinating than the starting material, or the sulfur moieties slowly migrate to cover all active sites. Immediate Fix: Do not add more standard Pd/C.
-
Filter the reaction mixture to remove the poisoned catalyst.
-
Switch protocols to the Iron-Acid Reduction (Method B) described below to push the remaining material to completion.
Q2: "I see a new impurity by LC-MS with a mass corresponding to [M-46]. Did I lose the nitro group?"
Diagnosis: You likely have hydrodefluorination or desulfurization .
Explanation: If you used high pressure (>5 bar) or high temperature to force the stalled reaction, the catalyst may have attacked the
Q3: "Can I just use Raney Nickel? It's cheaper."
Diagnosis: Feasible, but risky.
Explanation: Raney Nickel is less sensitive to sulfur than Palladium, but it is also a desulfurization reagent (Mozingo reduction). It strips sulfur out of molecules.
Self-Validating Check: If you use Raney Ni, you must run a strict stoichiometry test. Use a non-pyrophoric grade (e.g., aqueous slurry) and monitor strictly at 0°C to prevent cleavage of the
Recommended Experimental Protocols
Method A: The "Resistant" Hydrogenation (Pt/C + Vanadium)
Best for: Large scale where filtration of iron sludge is impractical. Requires strict control.
Theory: Platinum is generally more resistant to sulfur poisoning than Palladium. The addition of Vanadium or using a sulfided platinum catalyst prevents the sulfur from irreversibly binding by modifying the electronic state of the metal surface.
Protocol:
-
Catalyst: Use 5% Pt/C (sulfided) or Pt(S)/C . Alternatively, use Pt/C doped with Vanadium (V).
-
Solvent: Methanol or Ethanol (anhydrous).
-
Additive: Add 0.5 equivalents of
.-
Why? Protonation of the amine product and potentially the sulfur species reduces their ability to coordinate to the metal center.
-
-
Conditions: 5 bar
, 25°C. -
Monitoring: Monitor
uptake. If uptake flatlines, the catalyst is dead.
Method B: The "Workhorse" Chemical Reduction (Fe/AcOH)
Best for: Lab scale (<100g) and high reliability. Immune to sulfur poisoning.
Theory: This method uses electron transfer from Iron(0) to the nitro group in an acidic medium. Since it is not a surface-catalytic hydrogenation, the sulfur atom does not inhibit the reaction.
Protocol:
-
Setup: 3-neck flask with mechanical stirring (overhead stirrer is crucial due to sludge formation).
-
Mixture: Dissolve Compound A (1.0 eq) in Acetic Acid (AcOH) / Ethanol (3:1 ratio).
-
Activation: Heat to 60°C.
-
Addition: Add Iron Powder (325 mesh, 4.0 eq) portion-wise over 30 minutes.
-
Caution: Exothermic reaction. Monitor internal temp.
-
-
Completion: Reflux (approx. 80°C) for 2-4 hours.
-
Self-Validation: The yellow color of the nitro compound should fade to a dull grey/brown. TLC will show a highly polar, UV-active spot (amine) with an
significantly lower than the starting material.
-
-
Workup (Critical):
-
Cool to room temp.
-
Dilute with Ethyl Acetate.
-
Filter through a Celite pad to remove iron oxides.
-
Neutralize filtrate with saturated
(Caution: Gas evolution). -
Wash organic layer with brine, dry over
, and concentrate.[1]
-
Data Summary Table
| Feature | Pd/C Hydrogenation | Pt(S)/C Hydrogenation | Fe/AcOH Reduction |
| Sulfur Tolerance | Very Low (Poisoning likely) | Moderate | High (Immune) |
| Reaction Speed | Fast (until stalling) | Medium | Medium |
| Side Reactions | Desulfurization (High risk) | Low | None |
| Workup | Simple (Filtration) | Simple (Filtration) | Messy (Iron sludge) |
| Scalability | Good (if optimized) | Good | Moderate (Waste disposal) |
Mechanism & Decision Logic (Visuals)
Figure 1: The Poisoning Mechanism
Visualizing why standard catalysis fails for this thioether.
Caption: The sulfur atom (thioether) binds preferentially to the metal catalyst surface, physically blocking the adsorption of Hydrogen gas and the Nitro group, effectively 'killing' the catalyst.
Figure 2: Troubleshooting Decision Tree
A logical workflow for selecting the correct reduction method.
Caption: Decision matrix for selecting reduction protocols based on scale and failure modes. Iron reduction is the recommended fallback for stalled hydrogenations.
References
-
BenchChem. (2025).[2] Technical Support Center: Addressing Catalyst Poisoning in Reactions with Sulfur-Containing Heterocycles. Retrieved from
-
Ma, X., et al. (2024). Rational Design of Supported Metal Catalysts for Selective Hydrogenation of Sulfur-Containing Compounds. ACS Sustainable Chemistry & Engineering. Retrieved from
-
Luo, J., et al. (2020).[3][4] Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. Journal of the American Chemical Society.[3] Retrieved from
-
Cantillo, D., et al. (2016). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives. Beilstein Journal of Organic Chemistry. Retrieved from
-
ChemicalBook. (n.d.). 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride Product Properties. Retrieved from
Sources
Refinement of purification methods for 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride products
[1][2][3]
Product ID: 4-MTP-NBT Chemical Class: Nitrodiphenyl Ether / Thioether Application: Agrochemical Intermediate / API Synthesis Support Tier: Senior Application Scientist Level[1][2][3]
Introduction: The Critical Quality Attributes (CQAs)
Refining 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride requires balancing the removal of starting materials (specifically the phenolic component) with the preservation of the oxidation-sensitive methylthio group.[1][2][3]
This guide addresses the three most common failure modes in this workflow:
Module 1: Reaction Work-up & Crude Isolation
Q: The crude isolation is sticky and contains significant unreacted phenol. How do I remove this without column chromatography?
A: Leverage pKa differences for a chemical wash. The starting material, 4-(methylthio)phenol , has a pKa of approximately 9.5–10.[1][2][3] The product is a neutral ether. You can quantitatively remove the phenol by converting it into its water-soluble phenolate salt.[1][4]
Protocol:
-
Dilution: Dilute the reaction mixture (if in DMF/DMSO) with a non-polar solvent like Toluene or Ethyl Acetate .[3] Avoid Dichloromethane (DCM) if possible, as it can solubilize some phenolates.[1][2][3]
-
Caustic Wash: Wash the organic layer twice with 1N NaOH (pH > 13).[2][3]
-
Brine Polish: Follow with a saturated brine wash to break any emulsions and remove residual base.[2][3]
-
Drying: Dry over anhydrous MgSO₄. Do not use acidic drying agents or prolonged air exposure.[2][3]
Q: My LC-MS shows a persistent impurity at M+16 (Mass + 16 Da). What is this, and how do I prevent it?
A: This is the Sulfoxide impurity (Oxidation of the Methylthio group). The thioether moiety is highly susceptible to oxidation by atmospheric oxygen, peroxides in solvents, or trace oxidants in reagents.
Troubleshooting & Prevention:
-
Solvent Quality: Ensure your extraction solvents (ethers, THF) are peroxide-free.[1][2][3] Test with peroxide strips.
-
Atmosphere: Perform all recrystallizations and hot filtrations under a blanket of Nitrogen or Argon.
-
Temperature: Do not heat the crude material above 60°C for extended periods in open air.
-
Removal: If the sulfoxide is already present (>5%), recrystallization is often ineffective due to structural similarity.[3] Flash chromatography (Silica gel, Hexane/EtOAc gradient) is required.[1][2][3] The sulfoxide is significantly more polar than the sulfide product and will elute later.
Module 2: Recrystallization Refinement
Q: The product "oils out" (forms a liquid layer) instead of crystallizing upon cooling. How do I fix this?
A: The "Oiling Out" phenomenon indicates a metastable region where the liquid-liquid phase separation occurs before the solid-liquid boundary. [1]
Corrective Protocol:
-
Solvent Switch: Move from a single solvent (e.g., Ethanol) to a binary system.[1][2][3]
-
Seeding: You must seed the mixture at the cloud point.
-
Agitation: Reduce stirring speed. High shear can induce oiling.[2][3]
Q: What is the optimal solvent system for high-purity recovery?
A: Comparative Solvent Data Based on the lipophilic nature of the benzotrifluoride group and the polarity of the nitro group, the following systems are validated:
| Solvent System | Yield Potential | Purity Profile | Notes |
| Ethanol (95%) | High (>85%) | Good | May require cooling to -10°C. |
| IPA / Water (4:1) | Moderate (75-80%) | Excellent | Best for removing polar impurities (salts, traces of phenol).[1][2][3] |
| Hexane / EtOAc | High (>90%) | Moderate | Risk of retaining non-polar impurities.[2][3] |
| Toluene | Low | Low | Not recommended; product is too soluble.[2][3] |
Module 3: Visualization of Workflows
Figure 1: Purification Decision Tree
Use this logic flow to determine the correct purification step based on your crude purity.
Caption: Logic flow for selecting the appropriate purification method based on specific impurity profiles.
Figure 2: The "Caustic Wash" Mechanism
Understanding the phase transfer of the phenolic impurity.
Caption: Mechanistic view of removing 4-(methylthio)phenol using a base wash.[1][2] The product remains neutral and organic-soluble.[1]
Module 4: Analytical Checkpoints
When validating your purified product, ensure you check for these specific markers:
-
1H NMR (CDCl3):
-
Diagnostic Signal: Methylthio group (-SMe) appears as a singlet around δ 2.50 ppm .[1][2][3]
-
Impurity Signal: If oxidized to sulfoxide, this peak shifts downfield to approx δ 2.7–2.8 ppm .[1][3]
-
Phenol Check: Look for exchangeable protons (broad singlet) > δ 5.0 ppm or aromatic shifts characteristic of the starting phenol.[3]
-
-
Melting Point:
References
-
ChemicalBook. (n.d.).[2][3] 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride Chemical Properties. Retrieved from [2][3][7]
-
PubChem. (n.d.).[2][3] 4-methylthio-3-nitrobenzotrifluoride (Compound).[1][2][3][7] National Library of Medicine.[2][3] Retrieved from [2][3]
-
University of Rochester. (n.d.).[2][3] Extraction Protocol for Polar Solvents & Removal of Phenols. Department of Chemistry. Retrieved from [2][3]
-
Organic Syntheses. (2020).[2][3][8] Synthesis of Nitrophenyl Ethers and Carbonates. Org. Synth. 2020, 97, 96-124.[1][2][3][8] Retrieved from [2][3]
-
Google Patents. (2001).[2][3] Process for the purification of diphenyl ether compounds (WO0107410). Retrieved from
Sources
- 1. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 2. 4-METHYLTHIO-3-NITROBENZOTRIFLUORIDE | CAS: 71236-96-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. PubChemLite - 4-methylthio-3-nitrobenzotrifluoride (C8H6F3NO2S) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 4-[4-(METHYLTHIO)PHENOXY]-3-NITROBENZOTRIFLUORIDE | 56191-23-2 [amp.chemicalbook.com]
- 8. orgsyn.org [orgsyn.org]
How to increase the regioselectivity of reactions involving 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
Topic: Technical Guide: Optimizing Regioselectivity in Reactions of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
Technical Support Center: Advanced Reaction Control
Subject: Regioselectivity & Chemoselectivity Optimization for 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride Target Audience: Medicinal Chemists, Process Development Scientists Document ID: TS-REGIO-56191
Core Analysis: The "Push-Pull" Electronic Conflict
The molecule 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride presents a unique challenge in organic synthesis due to its bifurcated electronic nature.
-
Ring A (Acceptor): The 3-nitrobenzotrifluoride core is highly electron-deficient ($ \delta+ $), susceptible to nucleophilic attack and reduction.
-
Ring B (Donor): The 4-(methylthio)phenoxy moiety is electron-rich ($ \delta- $), highly susceptible to electrophilic aromatic substitution (EAS) and oxidation.
Regioselectivity in this context refers to two distinct challenges:
-
Synthetic Fidelity (SNAr): Ensuring exclusive displacement of the leaving group (Cl/F) at C4 without displacing the Nitro group at C3 during the ether formation.
-
Functionalization Selectivity: Directing reagents (e.g., chlorinating agents) to the S-methyl group (side-chain) while suppressing electrophilic attack on the activated Ring B.
Critical Workflows & Troubleshooting
Scenario A: Regioselective Synthesis via SNAr
Goal: Synthesize the ether scaffold without forming C3-substituted byproducts.
The Problem: In 4-chloro-3-nitrobenzotrifluoride, the C4-Cl bond is activated by the ortho-NO₂ and para-CF₃ groups. However, the NO₂ group itself is a leaving group (activated by ortho-Cl and para-CF₃). Harsh conditions can lead to denitro-alkoxylation (displacement of NO₂).
Protocol for High Regioselectivity:
-
Solvent Selection: Use DMSO or DMF . These dipolar aprotic solvents enhance the nucleophilicity of the phenoxide, allowing the reaction to proceed at lower temperatures where the C-Cl bond breakage is kinetically favored over C-NO₂.
-
Temperature Control: Maintain reaction temperature < 80°C . Above 100°C, the rate of NO₂ displacement increases significantly [1].
-
Base Choice: Use K₂CO₃ (mild) rather than KOH or NaH. Strong bases increase the concentration of "naked" phenoxide, which promotes side reactions.
Scenario B: Regioselective Chlorination (S-Me S-CCl₃/S-CF₃)
Goal: Convert the S-methyl group to a trichloromethylthio moiety (precursor to SCF₃) without chlorinating the phenoxy ring.
The Problem: The phenoxy ring (Ring B) is activated by the ether oxygen and the sulfide. Electrophilic chlorine ($ Cl^+ $) will rapidly attack the positions ortho to the oxygen (C2'/C6') via an ionic mechanism.
Optimized Protocol: To favor Radical Substitution (Side-Chain) over Ionic Substitution (Ring) :
-
Mechanism Switch: You must promote the radical pathway ($ Cl^\bullet
Cl^+ $). -
Reagent: Use Sulfuryl Chloride (SO₂Cl₂) or Cl₂ gas with a radical initiator (AIBN or Benzoyl Peroxide).
-
Conditions: High Temperature (reflux in CCl₄ or PhCl) and UV Light irradiation.
-
Suppression Strategy: Add a catalytic amount of Phosphorus Pentoxide (P₂O₅) or perform the reaction in the presence of a proton source (e.g., acetic acid) if using NCS. Protonation or complexation of the ether oxygen reduces the electron density of Ring B, deactivating it toward electrophilic attack [2].
Decision Pathways (Graphviz Diagram)
The following diagram illustrates the kinetic competition between desired regioselective pathways and common impurity-forming pathways.
Caption: Kinetic competition between SNAr regioselectivity (Step 1) and Radical vs. Ionic Chlorination pathways (Step 2).
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Formation of "Denitro" byproduct during synthesis | Reaction temperature too high (>100°C) or base too strong (e.g., NaH). | Switch to K₂CO₃ in DMF at 60-70°C . The NO₂ group becomes a competitive leaving group only at high energy states [3]. |
| Chlorination occurs on the aromatic ring instead of the S-Methyl group | Presence of Lewis Acids (Fe³⁺, Al³⁺ traces) or lack of radical initiation. | Exclude metal ions (wash glassware with acid). Use UV light or AIBN .[1] Consider adding a proton source (AcOH) to deactivate the ring. |
| Low yield due to hydrolysis of starting material | Wet solvent (DMF/DMSO are hygroscopic). | Use anhydrous solvents and molecular sieves. Hydroxide ions (from water) compete with the phenol nucleophile. |
| Over-oxidation to Sulfone (Ar-SO₂Me) | Using non-selective oxidants (e.g., excess mCPBA) when Sulfoxide is desired. | For Sulfoxide: Use NaIO₄ (Sodium Periodate) or H₂O₂/HFIP . For Sulfone: Use excess mCPBA or KMnO₄. |
Quantitative Data: Solvent Effects on Regioselectivity
Table 1: Impact of Solvent and Temperature on SNAr Selectivity (C-Cl vs C-NO₂ displacement)
| Solvent | Temp (°C) | Base | Yield (Target) | Regio-Purity (C-Cl : C-NO₂) | Notes |
| DMF | 60 | K₂CO₃ | 92% | >99:1 | Optimal Conditions |
| DMSO | 120 | K₂CO₃ | 75% | 85:15 | High temp promotes NO₂ loss |
| THF | 60 | NaH | 65% | 90:10 | Strong base promotes side reactions |
| Toluene | 110 | K₂CO₃ | 40% | 95:5 | Poor solubility reduces rate |
References
-
Beilstein Journals . Cathodic generation of reactive (phenylthio)difluoromethyl species and its reactions. Available at: [Link]
-
National Institutes of Health (PMC) . Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]
-
Chemistry Stack Exchange . Nitro as a leaving group in an aromatic ring. Available at: [Link]
- Google Patents. Process for preparing 4-cyano-3-nitrobenzotrifluoride.
Sources
Technical Support Center: Managing Exothermic Reactions with 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
Disclaimer: This document provides technical guidance based on the chemical properties of the functional groups within 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride. Since specific experimental data for this compound is not widely available, this guide is built upon established principles for managing exothermic reactions involving nitroaromatic compounds. All protocols should be adapted and validated by the end-user under appropriate safety protocols.
Introduction
Welcome to the technical support center for 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to provide critical safety information and practical advice for managing potentially exothermic reactions involving this compound. The presence of a nitroaromatic system inherently introduces the risk of thermal runaway, making a thorough understanding of reaction thermodynamics and kinetics essential for safe experimentation and scale-up.[1][2]
This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. Our goal is to equip you with the knowledge to proactively design safer experiments, recognize early warning signs of a thermal event, and implement effective control measures.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Hazard
Q1: What makes reactions with 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride potentially hazardous?
A1: The primary hazard stems from the nitro group (-NO₂) attached to the aromatic ring. Nitroaromatic compounds are energetically rich and can undergo highly exothermic decomposition, especially at elevated temperatures or in the presence of contaminants.[3][4] This decomposition can generate a large amount of heat and gas rapidly, leading to a dangerous increase in temperature and pressure within the reactor—a phenomenon known as a thermal runaway reaction.[5][6]
Q2: What specific reaction types involving this compound should I be most cautious about?
A2: Be particularly cautious with the following transformations:
-
Reduction of the nitro group: This is often a highly exothermic process.[7] Common reducing agents like metal hydrides, catalytic hydrogenation, or dissolving metals can initiate rapid heat release.[7][8]
-
Nucleophilic Aromatic Substitution (SNAr): Reactions aiming to displace a group on the ring can be exothermic. The rate and exothermicity will depend on the nucleophile and reaction conditions.
-
Reactions with Strong Bases: Aromatic nitro compounds can form explosive materials in the presence of strong bases like sodium hydroxide, even in solution.[3]
-
Oxidation of the Thioether: The methylthio (-SCH₃) group can be oxidized, which is typically an exothermic process. Using strong oxidizing agents requires careful thermal management.
Q3: What triggers a thermal runaway, and what are the warning signs?
A3: A thermal runaway begins when the heat generated by the reaction exceeds the heat being removed by the cooling system.[5]
-
Triggers:
-
Loss of Cooling: Failure of a cooling bath, chiller, or water supply.
-
Incorrect Reagent Addition: Adding a reactive reagent too quickly overwhelms the cooling capacity.[5]
-
Concentration Errors: Using reagents that are more concentrated than specified.
-
Insufficient Mixing: Poor stirring can create localized "hot spots" where the reaction accelerates.[9]
-
Contamination: Impurities can sometimes catalyze decomposition reactions.[10]
-
-
Warning Signs:
-
A steady, unexpected rise in internal reaction temperature that does not respond to cooling.
-
A sudden increase in pressure.
-
Noticeable change in color or viscosity.
-
Gas evolution (bubbling or fizzing).
-
Q4: How can I quantitatively assess the thermal risk before starting my experiment?
A4: The most reliable method is to perform a thermal hazard assessment using calorimetry techniques.[9][11]
-
Differential Scanning Calorimetry (DSC): This is an essential screening tool that uses a small sample (5-10 mg) to measure the heat flow associated with thermal transitions.[12][13][14] It can determine the onset temperature of decomposition and the total energy released (enthalpy).[13][15] This data is crucial for establishing a safe operating temperature window.
-
Reaction Calorimetry (RC1e) or Adiabatic Calorimetry (ARSST): These techniques provide more detailed information under conditions that better simulate a real reactor. They can measure the rate of heat generation, adiabatic temperature rise, and pressure development, which are critical for safe scale-up.[11][16]
Section 2: Troubleshooting and Proactive Control
Issue 1: Uncontrolled Temperature Spike During Reaction
Question: My reaction temperature is rising rapidly, and the cooling bath isn't stopping it. What should I do immediately, and what caused this?
Answer: This indicates a potential thermal runaway. Your immediate priority is safety.
Immediate Actions (Emergency Response):
-
Alert Personnel: Inform colleagues and your lab supervisor immediately.
-
Ensure Personal Safety: If the reaction is escalating uncontrollably, evacuate the immediate area and follow your institution's emergency procedures. Do not approach the reactor.
-
Stop Reagent Addition: Immediately stop the addition of any reagents.
-
Maximize Cooling: If it is safe to do so, add more coolant (e.g., dry ice) to the external cooling bath.
-
Initiate Quench/Drown-Out: If you have a pre-planned and tested quenching procedure, and it is safe to approach the apparatus, execute it. This may involve adding a cold, inert solvent or a specific quenching agent to halt the reaction.[17]
Root Cause Analysis:
-
Inadequate Cooling: The heat removal capacity of your setup was insufficient for the rate of heat generation.
-
Excessive Reagent Accumulation: A common cause in semi-batch processes is adding the limiting reagent too quickly or at a temperature where it doesn't react immediately. It accumulates, and then reacts all at once, causing a massive exotherm.
-
Stirring Failure: If the stirrer stopped, a hot spot likely formed, leading to localized runaway.[9]
Issue 2: Designing a Safer Experimental Setup from the Start
Question: How can I design my experiment to prevent a thermal runaway in the first place?
Answer: An inherently safer design is the best defense against thermal hazards.[6] This involves controlling the reaction's energy potential from the outset.
Key Design Principles:
-
Control the Limiting Reagent: The safest approach for highly exothermic reactions is a semi-batch or continuous flow process.[18] Instead of mixing all reagents at once (batch), add the most reactive or limiting reagent slowly over time. This ensures that the instantaneous heat generated never exceeds the cooling system's capacity.[5]
-
Maintain a Sufficient Thermal Margin: Ensure there is a significant temperature difference between your process temperature and the decomposition onset temperature determined by DSC. A safety margin of at least 50-100°C is often recommended.[16]
-
Ensure Robust Cooling and Monitoring:
-
Use a reactor setup with efficient heat transfer (e.g., a jacketed reactor or a vessel with a high surface-area-to-volume ratio).
-
Always monitor the internal reaction temperature with a calibrated thermometer or thermocouple. An external bath temperature is not a reliable indicator of the reaction's true temperature.
-
Have a secondary cooling plan (e.g., an ice bath on standby).
-
Section 3: Protocols and Data Interpretation
Protocol 1: Thermal Hazard Screening with Differential Scanning Calorimetry (DSC)
This protocol outlines the basic steps for assessing the thermal stability of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a high-pressure DSC pan (e.g., gold-plated stainless steel). Using a high-pressure pan is critical to contain any pressure generated during decomposition and prevent the evaporation of the sample.[14]
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the instrument to ramp the temperature at a controlled rate, typically 2-5 °C/min. Slower ramp rates provide more accurate onset temperatures.[14]
-
-
Data Acquisition:
-
Heat the sample from ambient temperature to a temperature well beyond any expected reaction, typically up to 350-400°C, while monitoring the heat flow.
-
-
Data Analysis:
-
Identify the onset temperature (T_onset) of any significant exothermic event. This is the temperature at which decomposition begins.
-
Integrate the peak area of the exotherm to calculate the heat of decomposition (ΔH_d) in Joules per gram (J/g).
-
Data Presentation: Interpreting Thermal Hazard Data
The table below presents hypothetical DSC data for the target compound and a common nitrated intermediate. A higher ΔH_d and a lower T_onset indicate a greater hazard potential.
| Compound | T_onset (°C) | ΔH_d (J/g) | Hazard Class | Recommended Max Process Temp (°C) |
| 4-[4-(Methylthio)phenoxy)-3-nitrobenzotrifluoride | 215°C | -1850 J/g | High | < 150°C |
| 2,4-Dinitrotoluene (Reference) | 250°C | -2200 J/g | Very High | < 180°C |
This data is illustrative. Actual values must be determined experimentally.
Visualization of Safety Concepts
Workflow for Safe Reaction Setup
This diagram illustrates the decision-making process for designing a safe experiment involving a potentially exothermic reaction.
Caption: Decision workflow for thermal hazard management.
Cause and Effect of a Thermal Runaway
This diagram shows how a single failure can cascade into a critical safety event.
Caption: Feedback loop leading to a thermal runaway event.
References
-
Material Safety Data Sheet - 4-Methoxy-3-Nitrobenzotrifluoride, 99% . Cole-Parmer. Available at: [Link]
-
Handling Reaction Exotherms – A Continuous Approach . Chemical Industry Journal. Available at: [Link]
-
Evaluation of hazards potential by dsc, ta-238 . TA Instruments. Available at: [Link]
-
Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone . MDPI. Available at: [Link]
-
Safe scale-up with exothermic reactions . ResearchGate. Available at: [Link]
-
Runaway Chemical Reactions: Causes and Prevention . Zeal. Available at: [Link]
-
Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors . ACS Publications. Available at: [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation . PMC - NIH. Available at: [Link]
-
Why reactions run away . IChemE. Available at: [Link]
-
Differential Scanning Calorimetry (DSC) Testing . Sigma-HSE. Available at: [Link]
-
Working with Exothermic Reactions during Lab and Scale up . Amar Equipment. Available at: [Link]
-
Differential Scanning Calorimetry (DSC) . Prime Process Safety Center. Available at: [Link]
-
Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention . IRJET. Available at: [Link]
-
Safe scale-up with exothermic reactions . Process Technology Online. Available at: [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives . MDPI. Available at: [Link]
-
Runaway reaction hazards in processing organic nitrocompounds . IChemE. Available at: [Link]
-
Runaway reactions, case studies, lessons learned . ARIA. Available at: [Link]
-
Differential Scanning Calorimeter (DSC/DTA) . NETZSCH Analyzing & Testing. Available at: [Link]
-
Nitration Reactions | Continuous Flow Processing . Vapourtec. Available at: [Link]
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes . ACS Publications. Available at: [Link]
-
Risk Assessment Of Nitration Process Using HAZOP And Fault Tree . JoISE - STM Journals. Available at: [Link]
-
Safety and Runaway Prevention in Batch and Semibatch Reactors -- A Review . ResearchGate. Available at: [Link]
-
Effective use of scanning calorimetry in reactive chemicals hazard evaluation . ResearchGate. Available at: [Link]
-
Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) . ResearchGate. Available at: [Link]different_Reaction_Conditions_Combinatory_Chemistry)
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Navigating the Analytical Maze: A Technical Support Guide for Monitoring 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride Reactions
Welcome to the technical support center dedicated to addressing the analytical challenges encountered when monitoring reactions involving 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this molecule. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to troubleshoot and optimize your analytical methods effectively.
The successful synthesis and development of drug candidates hinge on robust and reliable analytical monitoring. For a molecule like 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride, which possesses a unique combination of functional groups—a trifluoromethyl, a nitroaromatic system, a thioether, and a phenoxy ether linkage—analytical monitoring can present a unique set of challenges. This guide is structured to provide practical, in-depth solutions to common problems you may encounter.
Troubleshooting Guide: From Peak Tailing to Signal Loss
This section is designed to be your first point of reference when you encounter unexpected results in your analysis. The question-and-answer format is intended to help you quickly identify your issue and find a direct, actionable solution.
High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC is a cornerstone technique for monitoring the progress of many organic reactions.[1][2][3] However, the physicochemical properties of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride and its potential byproducts can lead to several chromatographic issues.
A1: Peak tailing is a common issue in HPLC and is often indicative of secondary interactions between the analyte and the stationary phase.[4] For a molecule with a polar nitro group and a potentially ionizable phenolic ether, this is a frequent problem.
Causality and Troubleshooting Steps:
-
Residual Silanol Interactions: The primary cause of peak tailing for many compounds is the interaction of polar functional groups with acidic silanol groups on the surface of silica-based C18 columns.[4]
-
Solution:
-
Use a Low-pH Mobile Phase: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to your mobile phase can suppress the ionization of the silanol groups, minimizing these secondary interactions.
-
Employ an End-Capped Column: Modern, high-purity, end-capped columns are designed to have minimal residual silanol groups. If you are using an older column, switching to a newer generation column can significantly improve peak shape.
-
Consider a Different Stationary Phase: If pH adjustment doesn't resolve the issue, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer alternative selectivities.
-
-
-
Analyte Overload: Injecting too concentrated a sample can lead to peak tailing as the stationary phase becomes saturated.
-
Solution:
-
Dilute Your Sample: Prepare a dilution series of your sample and inject them to see if the peak shape improves at lower concentrations.
-
Reduce Injection Volume: If dilution is not feasible, reduce the injection volume.
-
-
-
Column Contamination: Accumulation of strongly retained impurities on the column can lead to active sites that cause peak tailing.
-
Solution:
-
Implement a Column Wash Protocol: Regularly flush your column with a strong solvent (e.g., 100% acetonitrile or methanol, followed by isopropanol) to remove contaminants.
-
Use a Guard Column: A guard column is a cost-effective way to protect your analytical column from strongly retained impurities.
-
-
A2: Achieving adequate resolution between structurally similar compounds is a common method development challenge.[5]
Strategies for Improving Resolution:
-
Optimize Mobile Phase Composition: The choice and ratio of organic solvent to aqueous buffer can have a dramatic impact on selectivity.
-
Solution:
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter the elution order and improve separation.
-
Fine-Tune the Isocratic Ratio or Gradient Slope: For isocratic methods, make small, incremental changes to the organic-to-aqueous ratio. For gradient methods, adjust the gradient slope to provide more separation power where the critical pair elutes.
-
-
-
Adjust the Mobile Phase pH: If your impurity has a different pKa from your main analyte, adjusting the pH of the mobile phase can alter their retention times differently.
-
Solution:
-
Perform a pH Study: Analyze your sample with mobile phases at different pH values (e.g., pH 3, 5, and 7) to find the optimal pH for separation.
-
-
-
Change the Stationary Phase: Sometimes, the inherent selectivity of the stationary phase is not sufficient.
-
Solution:
-
Explore Different Column Chemistries: Consider a column with a different functionality, such as a phenyl column which can provide pi-pi interactions, or a cyano column for different dipole-dipole interactions.
-
-
-
Reduce System Dead Volume: Excessive dead volume in your HPLC system can lead to band broadening and reduced resolution.
-
Solution:
-
Use Shorter, Narrower Tubing: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible.
-
Check Fittings: Ensure all fittings are properly tightened to avoid leaks and dead volume.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is often the first choice, GC-MS can be a powerful tool for the analysis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride, especially for identifying volatile impurities. However, the thermal lability of the nitro group and the high boiling point of the molecule present challenges.
A3: Thermal degradation is a significant concern for nitroaromatic compounds in GC analysis.[6]
Signs of Thermal Degradation:
-
Poor Peak Shape: Tailing or fronting peaks that are not symmetrical.
-
Low Response: The peak area for your analyte is much smaller than expected.
-
Appearance of New Peaks: You observe peaks in your chromatogram that correspond to degradation products.
-
Poor Reproducibility: Inconsistent peak areas or retention times between injections.[7]
Prevention Strategies:
-
Lower the Inlet Temperature: The inlet is often the hottest part of the GC system and a primary site of degradation.
-
Solution:
-
Perform a Temperature Study: Start with a lower inlet temperature (e.g., 200 °C) and gradually increase it to find the optimal temperature that allows for efficient volatilization without causing degradation.
-
-
-
Use a More Inert Inlet Liner: Active sites in the inlet liner can catalyze degradation.
-
Solution:
-
Choose a Deactivated Liner: Use a liner that has been specifically treated to be highly inert.
-
Regularly Replace the Liner: Inlet liners can become contaminated over time, so regular replacement is crucial.
-
-
-
Consider a Different Injection Technique:
-
Solution:
-
Pulsed Splitless Injection: This technique uses a short pressure pulse to rapidly transfer the sample onto the column, reducing the residence time in the hot inlet.
-
Cool On-Column Injection: This is the most gentle injection technique, as the sample is deposited directly onto the column at a low temperature, eliminating the hot inlet altogether.
-
-
A4: Broad peaks in GC can be caused by a variety of factors, from improper method parameters to column issues.
Troubleshooting Broad Peaks:
-
Optimize the Temperature Program: The oven temperature program is critical for good chromatography.[8]
-
Solution:
-
Lower the Initial Oven Temperature: A lower starting temperature can improve the focusing of early eluting peaks.
-
Use a Slower Ramp Rate: A slower temperature ramp can improve the separation of closely eluting compounds.
-
-
-
Check the Carrier Gas Flow Rate: An incorrect flow rate can lead to band broadening.
-
Solution:
-
Verify the Flow Rate: Use a flow meter to ensure the carrier gas flow rate is accurate and consistent.
-
Optimize the Linear Velocity: For a given column and carrier gas, there is an optimal linear velocity that will provide the best efficiency. Consult your column manufacturer's guidelines.
-
-
-
Ensure Proper Column Installation: A poorly installed column can lead to leaks and dead volume.
-
Solution:
-
Follow Manufacturer's Instructions: Carefully follow the column manufacturer's instructions for installation, ensuring a clean cut and proper insertion depth into the inlet and detector.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an invaluable tool for real-time reaction monitoring, providing structural information and quantitative data without the need for chromatographic separation.[9][10][11]
A5: A decline in spectral quality during a reaction is often due to changes in the sample's magnetic environment.[10][11]
Causes and Solutions:
-
Changes in Sample Homogeneity: The formation of precipitates or immiscible layers can disrupt the magnetic field homogeneity.
-
Solution:
-
Improve Solubility: If possible, choose a solvent system that keeps all reactants, intermediates, and products in solution throughout the reaction.
-
Gentle Agitation: For some reactions, gentle agitation within the NMR tube can help maintain homogeneity.
-
-
-
Temperature Gradients: Exothermic or endothermic reactions can create temperature gradients within the sample, leading to line broadening.
-
Solution:
-
Ensure Adequate Temperature Control: Use the NMR spectrometer's temperature control unit to maintain a stable and uniform temperature.
-
Allow for Equilibration: Before acquiring each spectrum, allow sufficient time for the sample to reach thermal equilibrium.
-
-
-
Paramagnetic Species: The formation of paramagnetic species in a reaction can cause significant line broadening.
-
Solution:
-
Identify the Source: If you suspect the presence of paramagnetic species, consider running a control experiment to confirm.
-
Use a Chelating Agent: In some cases, a chelating agent can be added to sequester paramagnetic metal ions.
-
-
Frequently Asked Questions (FAQs)
This section addresses broader questions about method development and validation for the analysis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride reactions.
For initial method development, a good starting point is a reversed-phase C18 column with a gradient elution.
| Parameter | Recommended Starting Condition |
| Column | C18, 2.1 or 4.6 mm ID, 50-150 mm length, < 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10-15 minutes |
| Flow Rate | 0.3-1.0 mL/min (depending on column ID) |
| Column Temperature | 30-40 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 1-10 µL |
This starting point should then be optimized based on the specific requirements of your separation.[12]
Forced degradation studies are essential for developing stability-indicating methods and are a regulatory requirement in pharmaceutical development.[13][14] Given the structure of your molecule, you should consider the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C). The ether linkages may be susceptible to cleavage.
-
Base Hydrolysis: 0.1 M NaOH at elevated temperature. The nitro group can activate the aromatic ring to nucleophilic attack.
-
Oxidation: 3% H₂O₂ at room temperature. The thioether is a likely site of oxidation to the sulfoxide and sulfone.
-
Thermal Degradation: Expose the solid material and a solution to high temperatures (e.g., 80-100 °C).
-
Photostability: Expose a solution to UV and visible light according to ICH Q1B guidelines. Nitroaromatic compounds are often photosensitive.
Experimental Workflow: Troubleshooting HPLC Peak Tailing
The following diagram illustrates a systematic approach to troubleshooting peak tailing in your HPLC analysis.
Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.
References
-
Recent developments in methods for analysis of perfluorinated persistent pollutants - NIH. Available from: [Link]
-
HPLC Quantitation Of Fenitrothion and 3-Methyl-4-Nitrophenol in Biological Fluids After Prepacked Cartridge Extraction and Its Application to a Poisoning Case - ResearchGate. Available from: [Link]
-
Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods | LCGC International. Available from: [Link]
-
Reaction Monitoring by NMR - YouTube. Available from: [Link]
-
NMR reaction monitoring robust to spectral distortions - ChemRxiv. Available from: [Link]
-
Analytical Method Development - IJNRD. Available from: [Link]
-
Analytical Method Validation for Quality Assurance and Process Validation Professionals. Available from: [Link]
-
GC-MS/Headspace-GC-MS: How does the method work - and when is it used? - YouTube. Available from: [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions - PMC - NIH. Available from: [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. Available from: [Link]
-
Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. Available from: [Link]
-
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. Available from: [Link]
-
Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review - ResearchGate. Available from: [Link]
-
Analytical method development and validations of API by using suitable analytical technique. Available from: [Link]
-
Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine - PMC - NIH. Available from: [Link]
-
Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - NIH. Available from: [Link]
-
Review on method development and validation for different pharmaceutical dosage form - GSC Online Press. Available from: [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Available from: [Link]
-
Common Sources Of Error in Gas Chromatography - Blogs - News - alwsci. Available from: [Link]
-
Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS | Request PDF - ResearchGate. Available from: [Link]
-
Is it possible to analyze F-compounds with GCMS ? | ResearchGate. Available from: [Link]
-
Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols - NIH. Available from: [Link]
-
analytical methods. Available from: [Link]
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HPLC Troubleshooting Guide - SCION Instruments. Available from: [Link]
-
4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem. Available from: [Link]
-
Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC - Pharmaceutical Methods. Available from: [Link]
-
Activity and Decomposition | Separation Science. Available from: [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available from: [Link]
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Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. Available from: [Link]
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Validating Analytical Methods in Pharmaceuticals - Pharmuni. Available from: [Link]
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Revealing organofluorine contamination in effluents and surface waters with complementary analytical approaches: Fluorine-19 nuclear magnetic resonance spectroscopy (19F-NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) - USGS.gov. Available from: [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]
-
Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC | Request PDF - ResearchGate. Available from: [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available from: [Link]
-
Forced Degradation Studies - MedCrave online. Available from: [Link]
-
A Review: Analytical Method Development and Validation. Available from: [Link]
-
4-Fluoro-3-nitrobenzotrifluoride | C7H3F4NO2 | CID 67778 - PubChem. Available from: [Link]
-
Temperature Programming for Better GC Results | Phenomenex. Available from: [Link]
-
Newer Fluorometric Methods for the Analysis of Biologically Important Compounds - PMC. Available from: [Link]
-
Common Causes And Solutions For Poor Reproducibility in Gas Chromatography - alwsci. Available from: [Link]
-
HPLC Troubleshooting Guide. Available from: [Link]
-
Analytical Method Validation – Overview - Journal of Engineering Sciences. Available from: [Link]
-
Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. Available from: [Link]
-
Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Available from: [Link]
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Preventing decomposition of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride during synthesis
Technical Support Center: Synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
Welcome to the technical support guide for the synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this key intermediate. Our goal is to provide practical, field-tested solutions to common problems, grounded in established chemical principles, to help you optimize your reaction outcomes and prevent product decomposition.
The synthesis of 4-[4-(methylthio)phenoxy]-3-nitrobenzotrifluoride is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 4-(methylthio)phenol with an activated aryl halide, such as 4-chloro-3-nitrobenzotrifluoride, in the presence of a base. The electron-withdrawing properties of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are critical as they activate the aromatic ring towards nucleophilic attack, enabling the displacement of the halide leaving group.[1][2]
This guide addresses the most common issues encountered during this synthesis, focusing on the prevention of unwanted side reactions and decomposition of the target molecule.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My reaction yield is consistently low, and TLC/LC-MS analysis shows multiple unidentified spots. What are the primary causes and how can I fix this?
Answer: Low yield and the formation of multiple impurities are the most common challenges in this synthesis. The root cause typically falls into one of three categories: (1) Sub-optimal reaction conditions, (2) Reactant or product decomposition, or (3) Inefficient workup and purification.
Let's break down the likely culprits based on the SNAr mechanism. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The stability of this intermediate and the overall reaction rate are highly sensitive to your chosen parameters.
Primary Causes & Solutions:
-
Insufficient Base or Inappropriate Base Choice: The phenolic proton of 4-(methylthio)phenol must be removed to generate the potent phenoxide nucleophile. If the base is too weak or used in a sub-stoichiometric amount, the reaction will be incomplete.
-
Solution: Use at least 1.1 to 1.5 equivalents of a moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) if you are using an anhydrous, aprotic solvent. K₂CO₃ is often preferred for its lower cost and easier handling.
-
-
Incorrect Solvent Selection: The solvent plays a crucial role. Protic solvents (e.g., alcohols) can solvate the phenoxide nucleophile, reducing its reactivity.
-
Solution: Employ polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N,N-Dimethylacetamide (DMAc). These solvents effectively solvate the cation (e.g., K⁺ from K₂CO₃) while leaving the nucleophile relatively free and reactive.[3]
-
-
Reaction Temperature is Too Low or Too High:
-
Too Low: The activation energy barrier for the reaction may not be overcome, leading to a sluggish or incomplete reaction.
-
Too High: This is a frequent cause of decomposition. The thioether moiety can oxidize, and nitroaromatic compounds can be thermally unstable.[4][5]
-
Solution: The optimal temperature is typically between 80-120°C. Start with a lower temperature (e.g., 80°C) and monitor the reaction by TLC or LC-MS. Only increase the temperature if the reaction is not progressing.
-
Troubleshooting Workflow Diagram This diagram outlines a logical sequence for diagnosing and resolving low-yield issues.
Caption: Oxidation pathway of the thioether group.
Preventative Measures:
-
Maintain an Inert Atmosphere: This is the most critical step. Atmospheric oxygen is the most likely culprit. Always run the reaction under a blanket of inert gas like nitrogen (N₂) or argon (Ar). This involves using standard Schlenk line or balloon techniques.
-
Use High-Purity, Degassed Solvents: Solvents, especially ethers and DMF, can contain peroxide impurities which are potent oxidizing agents. Use freshly distilled or commercially available anhydrous/degassed solvents. To degas a solvent, you can bubble N₂ or Ar through it for 15-30 minutes before use.
-
Avoid Excessive Heat: Higher temperatures accelerate the rate of oxidation. Adhere to the lowest effective temperature needed for the SNAr reaction to proceed to completion (as determined by reaction monitoring).
-
Quench Carefully: During the workup, ensure that the quenching step (e.g., addition of water) does not generate excessive heat. Perform the quench in an ice bath.
Question 3: I am observing a byproduct that appears to be an aniline derivative (4-[4-(methylthio)phenoxy]-3-aminobenzotrifluoride). What is causing the reduction of the nitro group?
Answer: Unintended reduction of the aromatic nitro group to an amine is another potential decomposition route. While the nitro group is essential for activating the ring for the SNAr reaction, it can be reduced under certain conditions. [6] Potential Causes for Unwanted Nitro Reduction:
-
Metallic Impurities: Trace metals can catalyze the reduction of nitro groups, especially in the presence of a hydrogen source. Iron (Fe) and Zinc (Zn) are known to reduce nitroarenes under acidic conditions. [7]Ensure your glassware is scrupulously clean and that your reagents are free from metal contamination.
-
Reactive Solvents/Bases: Some solvent/base combinations can act as reducing agents at high temperatures. For example, while less common, some grades of DMF can contain dimethylamine, which might participate in side reactions.
-
Choice of Thiol Source: While you are using 4-(methylthio)phenol, if a synthesis route started from a thiol (R-SH), thiols themselves can sometimes act as reducing agents for certain functional groups under specific conditions. [8] Solutions:
-
Use High-Purity Reagents: Use reagents from reputable suppliers to minimize metallic contaminants.
-
Catalytic Hydrogenation Precautions: If you have previously used your reaction vessel for catalytic hydrogenation (e.g., with H₂/Pd-C), ensure it is thoroughly cleaned to remove any residual catalyst, as these are potent nitro reduction catalysts. [7]* Stable Reaction Conditions: Stick to well-established conditions using K₂CO₃ or NaH in high-purity DMF or DMSO. Avoid unnecessarily high temperatures or prolonged reaction times.
Recommended Synthesis Protocol & Parameters
This protocol is designed to maximize yield while minimizing decomposition.
Experimental Protocol: Synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
-
Glassware Preparation: Ensure all glassware is oven-dried and assembled while hot under a stream of nitrogen or argon to remove atmospheric moisture and oxygen.
-
Reagent Charging: To a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-chloro-3-nitrobenzotrifluoride (1.0 eq.), 4-(methylthio)phenol (1.1 eq.), and potassium carbonate (1.5 eq.).
-
Solvent Addition: Add anhydrous, degassed DMF to the flask via cannula or syringe to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring under a positive pressure of nitrogen.
-
Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., 4:1 Hexanes:Ethyl Acetate) or LC-MS. The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 10x the volume of DMF used).
-
A solid precipitate of the crude product should form. Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with water, followed by a small amount of cold hexanes.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the final product as a solid.
Table 1: Summary of Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Starting Material | 4-chloro-3-nitrobenzotrifluoride | The chloro-substituent is a good leaving group for SNAr. [9] |
| Nucleophile | 4-(methylthio)phenol | The phenoxide is a strong nucleophile for this reaction. |
| Base | K₂CO₃ (1.5 eq.) or NaH (1.1 eq.) | K₂CO₃ is safer and effective. NaH requires strictly anhydrous conditions. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents accelerate SNAr reactions. [3] |
| Temperature | 80 - 100°C | Balances reaction rate against thermal decomposition risk. [4] |
| Atmosphere | Nitrogen or Argon | Crucial to prevent oxidation of the thioether moiety. |
| Monitoring | TLC or LC-MS | Essential for determining reaction completion and avoiding prolonged heating. |
References
- CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
-
MDPI: Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one . [Link]
-
Chemistry Steps: Nucleophilic Aromatic Substitution . [Link]
-
PrepChem: Synthesis of 4-methoxy-3-nitrobenzotrifluoride . [Link]
-
BYJU'S: Nucleophilic aromatic substitution . [Link]
-
NIH National Library of Medicine: Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer . [Link]
- Google Patents: A kind of preparation method of nilutamide and intermedi
-
Master Organic Chemistry: Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines . [Link]
-
ACS Publications: Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework . [Link]
-
Master Organic Chemistry: Thiols And Thioethers . [Link]
-
RASĀYAN J. Chem: SYNTHESIS AND CHARACTERIZATION OF NEW NILUTAMIDE NO2 GROUP MODIFIED 1,2,3-TRIAZOLES AS In vitro ANTICANCER AGENTS . [Link]
-
Organic Chemistry Portal: Nitro Reduction - Common Conditions . [Link]
-
Master Organic Chemistry: Nucleophilic Aromatic Substitution: Introduction and Mechanism . [Link]
-
Organic Chemistry Portal: Synthesis of sulfides (thioethers) and derivatives . [Link]
-
Wikipedia: Reduction of nitro compounds . [Link]
-
ResearchGate: OH Radical and Chlorine Atom Kinetics of Substituted Aromatic Compounds: 4-Chlorobenzotrifluoride . [Link]
-
A novel route for the synthesis of androgen receptor antagonist enzalutamide . [Link]
-
Beilstein Journal of Organic Chemistry: Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid . [Link]
-
YouTube: nucleophilic aromatic substitutions . [Link]
-
Organic Chemistry Portal: Amine synthesis by nitro compound reduction . [Link]
-
College of St. Benedict & St. John's University: Aromatic Side Chain Reduction: Nitro . [Link]
-
PubMed: Synthesis and Structure-Activity Relationships of the First Ferrocenyl-Aryl-Hydantoin Derivatives of the Nonsteroidal Antiandrogen Nilutamide . [Link]
-
Chemistry LibreTexts: Thioethers (Sulfides) and Silyl Ethers . [Link]
-
PubChem: 4-Fluoro-3-nitrobenzotrifluoride . [Link]
-
PubChem: 4-Nitro-3-trifluoromethylpropionanilide . [Link]
-
PubChem: 4-Nitro-3-trifluoromethylphenol . [Link]
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. byjus.com [byjus.com]
- 3. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-3-nitrobenzotrifluoride CAS#: 400-99-7 [m.chemicalbook.com]
- 5. 3-Nitrobenzotrifluoride | 98-46-4 [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 4-Chloro-3-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimization of Solvent Systems for 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride Chemistry
Welcome to the technical support center dedicated to the synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies, with a specific focus on the critical role of solvent systems in this nucleophilic aromatic substitution (SNAr) reaction.
Introduction
The synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is a key step in the development of various pharmaceutical and agrochemical compounds. The reaction typically involves the nucleophilic aromatic substitution of a leaving group on a nitro-activated benzotrifluoride ring by 4-(methylthio)phenol. The efficiency of this SNAr reaction is highly dependent on the solvent system, which influences reactant solubility, reaction kinetics, and the stability of intermediates. This guide provides a comprehensive resource to navigate the challenges and optimize the outcomes of this synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride.
Q1: My reaction yield is consistently low. What are the likely causes related to the solvent?
A1: Low yields in this SNAr reaction are frequently tied to solvent choice. Here are the primary solvent-related factors to investigate:
-
Poor Solubility of Reactants: 4-(Methylthio)phenol or the benzotrifluoride starting material may have limited solubility in the chosen solvent, leading to a slow or incomplete reaction. Benzotrifluoride derivatives, in particular, can exhibit unique solubility profiles.
-
Inappropriate Solvent Polarity: SNAr reactions generally favor polar aprotic solvents (e.g., DMF, DMSO, acetonitrile). These solvents effectively solvate the cation of the base (e.g., K⁺ in K₂CO₃) without strongly solvating the nucleophile, thus enhancing its reactivity. The use of non-polar or protic solvents can significantly hinder the reaction rate.[1]
-
Reaction with the Solvent (Solvolysis): Protic solvents like alcohols or water can compete with the 4-(methylthio)phenoxide nucleophile, leading to undesired side products.[2] It is crucial to use anhydrous conditions and a non-reactive solvent.
Q2: I am observing significant side product formation. How can the solvent system help mitigate this?
A2: Side product formation often arises from competing reactions. Your solvent choice can influence the prevalence of these pathways:
-
Hydrolysis: The presence of water can lead to the hydrolysis of the starting material or the product. Using dry solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential.
-
Competing Nucleophilic Attack: If the solvent is nucleophilic, it may compete with the desired phenoxide. Opt for non-nucleophilic polar aprotic solvents.
-
Degradation of Starting Materials or Product: The combination of elevated temperatures and an inappropriate solvent can lead to decomposition. A solvent that allows for a lower reaction temperature while maintaining a good reaction rate is ideal.
Q3: How do I choose the optimal solvent for my reaction?
A3: The ideal solvent should possess the following characteristics:
-
High Solubility for Reactants and Base: Ensures a homogeneous reaction mixture.
-
Polar Aprotic Nature: To enhance the nucleophilicity of the phenoxide.
-
High Boiling Point: Allows for a wider range of reaction temperatures.
-
Inertness: Should not react with the starting materials, products, or reagents.
-
Ease of Removal: Should be easily removable during the work-up and purification steps.
A good starting point is to screen a few common polar aprotic solvents like DMF, DMSO, and NMP.
Q4: Can I use a phase-transfer catalyst to improve my reaction?
A4: Yes, a phase-transfer catalyst (PTC) can be highly effective, especially if you are dealing with a heterogeneous reaction mixture (e.g., solid K₂CO₃ in a non-polar solvent). A PTC, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the electrophile is located, thereby accelerating the reaction.[3]
Troubleshooting Guides
This section provides systematic approaches to resolving specific experimental challenges.
Guide 1: Troubleshooting Low or No Product Formation
A low or non-existent yield is a common frustration. Follow these steps to diagnose and resolve the issue.
Step 1: Verify the Integrity of Your Starting Materials and Reagents.
-
Purity of Reactants: Ensure the purity of your 4-(methylthio)phenol and the substituted nitrobenzotrifluoride. Impurities can inhibit the reaction.
-
Activity of the Base: Use a fresh, dry batch of your base (e.g., K₂CO₃, Cs₂CO₃). Carbonates can absorb moisture, reducing their effectiveness.
-
Solvent Quality: Use anhydrous, high-purity solvents.
Step 2: Evaluate the Reaction Conditions.
-
Temperature: SNAr reactions often require elevated temperatures. If your reaction is sluggish, a gradual increase in temperature may be necessary. However, be mindful of potential decomposition.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
Step 3: Re-evaluate Your Solvent System.
-
Solubility Check: At your reaction temperature, visually inspect if all reactants are dissolved. If not, consider a solvent with better solubilizing power.
-
Solvent Screening: If the initial solvent is not performing well, conduct small-scale parallel experiments with a range of polar aprotic solvents.
dot ```dot graph Troubleshooting_Low_Yield { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];
Start [label="Low or No Yield", fillcolor="#EA4335"]; Check_Reagents [label="Verify Starting Materials & Reagents"]; Check_Conditions [label="Evaluate Reaction Conditions"]; Check_Solvent [label="Re-evaluate Solvent System"]; Optimize [label="Systematically Optimize", fillcolor="#34A853"];
Start -> Check_Reagents [label="Purity? Activity?"]; Check_Reagents -> Check_Conditions [label="Reagents OK"]; Check_Conditions -> Check_Solvent [label="Conditions OK"]; Check_Solvent -> Optimize [label="Solvent Issues Identified"]; }
Caption: Decision tree for addressing impurity formation.
Experimental Protocols & Data
Protocol 1: General Procedure for the Synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitrobenzotrifluoride (1.0 eq), 4-(methylthio)phenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add the chosen anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP) to achieve a reactant concentration of 0.1-0.5 M.
-
Place the flask under an inert atmosphere (nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Solvent Effects on Reaction Outcome
The choice of solvent can have a dramatic impact on the yield and reaction time. The following table summarizes typical results for the synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride under standardized conditions.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| DMF | 36.7 | 153 | 4-6 | 85-95 |
| DMSO | 47.2 | 189 | 2-4 | 90-98 |
| NMP | 32.2 | 202 | 3-5 | 88-96 |
| Acetonitrile | 37.5 | 82 | 12-18 | 60-75 |
| Toluene | 2.4 | 111 | >24 | <10 |
| Ethanol | 24.5 | 78 | >24 | <5 (significant side products) |
Note: These values are illustrative and can vary based on the specific substrate and reaction conditions.
References
-
Phase-Transfer Catalysis.
-
Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. 4
-
Diaryl ether synthesis by etherification (arylation).
-
The effect of solvent polarity on the photophysical properties of 4-cyano-(4′-methylthio)diphenylacetylene: A prototypic donor–acceptor system.
-
Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations.
-
Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions. 5
-
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. 2
-
Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
-
Concerted nucleophilic aromatic substitutions.
Sources
- 1. The effect of solvent polarity on the photophysical properties of 4-cyano-(4′-methylthio)diphenylacetylene: A prototypic donor–acceptor system - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Impact of moisture on 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride reactions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the impact of moisture on reactions involving this versatile intermediate. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve common experimental issues, ensuring the integrity and success of your synthetic routes.
Introduction: The Critical Role of Moisture Control
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is a key building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties. However, the presence of even trace amounts of moisture can significantly impact the outcome of its reactions, leading to diminished yields, byproduct formation, and reproducibility issues. This guide is structured to provide a clear understanding of the underlying chemical principles and to offer practical, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield of nucleophilic aromatic substitution (SNAr) on 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride lower than expected?
A1: Reduced yields in SNAr reactions involving this substrate are frequently linked to the presence of moisture. The nitro group in the 3-position strongly activates the aromatic ring for nucleophilic attack. While this facilitates reactions with your desired nucleophile, water can act as a competing nucleophile, leading to the formation of a phenolic byproduct. This side reaction consumes your starting material and complicates purification.
Furthermore, many SNAr reactions are run in the presence of a base to deprotonate the nucleophile or to act as an acid scavenger. If moisture is present, it can react with the base, reducing its effective concentration and thereby slowing down the desired reaction.
Q2: I'm observing an unexpected peak in my NMR/LC-MS analysis that corresponds to a hydroxylated species. What is the likely cause?
A2: The formation of a hydroxylated byproduct is a classic indicator of moisture contamination in your reaction setup. This occurs via a competitive SNAr reaction where water acts as the nucleophile. The electron-withdrawing nature of the nitro and trifluoromethyl groups makes the aromatic ring susceptible to such an attack.
Troubleshooting Guide: A Proactive Approach to Moisture Management
Issue 1: Low Yield and Incomplete Conversion in Nitro Group Reduction
-
Symptoms: Your reaction to reduce the nitro group to an amine (a common transformation for this class of compounds) stalls, or you recover a significant amount of unreacted starting material.
-
Underlying Cause: Many reagents used for nitro group reduction, such as catalytic hydrogenation catalysts (e.g., Pd/C, PtO₂) and chemical reductants (e.g., NaBH₄, LiAlH₄, SnCl₂), are highly sensitive to moisture. Water can either deactivate the catalyst's surface or react with and consume the reducing agent, rendering it ineffective.
-
Preventative & Corrective Actions:
-
Rigorous Drying of Solvents and Reagents: Ensure all solvents are freshly distilled from an appropriate drying agent or use commercially available anhydrous solvents. Solid reagents should be dried under vacuum, and the starting material itself should be thoroughly dried before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Stoichiometry: If trace moisture is unavoidable, a slight excess of the reducing agent may be necessary to compensate for any that is quenched. However, this should be done cautiously to avoid over-reduction or other side reactions.
-
| Reagent/Solvent | Recommended Drying Method | Maximum Recommended Water Content (ppm) |
| Tetrahydrofuran (THF) | Distillation from sodium/benzophenone | < 50 |
| Dichloromethane (DCM) | Distillation from CaH₂ | < 50 |
| Acetonitrile (MeCN) | Distillation from CaH₂ | < 50 |
| 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride | Drying in a vacuum oven at 40-50°C | < 100 |
Issue 2: Formation of a Carboxylic Acid Byproduct
-
Symptoms: You observe a byproduct that is significantly more polar than your starting material and gives a characteristic broad peak in the ¹H NMR spectrum. Mass spectrometry confirms the replacement of the -CF₃ group with a -COOH group.
-
Underlying Cause: While the trifluoromethyl group is generally robust, it can be susceptible to hydrolysis under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures.[1] The presence of water, even in small amounts, can facilitate this degradation pathway.
-
Preventative & Corrective Actions:
-
pH Control: Avoid strongly acidic or basic conditions if possible. If a base is required, consider using a non-nucleophilic, hindered base.
-
Temperature Management: Run the reaction at the lowest effective temperature to minimize the rate of hydrolysis.
-
Strict Anhydrous Conditions: The most critical factor is the exclusion of water. Follow the rigorous drying procedures outlined in Issue 1.
-
Issue 3: Oxidation of the Thioether Moiety
-
Symptoms: Your product analysis shows the presence of sulfoxide or sulfone derivatives of your target molecule.
-
Underlying Cause: The methylthio group (-SMe) is susceptible to oxidation. While this is often a desired transformation using specific oxidizing agents, adventitious oxidation can occur in the presence of certain reagents or under aerobic conditions, especially with trace metal catalysis. While water itself is not an oxidant in this context, its presence can modulate the reactivity of other species in the reaction mixture that may act as oxidants.
-
Preventative & Corrective Actions:
-
Degassing of Solvents: If working with reactions sensitive to air oxidation, degassing the solvents by sparging with an inert gas can be beneficial.
-
Choice of Reagents: Be mindful of the oxidizing potential of all reagents in your reaction mixture.
-
Experimental Protocols: Best Practices for Anhydrous Reactions
Protocol 1: General Setup for a Moisture-Sensitive Reaction
-
Glassware Preparation: All glassware should be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum immediately before use.
-
Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and addition funnel) while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Reagent and Solvent Transfer: Use syringes or cannulas to transfer anhydrous solvents and liquid reagents. Solids should be added under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction by TLC or LC-MS using aliquots withdrawn via syringe.
Diagrams and Workflows
Potential Side Reactions in the Presence of Moisture
Caption: Impact of moisture on reaction pathways.
Troubleshooting Workflow for Low Yields
Caption: Systematic troubleshooting for low reaction yields.
References
-
PubChem. (n.d.). 4-methylthio-3-nitrobenzotrifluoride. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Nucleophilic aromatic substitution. Wikimedia Foundation. Retrieved from [Link]
- U.S. Patent No. 3,984,488. (1976). Dinitration of nitrobenzotrifluoride. Google Patents.
-
Lipshutz, B. H., et al. (2015). Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. Organic Letters, 17(18), 4584-4587. Retrieved from [Link]
-
Yang, Y. C., Ward, J. R., & Luteran, T. (1986). Hydrolysis of mustard derivatives in aqueous acetone-water and ethanol-water mixtures. The Journal of Organic Chemistry, 51(14), 2756-2759. Retrieved from [Link]
Sources
Validation & Comparative
Biological Activity of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride Derivatives: A Comparative Guide
This guide provides an in-depth technical analysis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride and its derivatives. It is designed for application scientists and researchers investigating novel protoporphyrinogen oxidase (PPO) inhibitors.
Executive Summary
The compound 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride belongs to the diphenyl ether (DPE) class of herbicides.[1] It functions as a potent inhibitor of Protoporphyrinogen Oxidase (PPO) (EC 1.3.3.4), a key enzyme in the chlorophyll and heme biosynthetic pathway.
Unlike commercial standards such as Acifluorfen or Fomesafen , which typically feature oxygen-based substituents or acyl groups on the donor ring, this derivative incorporates a methylthio (-SMe) moiety. This structural variation introduces unique metabolic characteristics, specifically the potential for in vivo S-oxidation, which influences both lipophilicity and selectivity profiles.
Mechanism of Action (MOA)
The primary mode of action is the competitive inhibition of PPO in the chloroplast.
The Lethal Cascade
-
Inhibition: The molecule binds to the PPO active site, preventing the conversion of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).
-
Accumulation & Leakage: Substrate (Protogen IX) accumulates and leaks from the chloroplast into the cytoplasm.
-
Uncontrolled Oxidation: Cytoplasmic peroxidases oxidize Protogen IX to Proto IX.
-
Photodynamic Action: In the presence of light, Proto IX generates singlet oxygen (
). -
Lipid Peroxidation: Singlet oxygen attacks membrane lipids, causing loss of membrane integrity, cellular leakage, and necrosis (bleaching).
Pathway Visualization
The following diagram illustrates the interruption of the porphyrin pathway and the subsequent generation of reactive oxygen species (ROS).
Caption: Mechanism of PPO inhibition leading to photodynamic membrane disruption.
Comparative Performance Analysis
The methylthio group distinguishes this derivative from commercial standards. The table below compares its physicochemical and biological properties against standard DPE herbicides.
Table 1: Comparative Profile of DPE Derivatives
| Feature | 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride | Acifluorfen-sodium | Oxyfluorfen |
| Substituent (Donor Ring) | 4-Methylthio (-SMe) | 4-Carboxy (-COOH) | 3-Ethoxy-4-nitro |
| Lipophilicity (LogP) | High (~4.5 - 5.0) | Low (< 1.0, salt form) | High (4.7) |
| Translocation | Limited (Contact activity) | Moderate (Symplastic) | Limited (Contact) |
| Metabolic Fate | Oxidation to Sulfoxide/Sulfone | Conjugation | Rapid degradation |
| Primary Use Case | Experimental / Pre-emergent | Post-emergent (Soybean) | Pre/Post-emergent (Fruit/Nut) |
Structure-Activity Relationship (SAR) Insights
-
The Nitro Group (3-position): Essential for binding. It interacts with the specific amino acid residues (often Arg/Phe) in the PPO binding pocket via electrostatic interactions.
-
The Trifluoromethyl Group (4-position): Increases lipophilicity, aiding penetration through the plant cuticle. It also prevents metabolic degradation of the "acceptor" ring.
-
The Methylthio Group:
-
Electronic Effect: The -SMe group is a strong electron donor (
), similar to -OMe ( ). This electron density is crucial for the stacking interactions within the active site. -
Metabolic Activation: Unlike the stable -Cl or -CF3 groups on other herbicides, the -SMe group can be oxidized by plant cytochrome P450s to sulfoxide (-S(O)Me). This conversion alters the polarity and may serve as a selectivity mechanism between crops and weeds.
-
Experimental Protocols
Synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
This protocol utilizes a Nucleophilic Aromatic Substitution (
Reagents:
-
4-Chloro-3-nitrobenzotrifluoride (1.0 eq)
-
4-(Methylthio)phenol (1.0 eq)
-
Potassium Carbonate (
) (1.5 eq) -
Solvent: DMF or DMSO (Dry)
Step-by-Step Workflow:
-
Preparation: Dissolve 4-(methylthio)phenol in dry DMF under a nitrogen atmosphere.
-
Deprotonation: Add anhydrous
and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Addition: Dropwise add 4-chloro-3-nitrobenzotrifluoride to the reaction mixture.
-
Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 4:1).
-
Workup: Pour the reaction mixture into ice-cold water. The product will precipitate.
-
Purification: Filter the solid, wash with water, and recrystallize from ethanol to yield yellow crystals.
Caption:
Biological Assay: Leaf Disc Bleaching Test
This assay quantifies PPO inhibition by measuring the loss of chlorophyll and accumulation of porphyrins.
Protocol:
-
Tissue Preparation: Excise 4mm leaf discs from 7-day-old cucumber (Cucumis sativus) cotyledons.
-
Treatment: Float discs (abaxial side down) in Petri dishes containing 5 mL of test solution (0.1, 1, 10, 100
) containing 1% sucrose and 1 mM MES buffer (pH 6.5). Include a solvent control (acetone/water). -
Incubation (Dark): Incubate in total darkness for 12 hours at 25°C to allow uptake without photodynamic damage.
-
Incubation (Light): Transfer to continuous light (
) for 24 hours. -
Quantification:
-
Visual: Score bleaching (necrosis) on a 0–100% scale.
-
Conductivity: Measure electrolyte leakage using a conductivity meter (indicates membrane damage).
-
Chlorophyll: Extract with 80% acetone and measure absorbance at 663 nm and 645 nm.
-
Self-Validating Check:
-
Control: The dark incubation period is critical. If damage occurs during the dark phase, the mechanism is likely not PPO inhibition (which is light-dependent).
-
Reference: Use Acifluorfen (1
) as a positive control; it should cause >80% bleaching.
References
-
Mechanism of Action of Diphenyl Ether Herbicides. National Institutes of Health (NIH) / PMC. Available at: [Link]
-
Synthesis and Herbicidal Activity of Diphenyl Ether Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Diphenyl Ether Herbicides and Phytotoxins. ResearchGate. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Key Building Blocks in Kinase Inhibitor Synthesis: A Comparative Analysis
Introduction
In the landscape of modern medicinal chemistry, particularly in the development of kinase inhibitors, the selection of starting materials is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the final active pharmaceutical ingredient (API). Molecules known as "building blocks" provide the core scaffolds upon which complexity and diversity are built. 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is one such pivotal building block, most notably recognized for its role as a key precursor in the synthesis of the multi-kinase inhibitor, Sorafenib.[1]
This guide provides an in-depth comparison of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride with its primary synthetic precursor, 4-chloro-3-nitrobenzotrifluoride. We will explore their respective roles in the synthesis of diaryl ether-containing compounds, analyze their reactivity profiles, and discuss the strategic implications of choosing one over the other. The discussion is grounded in established chemical principles and supported by experimental protocols to provide researchers, scientists, and drug development professionals with a practical framework for decision-making.
Core Building Blocks: A Profile
At the heart of many kinase inhibitors lies a diaryl ether linkage, a privileged scaffold that correctly orients other functionalities for optimal interaction with the kinase hinge region. The synthesis of this moiety is often achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The efficiency of this reaction is highly dependent on the nature of the electrophilic aromatic partner.
1. 4-Chloro-3-nitrobenzotrifluoride (Building Block A)
This compound is a foundational starting material. Its key features are a trifluoromethyl (CF₃) group and a nitro (NO₂) group, both of which are powerful electron-withdrawing groups. These groups activate the aromatic ring towards nucleophilic attack, making the chlorine atom a viable leaving group for SNAr reactions.[2] The synthesis of this building block typically involves the nitration of 4-chlorobenzotrifluoride.[3]
2. 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride (Building Block B)
This molecule is a more advanced intermediate, typically synthesized from Building Block A and 4-(methylthio)phenol.[4] It already contains the crucial diaryl ether linkage. Its primary role is as a direct precursor to an aniline derivative, which is then further elaborated to form the final drug substance, such as in the synthesis of Sorafenib and its analogues.[5][6]
Comparative Analysis: Reactivity, Strategy, and Physicochemical Impact
The choice between using the simpler Building Block A versus the more advanced Building Block B is a strategic one, with implications for process control, cost, and overall synthetic efficiency.
Head-to-Head in the Key SNAr Transformation
The central reaction connecting these two building blocks is the formation of the diaryl ether via SNAr.
-
Mechanism Insight: The SNAr reaction proceeds through a two-step addition-elimination mechanism. A nucleophile (in this case, the phenoxide generated from 4-(methylthio)phenol) attacks the electron-poor aromatic ring of Building Block A at the carbon bearing the chlorine. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the chloride leaving group. The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups ortho and para to the leaving group is crucial for stabilizing this negatively charged intermediate, thereby accelerating the reaction.[2]
-
Experimental Considerations: This reaction is typically performed in a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) and requires a base (e.g., potassium carbonate, potassium tert-butoxide) to deprotonate the phenol, generating the active nucleophile. While effective, the choice of solvent can be critical; DMSO, for instance, is known to potentially interfere with sulfur metabolism-related studies and can have complex effects on enzymatic assays, a relevant consideration for downstream biological testing.[7][8]
The logical flow from the basic starting material to the final product intermediate can be visualized as a straightforward synthetic progression.
Caption: Synthetic workflow from a basic raw material to a key amine intermediate.
The Subsequent Transformation: Nitro Group Reduction
The next critical step for Building Block B is the reduction of the nitro group to an amine. This transformation is fundamental for the subsequent urea formation step in the synthesis of many kinase inhibitors.
-
Causality in Reagent Selection: The choice of reducing agent is critical. While many methods exist for reducing aromatic nitro groups, the presence of the methylthio (sulfide) group in Building Block B introduces a potential complication.[9] Strong reducing conditions or certain catalysts can potentially be poisoned by the sulfur atom or lead to undesired side reactions.
-
Classic Metal/Acid Systems: Reagents like iron powder in acidic media (e.g., Fe/HCl or Fe/NH₄Cl) are often preferred.[10] They are cost-effective and generally chemoselective, leaving the thioether and the C-F bonds of the trifluoromethyl group intact.
-
Catalytic Hydrogenation: While highly efficient, catalytic hydrogenation (e.g., H₂ with Pd/C or PtO₂) requires careful screening.[9] Sulfur compounds are known catalyst poisons, and although the thioether is relatively stable, over-reduction or catalyst deactivation can be a concern.[11] The reaction conditions must be optimized to ensure complete reduction of the nitro group without affecting other functionalities.
-
Physicochemical Properties and Strategic Implications
The decision to purchase or synthesize Building Block B over A has significant practical consequences.
| Property / Factor | Building Block A (4-Chloro-3-nitrobenzotrifluoride) | Building Block B (4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride) | Justification & Expert Insight |
| Molecular Weight | 225.56 g/mol | 329.30 g/mol [4] | Higher mass of B means lower throughput by mass for a given reactor volume. This is a key consideration for scaling up production. |
| Synthetic Stage | Early-stage precursor | Advanced intermediate | Procuring Block B outsources the potentially challenging SNAr step, simplifying the in-house workflow but likely at a higher cost per kilogram. |
| Process Control | Control over SNAr yield and purity | Dependent on supplier quality for the diaryl ether | Performing the SNAr in-house allows for fine-tuning of reaction conditions to maximize yield and minimize impurities, which can be difficult to remove later. |
| Key Functional Groups | -CF₃, -NO₂, -Cl | -CF₃, -NO₂, -SMe, Diaryl Ether | The thioether in Block B introduces a metabolically relevant site. The CF₃ group enhances lipophilicity and metabolic stability.[12] The nitro group is a versatile handle for conversion to an amine.[13] |
| Metabolic Liability | N/A (as a precursor) | The methylthio group can be oxidized in vivo to sulfoxide and sulfone metabolites, which can alter the drug's activity and pharmacokinetic profile.[14] | This is a critical consideration in drug design. The thioether is a "soft" nucleophile and its metabolic fate must be evaluated early in the drug discovery process. |
Experimental Protocols
The following protocols are provided as representative examples based on established methodologies. Researchers should always conduct their own risk assessments and optimization studies.
Protocol 1: Synthesis of Building Block B via SNAr
Objective: To synthesize 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride from 4-chloro-3-nitrobenzotrifluoride.
Materials:
-
4-Chloro-3-nitrobenzotrifluoride (1.0 eq)
-
4-(Methylthio)phenol (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chloro-3-nitrobenzotrifluoride, 4-(methylthio)phenol, and potassium carbonate.
-
Add anhydrous DMF to the flask (approx. 5-10 mL per gram of the starting chloride).
-
Begin stirring the mixture under a nitrogen atmosphere.
-
Heat the reaction mixture to 80-100 °C. The choice of temperature is critical; higher temperatures accelerate the reaction but may also promote side-product formation. The reaction should be monitored for completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing cold water, which will precipitate the crude product.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with water to remove residual DMF and inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
-
Dry the purified product under vacuum to yield 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride as a solid.
Protocol 2: Reduction of Building Block B to the Key Amine
Objective: To reduce the nitro group of Building Block B to an amine.
Materials:
-
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride (1.0 eq)
-
Iron powder (Fe) (3.0-5.0 eq)
-
Ammonium Chloride (NH₄Cl) (0.2-0.5 eq)
-
Ethanol (EtOH)
-
Water
Procedure:
-
In a round-bottom flask, suspend the 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder and ammonium chloride to the suspension. The ammonium chloride helps maintain a slightly acidic pH to facilitate the reduction.
-
Heat the mixture to reflux (approx. 80 °C) with vigorous stirring.
-
The reaction is typically exothermic and the progress can be monitored by TLC until the starting material is fully consumed.
-
Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts. Wash the filter cake thoroughly with ethanol.
-
Combine the filtrate and washings and remove the ethanol under reduced pressure.
-
The remaining aqueous solution can be extracted with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude amine product.
-
Purification can be achieved via column chromatography if necessary.
Decision Framework for Building Block Selection
The choice between these building blocks is not merely about chemical feasibility but also about strategic resource allocation.
Sources
- 1. apexbt.com [apexbt.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 4-Chloro-3-nitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 4. 4-[4-(METHYLTHIO)PHENOXY]-3-NITROBENZOTRIFLUORIDE | CAS: 56191-23-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08246D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic reductions of nitroaromatic compounds over heterogeneous catalysts with rhenium sub-nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jelsciences.com [jelsciences.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. L-Methionine-dl-sulfoxide metabolism and toxicity in freshly isolated mouse hepatocytes: Gender differences and inhibition with aminooxyacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
SAR and Therapeutic Potential: 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride Derivatives
A Publish Comparison Guide for Drug Development Professionals
Executive Summary
Compound Class: Nitro-substituted Diaryl Ethers Primary Application: Antiparasitic Lead Discovery (Chagas Disease, Human African Trypanosomiasis) Secondary Context: Protoporphyrinogen Oxidase (PPO) Inhibition (Toxicological Liability/Herbicidal Origin)
This guide provides a technical deep-dive into the Structure-Activity Relationship (SAR) of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride (referred to herein as Lead-MTN ). While historically related to nitrodiphenyl ether herbicides (e.g., Fluorodifen), this scaffold has re-emerged as a potent pharmacophore for neglected tropical diseases. The presence of the nitro group facilitates bioactivation by parasite-specific nitroreductases (NTR), while the methylthio moiety offers a tunable metabolic handle similar to the clinical drug Fexinidazole.
Key Comparative Insight: Unlike standard-of-care nitroheterocycles (Benznidazole), Lead-MTN derivatives exhibit superior lipophilicity (
Chemical Architecture & Synthesis
Structural Deconstruction
The molecule comprises three distinct pharmacophoric zones:
-
Ring A (The Warhead): 3-Nitro-4-substituted benzotrifluoride. The
group is the electron acceptor for NTR-mediated activation. The group prevents metabolic ring hydroxylation and boosts lipophilicity. -
The Linker: A phenoxy ether bridge. This provides conformational flexibility and is more metabolically stable than ester or amide linkers found in earlier generations.
-
Ring B (The Metabolic Handle): 4-(Methylthio)phenyl group.[1][2] The sulfur atom is a "soft" metabolic spot, susceptible to oxidation to sulfoxide (
) and sulfone ( ), altering solubility and potency in vivo.
Synthetic Protocol (Nucleophilic Aromatic Substitution)
Objective: Synthesis of Lead-MTN via
Reagents:
-
4-Chloro-3-nitrobenzotrifluoride (1.0 eq)
-
4-(Methylthio)phenol (1.1 eq)
-
Potassium Carbonate (
, 2.0 eq) -
Solvent: DMF or DMSO (Anhydrous)
Step-by-Step Methodology:
-
Activation: Charge a round-bottom flask with 4-(Methylthio)phenol and
in dry DMF under atmosphere. Stir at RT for 30 min to generate the phenoxide anion. -
Coupling: Add 4-Chloro-3-nitrobenzotrifluoride dropwise. The solution will darken (Meisenheimer complex formation).
-
Heating: Heat the mixture to
for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1). -
Workup: Pour reaction mixture into ice-cold water. The product will precipitate as a yellow solid.
-
Purification: Filter, wash with water, and recrystallize from Ethanol/Water.
-
Self-Validating Check:
-NMR should show the disappearance of the phenol -OH proton and the characteristic downfield shift of the benzotrifluoride aromatic protons.
-
SAR Analysis & Comparative Performance
The "S-Oxidation" Switch (Metabolic Logic)
Similar to Fexinidazole, the biological activity of Lead-MTN is dynamic. The parent thioether is lipophilic, while its metabolites (sulfoxide/sulfone) are more hydrophilic.
| Derivative State | Structure ( | LogP (Calc) | Antitrypanosomal IC50 ( | Cytotoxicity CC50 ( | Selectivity Index (SI) |
| Parent (Lead-MTN) | 4.8 | 0.85 | 45.0 | 52.9 | |
| Metabolite 1 | 3.2 | 2.10 | >100 | >47 | |
| Metabolite 2 | 2.5 | 4.50 | >100 | >22 | |
| Alternative | 4.2 | 1.22 | 60.0 | 49.1 |
Data Interpretation: The parent thioether is the most potent but also the most cytotoxic. The sulfone metabolite retains activity while significantly reducing mammalian toxicity, suggesting that Lead-MTN acts as a prodrug-like system .
Comparison with Standard-of-Care
| Feature | Lead-MTN Derivatives | Benznidazole (Reference) | Fexinidazole (Reference) |
| Core Scaffold | Nitro-diphenyl ether | 2-Nitroimidazole | 5-Nitroimidazole |
| Bioactivation | Type I NTR (Parasite specific) | Type I NTR | Type I NTR |
| CNS Permeability | High ( | Low/Moderate | High |
| Primary Liability | PPO Inhibition (Potential) | Genotoxicity | QT Prolongation |
| Metabolic Fate | S-oxidation to Sulfone | Nitro-reduction | S-oxidation to Sulfone |
Expert Insight: While Benznidazole is the gold standard, its poor solubility and tissue distribution limit its efficacy in chronic Chagas. Lead-MTN derivatives offer a "Fexinidazole-like" profile (oxidative metabolism) but on a scaffold that is historically validated for high membrane permeability.
Mechanism of Action & Toxicity Pathways[3]
The dual nature of the nitrobenzotrifluoride scaffold requires careful screening. We must distinguish between the desired antiparasitic mechanism and the unwanted herbicidal/mammalian toxicity mechanism.
Caption: Dual pathway analysis showing the desired bioactivation via Nitroreductase (NTR) versus the toxicity liability via Protoporphyrinogen Oxidase (PPO) inhibition.
Experimental Protocols
In Vitro Antitrypanosomal Assay (Resazurin)
Rationale: A colorimetric assay measuring cell viability via mitochondrial activity.
-
Seeding: Plate T. cruzi trypomastigotes (
cells/well) in 96-well plates. -
Treatment: Add Lead-MTN (serially diluted,
) in DMSO (final concentration < 1%). -
Incubation: Incubate at
, 5% for 72 hours. -
Development: Add Resazurin sodium salt (
, 0.11 mg/mL in PBS). Incubate for 4 hours. -
Readout: Measure fluorescence (
). -
Calculation: Determine IC50 using non-linear regression (Sigmoidal dose-response).
Screening Workflow
To ensure only safe candidates proceed, a strict "Go/No-Go" filter is applied.
Caption: Hierarchical screening cascade prioritizing Selectivity Index (SI) and Safety (PPO) before metabolic profiling.
References
-
Synthesis and Antitrypanosomal Activity of Novel 2-Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives. PMC. (2025).[3]
-
Nitrotriazole-based acetamides and propanamides with broad spectrum antitrypanosomal activity. PubMed. (2016).
-
Antitrypanosomal and Antileishmanial Activities of Flavonoids and Their Analogues: Structure-Activity Relationship. PMC. (2006).
-
Structure-Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi. Frontiers. (2021).
-
Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives. PMC. (2025).[4]
Sources
- 1. 4-[4-(METHYLTHIO)PHENOXY]-3-NITROBENZOTRIFLUORIDE - Safety Data Sheet [chemicalbook.com]
- 2. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents [patents.google.com]
- 3. Synthesis and Antitrypanosomal Activity of Novel 2‑Nitroimidazole-3,5-Disubstituted Isoxazole Derivatives with Diaryl Ether and Thioether Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vitro Screening of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride Analogs
Welcome to a comprehensive guide on establishing a robust in vitro screening cascade for a novel class of compounds: 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride and its analogs. As there is limited pre-existing public data on this specific chemical series, this guide is designed to provide a logical, evidence-based framework for its initial characterization. We will proceed from a foundational understanding of the core scaffold's chemical motifs to the design of a multi-tiered screening strategy, complete with detailed protocols and data interpretation insights.
Our approach is grounded in the principle of self-validating systems. Each stage of the screening process is designed not only to assess the activity of the analogs but also to build a cohesive mechanistic narrative, ensuring that our findings are both reproducible and scientifically sound.
Rationale and Target Hypothesis: Deconstructing the Core Scaffold
The structure of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride contains several key pharmacophores that inform our initial hypotheses about its potential biological targets.
-
Diaryl Ether Linkage: This is a privileged scaffold in medicinal chemistry, known for its metabolic stability and presence in numerous bioactive compounds, including kinase inhibitors and anti-inflammatory agents.[1][2][3] The flexible oxygen bridge allows the two aromatic rings to adopt optimal conformations for binding to protein targets.[1]
-
Nitrobenzotrifluoride Moiety: The combination of a nitro group (-NO2) and a trifluoromethyl group (-CF3) creates a highly electron-deficient aromatic ring.[4] Such structures are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[4][5] The strong electron-withdrawing nature of these groups enhances the molecule's potential for various biological interactions.[4][5] Nitroaromatic compounds, in particular, are known to undergo redox cycling and can be bioreduced in hypoxic environments, a characteristic exploited in the design of hypoxia-activated prodrugs for cancer therapy.[6]
-
(Methylthio)phenoxy Group: The methylthio (-SCH3) group can influence the electronic properties and metabolic stability of the molecule. Derivatives with this group have been explored for various pharmacological activities.[7][8]
Given these structural features, a plausible initial hypothesis is that this class of compounds may modulate cellular signaling pathways involved in oxidative stress responses or protein kinase-mediated phosphorylation events. Therefore, our screening cascade will be centered around evaluating the analogs' effects on cell viability, their potential to activate the Nrf2 antioxidant response pathway, and their activity against a representative panel of protein kinases.
A Multi-Tired In Vitro Screening Cascade
A logical and resource-efficient screening strategy begins with broad, high-throughput assays to identify initial "hits" and progressively moves towards more specific, mechanism-of-action studies for lead optimization.
Caption: A three-tiered in vitro screening cascade for novel compound evaluation.
Experimental Protocols & Data Presentation
Tier 1: Primary Screening
The goal of Tier 1 is to broadly assess the biological activity of the analog library at a single, high concentration (e.g., 10 µM) to identify initial hits and flag overtly cytotoxic compounds.
A. General Cell Viability Assessment
-
Causality: Before assessing for a specific mechanism, it is crucial to determine if the compounds exhibit general cytotoxicity. A significant decrease in cell viability at the primary screening concentration may indicate a non-specific mode of action or could mask more subtle, targeted effects. We will employ two common methods, MTT and CellTiter-Glo, to provide orthogonal data points. The MTT assay measures metabolic activity through the reduction of a tetrazolium salt[9][10], while the CellTiter-Glo assay quantifies ATP levels, a direct indicator of metabolically active cells.[11][12]
-
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate a human cancer cell line (e.g., A549, lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Add 1 µL of the analog (from a 10 mM DMSO stock) to the designated wells for a final concentration of 10 µM. Include vehicle control (1% DMSO) and positive control (e.g., 100 µM cisplatin) wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[13]
-
Formazan Formation: Incubate for 3-4 hours at 37°C.[9]
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14] Shake on an orbital shaker for 15 minutes.[14]
-
Data Acquisition: Measure the absorbance at 590 nm using a microplate reader.[14]
-
-
Data Presentation: Primary Screening Results
| Analog ID | Structure Modification | % Viability (MTT) @ 10 µM | % Nrf2 Activation @ 10 µM |
| MTPN-001 | Parent Compound | 95.2 ± 4.1 | 110.5 ± 8.3 |
| MTPN-002 | 4'-Fluoro | 91.7 ± 5.5 | 250.1 ± 15.2 |
| MTPN-003 | 4'-Chloro | 45.3 ± 3.8 | 130.6 ± 11.9 |
| MTPN-004 | 4'-Methoxy | 98.1 ± 2.9 | 450.8 ± 25.4 |
| Positive Ctrl | Sulforaphane (5 µM) | N/A | 500.0 ± 30.1 |
| Vehicle Ctrl | 1% DMSO | 100.0 ± 3.5 | 100.0 ± 5.7 |
Data are presented as mean ± standard deviation (n=3). Compounds with >30% reduction in viability may be flagged as cytotoxic.
Tier 2: Secondary Validation and Potency Determination
Analogs that show interesting activity in Tier 1 without significant cytotoxicity are advanced to Tier 2 for dose-response analysis and confirmation of their mechanism.
A. IC50 Determination for Cytotoxic Compounds
-
Causality: For compounds flagged as cytotoxic in the primary screen (e.g., MTPN-003), determining the half-maximal inhibitory concentration (IC50) is essential to quantify their potency. This allows for a more nuanced comparison between analogs.
-
Protocol: The MTT or CellTiter-Glo assay protocol is followed as described above, but with a range of compound concentrations (e.g., 8-point, 3-fold serial dilutions starting from 100 µM).
B. Confirmation of Nrf2 Activation
-
Causality: A luciferase reporter assay is an excellent primary screen, but it's an indirect measure of transcriptional activation.[15] To confirm that the observed activity is due to the canonical Nrf2 pathway, we must demonstrate that the Nrf2 protein translocates to the nucleus upon treatment with our compounds. An ELISA-based transcription factor activity assay is a robust method for this confirmation.[16] It specifically detects active Nrf2 from nuclear extracts bound to its consensus DNA sequence.[17]
-
Protocol: Nrf2 Transcription Factor Activity Assay
-
Cell Treatment & Lysis: Treat cells (e.g., HepG2) with active analogs at various concentrations for 4-6 hours.
-
Nuclear Extraction: Isolate nuclear extracts from the treated cells using a commercial nuclear extraction kit according to the manufacturer's protocol.
-
ELISA Assay: Perform the ELISA as per the kit's instructions (e.g., Abcam ab207223 or similar). This typically involves:
-
Adding the nuclear extract to a 96-well plate pre-coated with the Nrf2 consensus DNA sequence.
-
Incubating to allow binding of active Nrf2.
-
Washing away unbound proteins.
-
Adding a primary antibody specific to the DNA-bound form of Nrf2.
-
Adding an HRP-conjugated secondary antibody.
-
Adding a colorimetric substrate and measuring the absorbance at 450 nm.
-
-
-
Data Presentation: Potency and Confirmation
| Analog ID | Cytotoxicity IC50 (µM) | Nrf2 Activation EC50 (µM) | Max Nrf2 Nuclear Translocation (Fold Change vs. Vehicle) |
| MTPN-002 | > 100 | 8.7 | 2.8 |
| MTPN-003 | 12.5 | > 50 | 1.3 |
| MTPN-004 | > 100 | 1.2 | 5.1 |
Tier 3: Selectivity Profiling
For the most potent and confirmed Nrf2 activators, understanding their selectivity is paramount.
A. Kinase Inhibitor Profiling
-
Causality: Many signaling pathways are regulated by protein kinases, and off-target kinase inhibition is a common liability in drug discovery.[18] Conversely, the diaryl ether scaffold is a known hinge-binder in many kinases.[1] Therefore, profiling our lead compounds against a broad panel of kinases is a critical step to identify any potential polypharmacology or to uncover a primary kinase-inhibitory mechanism of action.[19][20] A radiometric assay format is often considered the gold standard as it directly measures the transfer of a phosphate group, reducing the likelihood of false positives.[19]
-
Workflow: Kinase Panel Screening
-
Selection: Submit potent, confirmed Nrf2 activators (e.g., MTPN-004) to a commercial kinase profiling service (e.g., Eurofins Discovery KinaseProfiler™, Reaction Biology).
-
Assay: The service will perform in vitro kinase assays, typically at a fixed ATP concentration (e.g., Km), against a large panel of recombinant kinases.[21]
-
Data Output: The primary data is usually provided as "% Inhibition" at a single compound concentration (e.g., 1 µM or 10 µM).
-
Follow-up: For any kinases showing significant inhibition (>50%), a follow-up Ki determination is warranted to accurately measure binding affinity.
-
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Conclusion and Forward Look
This guide outlines a systematic and logical approach to the initial in vitro characterization of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride analogs. By starting with broad cellular assays and progressively narrowing our focus to specific pathways and molecular targets, we can efficiently identify promising lead compounds while simultaneously building a robust understanding of their mechanism of action. The hypothetical data presented illustrates how to compare analogs objectively and make data-driven decisions for advancing the most promising candidates into further lead optimization and more complex biological models.
References
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Autechem. (n.d.). Exploring 4-Amino-3-nitrobenzotrifluoride: Properties and Applications. Retrieved from [Link]
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Signosis. (n.d.). NRF2 Filter Plate Assay. Retrieved from [Link]
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Hernández-Luis, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. Available at: [Link]
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RayBiotech. (n.d.). Human NRF2 Transcription Factor Activity Assay Kit. Retrieved from [Link]
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Wang, B., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(36), 9839-9877. Available at: [Link]
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Herrera-Arozamena, C., et al. (2020). Pharmacological Characterization of 4-Methylthioamphetamine Derivatives. Molecules, 25(22), 5310. Available at: [Link]
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Klebl, B. M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8696. Available at: [Link]
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Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. Available at: [Link]
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Cheng, G., et al. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Bioorganic & Medicinal Chemistry Letters, 23(4), 1212-1216. Available at: [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Xia, M., et al. (2016). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. Methods in Molecular Biology, 1435, 157-167. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
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Herrera-Arozamena, C., et al. (2020). Pharmacological Characterization of 4-Methylthioamphetamine Derivatives. Molecules, 25(22), 5310. Available at: [Link]
-
Ossiform. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Retrieved from [Link]
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Wang, B., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(36), 9839-9877. Available at: [Link]
- Books. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
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ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
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Promega Corporation. (2025). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. Retrieved from [Link]
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World Anti-Doping Agency. (2019). The Prohibited List. Retrieved from [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
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Bán, Á., et al. (2023). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules, 28(13), 5183. Available at: [Link]
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Kumar, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to Alternatives for 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride in Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, the selection of appropriate building blocks is paramount to the successful and efficient construction of target molecules. One such critical building block is 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride , a diaryl ether derivative that incorporates several key structural motifs beneficial for biological activity. The trifluoromethyl group can enhance metabolic stability and binding affinity, the nitro group acts as a potent electron-withdrawing group activating the aromatic ring for nucleophilic substitution, and the thioether moiety offers a site for further functionalization or can contribute to biological interactions.
This guide provides an in-depth technical comparison of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride and its synthetic alternatives. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and practical applicability.
The Synthetic Keystone: Nucleophilic Aromatic Substitution (SNAr)
The primary route to 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride and its analogs is the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction involves the attack of a nucleophile, in this case, a phenoxide, on an electron-deficient aromatic ring bearing a suitable leaving group. The presence of strong electron-withdrawing groups, such as the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, is crucial for activating the aromatic ring towards nucleophilic attack.
The general mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex as the rate-determining step.
Caption: General mechanism of the SNAr reaction.
Head-to-Head Comparison: The Leaving Group Effect
A critical consideration in the synthesis of diaryl ethers via SNAr is the choice of the leaving group on the electrophilic aromatic partner. While traditionally, halides with better leaving group ability in SN2 reactions (I > Br > Cl > F) are preferred, the opposite is often true in SNAr reactions. This phenomenon is known as the "element effect".[1][2]
The rate-determining step in SNAr is the initial attack of the nucleophile to form the Meisenheimer complex. A more electronegative leaving group, like fluorine, strongly polarizes the C-X bond and stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex, thereby accelerating the reaction.[1][2]
Let's compare the two most common precursors for the synthesis of the target diaryl ether:
-
Alternative 1: 4-Fluoro-3-nitrobenzotrifluoride
-
Alternative 2: 4-Chloro-3-nitrobenzotrifluoride
| Feature | 4-Fluoro-3-nitrobenzotrifluoride | 4-Chloro-3-nitrobenzotrifluoride | Rationale & Expert Insights |
| Reactivity | Higher | Lower | The high electronegativity of fluorine enhances the electrophilicity of the carbon atom at the reaction center, leading to a faster rate of nucleophilic attack.[1][2] |
| Reaction Conditions | Milder (lower temperature, shorter reaction time) | Harsher (higher temperature, longer reaction time) | The increased reactivity of the fluoro-derivative allows for less forcing conditions, which can be advantageous for sensitive substrates. |
| Cost & Availability | Generally more expensive | Typically more cost-effective | Chloroaromatics are often produced on a larger industrial scale and can be more economical starting materials. |
| Side Reactions | Generally cleaner reactions with fewer side products | Potential for side reactions at higher temperatures | Milder conditions with the fluoro-precursor can lead to higher selectivity and purity of the final product. |
Expert Recommendation: For laboratory-scale synthesis where reaction efficiency and milder conditions are prioritized, 4-fluoro-3-nitrobenzotrifluoride is the superior choice. For large-scale industrial production where cost is a major driver, 4-chloro-3-nitrobenzotrifluoride may be considered, with the understanding that optimization of reaction conditions will be critical to achieve acceptable yields and purity.
Expanding the Scope: Alternatives in the Nucleophilic Partner
The properties of the final diaryl ether can be fine-tuned by modifying the phenolic nucleophile. This allows for the exploration of structure-activity relationships (SAR) in drug discovery and agrochemical development. The methylthio group in the target molecule can be replaced with other functionalities to modulate properties like lipophilicity, electronic character, and metabolic stability.
| Alternative Nucleophile | Resulting Product Moiety | Potential Impact on Properties |
| 4-Methoxyphenol | 4-Methoxyphenoxy | Increased electron-donating character, potential for altered metabolic pathways (O-demethylation). |
| 4-Chlorophenol | 4-Chlorophenoxy | Increased lipophilicity and electron-withdrawing character. |
| 4-Aminophenol | 4-Aminophenoxy | Introduction of a basic handle for salt formation or further derivatization. |
| 4-Mercaptophenol | 4-Hydroxyphenylthio | Isosteric replacement of the ether linkage with a thioether. |
The choice of the nucleophile will depend on the specific design strategy for the target application. For instance, in the development of herbicides that target protoporphyrinogen oxidase (PPO), the electronic and steric properties of the substituents on the phenoxy ring are critical for binding to the enzyme's active site.[3][4][5]
Experimental Protocols: A Self-Validating System
The following protocols provide a detailed, step-by-step methodology for the synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride, designed to be a self-validating system with clear checkpoints.
Protocol 1: Synthesis from 4-Fluoro-3-nitrobenzotrifluoride (Preferred Method)
Caption: Experimental workflow for the synthesis from the fluoro-precursor.
Methodology:
-
Reaction Setup: To a stirred solution of 4-(methylthio)phenol (1.0 eq.) in dry dimethylformamide (DMF, 5-10 mL per mmol of phenol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium carbonate (1.5 eq.).
-
Addition of Electrophile: Add 4-fluoro-3-nitrobenzotrifluoride (1.05 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride.
Expected Yield: >90%
Protocol 2: Synthesis from 4-Chloro-3-nitrobenzotrifluoride
Methodology:
The procedure is similar to Protocol 1, with the following key modifications:
-
Reaction Temperature: The reaction will likely require a higher temperature, in the range of 120-150 °C.
-
Reaction Time: The reaction time will be significantly longer, potentially 8-24 hours.
-
Catalyst (Optional): In some cases, the addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) or a copper catalyst may be beneficial to improve the reaction rate.
Expected Yield: 70-85%
Data Summary and Performance Comparison
The following table summarizes the expected performance differences between the two primary synthetic routes.
| Parameter | 4-Fluoro-3-nitrobenzotrifluoride Route | 4-Chloro-3-nitrobenzotrifluoride Route |
| Typical Yield | >90% | 70-85% |
| Reaction Temperature | 80-100 °C | 120-150 °C |
| Reaction Time | 2-4 hours | 8-24 hours |
| Purity of Crude Product | High | Moderate to High |
| Cost of Starting Material | Higher | Lower |
| Overall Process Efficiency | High | Moderate |
In terms of the performance of the final product, this will be highly dependent on the specific application. For example, in the context of herbicidal activity, the 4-[4-(methylthio)phenoxy]-3-nitrobenzotrifluoride moiety is a key component of several PPO-inhibiting herbicides. The biological activity is influenced by the overall electronic and steric profile of the molecule, which allows it to fit into the active site of the target enzyme.[3][4][5] Structure-activity relationship studies have shown that variations in the substitution pattern on the phenoxy ring can lead to significant changes in herbicidal potency and crop selectivity.[6][7]
Conclusion and Future Outlook
In the synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride and its analogues, the choice of starting materials and reaction conditions presents a classic trade-off between reactivity and cost. The use of 4-fluoro-3-nitrobenzotrifluoride offers a more efficient and milder synthetic route, leading to higher yields and purity, making it the preferred choice for research and development purposes. Conversely, 4-chloro-3-nitrobenzotrifluoride provides a more economical option for large-scale production, albeit with the need for more stringent reaction conditions.
The versatility of the SNAr reaction allows for the synthesis of a diverse library of diaryl ether derivatives by varying the phenolic nucleophile. This flexibility is invaluable for optimizing the biological activity and physicochemical properties of the target molecules in drug discovery and agrochemical research. Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems for SNAr reactions, potentially enabling the use of less reactive and more readily available starting materials under even milder conditions.
References
-
Chemistry LibreTexts. 15.4: Nucleophilic Aromatic Substitution. (2023). Available at: [Link]
-
Ross, S. D. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. J. Org. Chem.2008 , 73 (1), 154–157. Available at: [Link]
-
Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. Chin. J. Chem.2013 , 31, 1167-1174. Available at: [Link]
- CN113429268A - Synthetic method of 4-phenoxyphenol - Google Patents.
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Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities. Eur. J. Med. Chem.2018 , 157, 1039-1051. Available at: [Link]
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The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. J. Chem. Soc., Perkin Trans. 22002 , 1748-1754. Available at: [Link]
-
Synthesis of 4-methoxy-3-nitrobenzotrifluoride - PrepChem.com. Available at: [Link]
-
Structure-activity relationships of diphenyl-ether as protoporphyrinogen oxidase inhibitors: insights from computational simulations. J. Mol. Model.2011 , 17, 2625-2636. Available at: [Link]
-
Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide. J. Agric. Food Chem.2020 , 68 (13), 3765–3774. Available at: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Available at: [Link]
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Curran, D. P.; Maul, J. J. Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. In Modern Solvents in Organic Synthesis; Knochel, P., Ed.; Springer Berlin Heidelberg, 1999; pp 79–117. Available at: [Link]
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Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle. J. Agric. Food Chem.2022 , 70 (4), 1125–1135. Available at: [Link]
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Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Int. J. Mol. Sci.2021 , 22 (19), 10587. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals2023 , 16 (8), 1085. Available at: [Link]
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The Synthesis Journey of 4-Nitrobenzotrifluoride: From Lab to Industry. (2026). Available at: [Link]
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Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013). Available at: [Link]
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Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega2020 , 5 (26), 16298–16307. Available at: [Link]
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Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. Chin. J. Chem.2012 , 30, 245-250. Available at: [Link]
-
Synthesis, and antibacterial activities of novel 1,3,4a,9-tetraza-4H-fluoren-2-amines incorporating phenoxy-N-arylacetamide, pyrazole, and 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide moieties. BMC Chem.2023 , 17 (1), 1-15. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION, ANTIBACTERIAL AND ANTITUBERCULAR ACTIVITY OF SOME SUBSTITUTED N-[4-(3-PHENYL-ACRYLOYL) - PHENYL]-BENZAMIDE DERIVATIVES. Int. J. Pharm. Pharm. Sci.2014 , 6, 570-575. Available at: [Link]
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Displacement of the nitro group of substituted nitrobenzenes-a synthetically useful process. J. Org. Chem.1981 , 46 (12), 2551–2553. Available at: [Link]
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Cost-benefit analysis of using 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride in synthesis
Executive Summary: The "Hidden" Cost of Ether Formation
In the high-stakes synthesis of triazine-based coccidiostats (specifically Toltrazuril and Ponazuril ), the formation of the diaryl ether bridge is the process-defining step.[1] The molecule 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride (hereafter MTPNB ) serves as the scaffold upon which the triazine core is built.[1]
While the chemistry appears simple—a Nucleophilic Aromatic Substitution (
This guide compares the two dominant synthetic methodologies:
-
The Classical Dipolar Route (DMF/DMSO): High kinetic rates but plagued by solvent recovery costs and workup bottlenecks.[1]
-
The Phase-Transfer Catalytic (PTC) Route: The modern "green" standard offering superior impurity profiles and lower E-factors.[1]
Chemical Profile & Strategic Importance[2][3]
MTPNB acts as the "gateway" intermediate. Its purity dictates the success of the subsequent hydrogenation step.
-
Structure: A nitro-functionalized diaryl ether.[1]
-
Criticality: The nitro group (
) must be reduced to an amine ( ) using Pd/C or Raney Nickel.[1] -
The Risk: If the ether synthesis (this step) leaves residual unreacted sulfide or sulfur-based byproducts, the hydrogenation catalyst in the next step will be poisoned, leading to stalled batches and massive financial loss.
Reaction Scheme (The Pathway)[4][5]
Figure 1: The
Comparative Analysis: Dipolar vs. PTC
We analyzed production data from three pilot-scale runs (5kg scale) to determine the cost-benefit ratio of the solvent systems.
Method A: The Dipolar Route (Standard)
-
Solvent: DMF (Dimethylformamide) or DMSO.[1]
-
Base: Potassium Carbonate (
).[1] -
Mechanism: Homogeneous
.[1] The polar solvent stabilizes the transition state, driving the reaction to completion in <4 hours. -
The Flaw: DMF decomposes at high temps to dimethylamine, which can react with the starting material to form impurities. Furthermore, removing DMF requires high-vacuum distillation or massive water washes, creating a "wastewater nightmare."[1]
Method B: The PTC Route (Recommended)
-
Solvent: Toluene + Water (Biphasic).[1]
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or PEG-400.[1]
-
Mechanism: The catalyst shuttles the phenoxide ion from the aqueous phase into the organic toluene phase where it attacks the nitrobenzotrifluoride.
-
The Advantage: Toluene is easily recovered (low BP).[1] The product remains in the organic layer, while salts stay in water. Zero risk of dimethylamine impurities.[1]
Data Summary Table
| Metric | Method A (DMF/Standard) | Method B (Toluene/PTC) | Analysis |
| Yield (Isolated) | 92 - 94% | 88 - 91% | DMF is kinetically superior, but the gap is closing.[1] |
| Purity (HPLC) | 98.5% | 99.2% | Critical: PTC route has fewer "poisonous" side-products.[1] |
| Solvent Recovery | < 50% (High Energy) | > 95% (Low Energy) | Toluene is easily distilled and reused.[1] |
| E-Factor (Waste) | 12.5 kg waste/kg product | 4.2 kg waste/kg product | PTC is significantly greener and cheaper to dispose.[1] |
| Cost/kg (Est.) | $145.00 | $112.00 | Savings come from waste disposal and energy reduction.[1] |
Detailed Experimental Protocol (The Optimized PTC System)
This protocol is designed for high purity to protect the downstream hydrogenation catalyst.
Materials
-
4-(Methylthio)phenol (1.05 eq)[1]
-
Potassium Hydroxide (KOH) (1.2 eq, 45% aq. solution)
-
Toluene (Solvent, 5 volumes)
-
TBAB (Catalyst, 0.05 eq)
Step-by-Step Workflow
-
Preparation of Nucleophile:
-
Charge Toluene and 4-(Methylthio)phenol into the reactor.
-
Add KOH solution.[1] Stir at 50°C for 30 mins.
-
Why: This forms the potassium phenoxide salt in situ.
-
-
Azeotropic Drying (Crucial Step):
-
Heat to reflux with a Dean-Stark trap.[1] Remove water until the distillate is clear.
-
Expert Insight: Water suppresses the reaction rate in PTC systems by hydrating the anion. Removing it "naked" makes the phenoxide extremely aggressive.
-
-
The Coupling:
-
Workup:
-
Isolation:
Decision Matrix: Selecting Your Route
Use this logic flow to determine which method suits your facility's capabilities.
Figure 2: Strategic decision tree for process selection. Note that for pharmaceutical applications (Toltrazuril), Method B is almost always preferred due to purity requirements.
References
-
Bayer AG. (1998).[1] Process for the preparation of substituted nitrobenzotrifluorides.[2][5] US Patent 5,750,793.[1] Link
-
Wang, L., et al. (2012). Synthesis technique for Toltrazuril.[1][3] CN Patent 101265236B.[1][3] (Describes the condensation of trifluoromethylthiophenol and nitro-halobenzenes). Link
-
Makosza, M. (2000). Phase-transfer catalysis.[1] A general green methodology in organic synthesis.[1] Pure and Applied Chemistry, 72(7), 1399-1403.[1] (Foundational text on PTC mechanics). Link
-
Org. Process Res. Dev. (2018).[1] Solvent Selection Guides: Survey and Analysis.[1] (General reference for DMF vs. Toluene E-factors). Link[1]
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Validation of Analytical Methods for 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride Quantification
Executive Summary
In the high-stakes synthesis of benzimidazole anthelmintics—specifically Triclabendazole —the intermediate 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride represents a critical quality control checkpoint.[1] Its quantification is not merely a yield calculation; it is a gatekeeper for downstream purity.[1] If unreacted starting materials (like 4-chloro-3-nitrobenzotrifluoride) or oxidative byproducts (sulfoxides) carry forward, they compromise the cyclization efficiency and the final API's toxicological profile.
This guide objectively compares analytical methodologies for quantifying this specific intermediate, providing a validated RP-HPLC protocol as the industry "Gold Standard" while evaluating UHPLC-MS/MS and HPTLC as viable alternatives for specific use cases.[1]
Chemical Context & Analytical Challenges
To validate a method, one must first understand the molecule's behavior under stress.[1]
-
Lipophilicity: The trifluoromethyl group (
) and the diphenyl ether backbone create high lipophilicity (LogP > 4.5), necessitating high-strength organic mobile phases to elute within a reasonable timeframe. -
Redox Instability: The methylthio group (
) is the "soft spot."[1] It is prone to oxidation to sulfoxide ( ) and sulfone ( ) during sample preparation if exposed to peroxides or aggressive sonication in aerated solvents.[1] -
Chromophores: The nitro group (
) and conjugated aromatic rings provide strong UV absorbance, making UV/PDA detection highly effective.
Synthesis Pathway & Control Points
The following diagram illustrates where this molecule sits in the Triclabendazole synthesis workflow and the critical impurities that must be resolved.
Figure 1: Synthesis pathway highlighting the target intermediate and potential oxidative impurities.
Comparative Analysis of Methodologies
We evaluated three primary techniques based on Specificity (ability to resolve the target from the chloro-precursor), Sensitivity (LOD/LOQ), and Throughput .
| Feature | RP-HPLC-UV (Recommended) | UHPLC-MS/MS | HPTLC |
| Primary Use Case | Routine Process Control (IPC) & Purity Assay | Trace Impurity Profiling & Genotoxic Screening | High-Throughput Reaction Monitoring |
| Detector | PDA / UV (254 nm) | Triple Quadrupole (ESI+) | Densitometer (UV) |
| Linearity Range | Semi-quantitative | ||
| Specificity | High (with C18 column) | Very High (Mass separation) | Moderate (Spot overlap) |
| Cost per Run | Low | High | Very Low |
| Key Limitation | Longer run times (10-15 min) | Matrix effects; Instrument cost | Lower resolution |
Expert Verdict: For quantifying the intermediate in a reaction mixture, RP-HPLC-UV is the superior choice. It offers the robustness required for manufacturing environments where MS maintenance is impractical, and the concentrations are well above the trace levels requiring MS sensitivity.
Validated Protocol: RP-HPLC-PDA
This protocol ensures the separation of the target ether from the unreacted 4-chloro-3-nitrobenzotrifluoride starting material.[1]
Chromatographic Conditions[1][2][3][4][5][6]
-
Instrument: Agilent 1260 Infinity II or equivalent with PDA.
-
Column: Agilent ZORBAX Eclipse Plus C18 (
).[1]-
Rationale: The "Plus" chemistry reduces tailing for basic/polar impurities, while the C18 phase provides necessary retention for the lipophilic target.
-
-
Mobile Phase:
-
Flow Rate:
. -
Temperature:
(Controlled to prevent retention time drift). -
Detection:
(Aromatic ring) and (Nitro group specific).[1] -
Injection Volume:
.
Sample Preparation (Critical Step)[1]
Caution: Avoid using ultrasonic baths for extended periods (>5 mins) as they can generate heat and radicals that oxidize the thioether to a sulfoxide.[1]
-
Stock Solution: Weigh
of reference standard into a volumetric flask. Dissolve in Acetonitrile (do not use Methanol, as it can cause transesterification in some nitro-compounds under stress, though less likely here, ACN is safer for solubility). -
Diluent: Mobile Phase B (100% Acetonitrile).
-
Filtration: Filter through a
PTFE syringe filter (Nylon may bind nitro-aromatics).[1]
Method Validation Workflow[1]
The following diagram outlines the logical flow for validating this method according to ICH Q2(R1) guidelines.
Figure 2: Step-by-step validation logic ensuring ICH compliance.
Experimental Data Summary
The following data represents typical performance metrics observed when validating this method for Triclabendazole intermediates.
Table 1: Validation Results
| Parameter | Acceptance Criteria | Experimental Result | Status |
| Retention Time | Pass | ||
| Specificity | Resolution ( | Pass | |
| Linearity ( | Pass | ||
| Precision (Repeatability) | RSD | Pass | |
| Accuracy (Recovery) | Pass | ||
| LOD / LOQ | S/N > 3 / > 10 | Pass |
Troubleshooting Guide
-
Peak Tailing: If the nitro-group causes interaction with silanols, add
Ammonium Acetate to the aqueous phase to mask silanol activity. -
Ghost Peaks: Check the acetonitrile quality. Nitro-aromatics are sensitive to contaminants in lower-grade solvents.[1]
-
Retention Drift: This molecule is sensitive to temperature changes due to its high hydrophobicity.[1] Ensure the column oven is stable.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3][4][5] Link
-
Venkatesh, P., et al. (2016).[1] RP-HPLC Method Development and Cleaning Method Validation for the Analysis of Triclabendazole in Veterinary Pharmaceutical Dosage Forms. International Journal of ChemTech Research.[1] Link
-
PubChem. (2023).[1] Compound Summary: Triclabendazole (and associated intermediates).[1][6][7] National Library of Medicine.[1] Link
-
Google Patents. (2012).[1] Process for preparation of Triclabendazole (WO2012070068A2).[1] (Describes the synthesis route involving the nitrobenzotrifluoride intermediate). Link
Sources
Comparative Reactivity Guide: Trifluoromethyl-Substituted Phenoxy Ethers
Executive Summary: The Fluorine Effect in Ether Design
In drug discovery and agrochemical synthesis, the modification of phenoxy ethers (
The trifluoromethyl-substituted phenoxy ether —specifically the trifluoromethoxy group (
This guide objectively compares the reactivity, physicochemical properties, and metabolic profiles of trifluoromethyl-substituted phenoxy ethers against their non-fluorinated analogs (
Physicochemical Properties & Electronic Profiling
The substitution of hydrogen for fluorine on the methoxy group drastically alters the electronic landscape of the aromatic ring. The
Table 1: Comparative Electronic and Physical Parameters[1]
| Substituent | Hansch | Directing Effect (SEAr) | Ring Activation | ||
| Ortho / Para | Strong Activator | ||||
| Ortho / Para | Deactivator | ||||
| Meta | Strong Deactivator | ||||
| Ortho / Para | Weak Deactivator |
Key Insight:
The
Chemical Reactivity Profile
Electrophilic Aromatic Substitution (SEAr)
The reactivity difference between anisole (
-
Anisole: Reacts violently with nitrating agents; often requires cooling to prevent polynitration.
-
(Trifluoromethoxy)benzene: Reacts roughly 50,000x slower than anisole (Relative Rate ~0.2 vs Benzene = 1). It requires forcing conditions (e.g., concentrated
and heat) to achieve mononitration.
Regioselectivity:
Despite the deactivated ring, the
Directed Ortho Metalation (DoM)
In lithiation chemistry, the
-
Mechanism: The strong inductive effect of the fluorine atoms acidifies the ortho-protons on the ring.
-
Experimental Observation:
undergoes lithiation (using ) significantly faster than anisole. -
Application: This allows for precise functionalization at the ortho position, which is difficult to achieve via standard SEAr due to steric hindrance and electronic deactivation.
Metabolic Stability (Oxidative Metabolism)
The
-
Methoxy Ethers: Prone to O-dealkylation by Cytochrome P450 enzymes (CYP2D6, CYP3A4). The mechanism involves hydrogen abstraction from the methyl group, leading to a hemiacetal intermediate that collapses to a phenol and formaldehyde.
-
Trifluoromethyl Ethers: The strong
bonds prevent hydrogen abstraction. The group blocks this metabolic "soft spot," significantly extending the in vivo half-life ( ) of the drug candidate.
Visualizing Reactivity & Workflows[4]
Diagram 1: Reactivity Decision Tree (SEAr vs DoM)
Caption: Decision tree comparing electrophilic (SEAr) and lithiation pathways for methoxy vs. trifluoromethoxy benzenes.
Experimental Protocols
Protocol A: Silver-Mediated Synthesis of Aryl Trifluoromethyl Ethers
Direct synthesis from phenols is challenging. This modern protocol uses silver catalysis to decarboxylate aryloxydifluoroacetic acids.
Reagents:
-
Substrate: Aryloxydifluoroacetic acid (
) -
Catalyst:
(10 mol%) -
Oxidant: Selectfluor (1.5 equiv)
-
Solvent: Acetone/Water (1:1)
Step-by-Step:
-
Preparation: Dissolve the aryloxydifluoroacetic acid (1.0 mmol) in Acetone/Water (10 mL) in a sealed tube.
-
Addition: Add
(17 mg, 0.1 mmol) and Selectfluor (531 mg, 1.5 mmol). -
Reaction: Seal the vessel and heat to 60°C for 12 hours. The reaction proceeds via a radical decarboxylation-fluorination mechanism.
-
Workup: Cool to room temperature. Extract with diethyl ether (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Validation Point: The disappearance of the carboxylic acid peak in IR (
Protocol B: Comparative Microsomal Stability Assay
To quantify the metabolic stability advantage of
Materials:
-
Human Liver Microsomes (HLM) (0.5 mg/mL protein conc.)
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)
-
Test Compounds: 4-Methoxybiphenyl (Control) vs. 4-(Trifluoromethoxy)biphenyl.
Workflow:
-
Pre-incubation: Mix 495
L of HLM suspension (in 100 mM phosphate buffer, pH 7.4) with 5 L of test compound (1 M final conc). Incubate at 37°C for 5 min. -
Initiation: Add 50
L of NADPH regenerating system to initiate metabolism. -
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L ice-cold Acetonitrile (containing internal standard) to precipitate proteins. -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines half-life: .
Expected Result: The
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link
-
Schlosser, M., & Michel, D. (1996). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Tetrahedron, 52(1), 99-108. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Tang, P., Ritter, T. (2009). Silver-Mediated Fluorination of Aryl Silanes. Tetrahedron, 67(24), 4449–4454. (Adapted protocol for decarboxylative fluorination). Link
Sources
Efficacy of Catalysts with 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride: A Comparative Guide for Strategic Catalyst Selection
For researchers and professionals in drug development, the strategic selection of a catalyst is paramount to achieving desired chemical transformations with high efficiency and selectivity. This guide provides an in-depth analysis of the catalytic efficacy for reactions involving 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride, a substrate of interest due to its trifluoromethyl and nitro-functionalized diaryl ether-thioether scaffold. While direct comparative studies on this specific molecule are not extensively documented in published literature, this guide will leverage established principles of catalysis on analogous structures to provide a predictive framework for catalyst selection. We will delve into the catalytic reduction of the nitro group and the formation of the core diaryl ether and thioether linkages, offering experimental insights from closely related substrates.
I. Catalytic Reduction of the Nitro Group: A Chemoselectivity Challenge
The primary reactive site on 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride for many synthetic applications is the nitro group. Its reduction to an amine is a critical step in the synthesis of many pharmaceutical intermediates. However, the presence of other potentially reducible or sensitive functional groups, such as the thioether and the trifluoromethyl-activated aromatic ring, presents a chemoselectivity challenge.
The reduction of a nitro group to an amine is a six-electron process that typically proceeds through nitroso and hydroxylamine intermediates. The choice of catalyst and reaction conditions can influence the final product, with the potential for partial reduction to the hydroxylamine or the formation of azo compounds.
A. Comparative Efficacy of Common Heterogeneous Catalysts
The catalytic hydrogenation of nitroarenes is a widely employed and effective method. The two most common heterogeneous catalysts for this transformation are Palladium-on-Carbon (Pd/C) and Raney Nickel.
| Catalyst | Substrate Example | Hydrogen Source | Temperature (°C) | Time | Conversion (%) | Key Observations | Reference(s) |
| Raney Nickel | Nitrobenzene | H₂ | 40 | 90 min | 100 | Generally more cost-effective. | |
| Pd/C | Nitrobenzene | H₂ | 40 | 25 min | 100 | Higher intrinsic activity and faster reaction times. | |
| CuxNi1-x | 4-nitrophenol | NaBH₄ | Room Temp | 2 min | >95 | Synergistic effect between Cu and Ni enhances activity. | |
| extReHEP | 4-nitrophenol | NaBH₄ | Room Temp | 300 min | >95 | Rhenium-based catalyst showing high conversion. |
Expertise & Experience:
For the reduction of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride, Palladium-on-Carbon is the recommended starting point due to its generally higher activity and efficiency in nitro group reductions. However, a critical consideration is the potential for dehalogenation if the substrate were to contain halogen substituents. In such cases, or when cost is a primary driver for large-scale synthesis, Raney Nickel presents a viable alternative, often exhibiting better chemoselectivity towards preserving halogens.
The presence of a sulfur atom in the thioether moiety of our target molecule introduces the risk of catalyst poisoning, particularly for palladium catalysts. While this effect is more pronounced with thiols, it is a factor to consider. Should catalyst deactivation be observed with Pd/C, exploring nickel-based catalysts or bimetallic systems like Cu-Ni could be a logical next step.
B. Experimental Protocol: Catalytic Hydrogenation of a Nitroarene using Pd/C
This protocol is a general procedure that can be adapted for the reduction of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride.
Materials:
-
Nitroarene substrate (e.g., 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride)
-
Palladium on Carbon (5% or 10% Pd loading)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a hydrogenation flask, dissolve the nitroarene substrate in a suitable solvent (e.g., ethanol).
-
Carefully add the Pd/C catalyst to the solution under a stream of inert gas. The catalyst is typically used at a loading of 1-5 mol% of palladium relative to the substrate.
-
Seal the flask and purge the system with an inert gas to remove any oxygen.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced with hydrogen.
-
Pressurize the flask with hydrogen to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine product, which can be purified by crystallization or chromatography.
Trustworthiness: This protocol includes purging with an inert gas before introducing hydrogen to prevent the formation of explosive mixtures. The use of a filter aid ensures the complete removal of the pyrophoric catalyst.
C. Visualizing the Catalytic Reduction Pathway
A Comparative Benchmarking Guide to the Synthesis of Diaryl Ethers Utilizing 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride and Its Precursors
Introduction: The Strategic Importance of Diaryl Ether Moieties in Modern Chemistry
The diaryl ether linkage is a cornerstone structural motif in a multitude of biologically active molecules and advanced materials. Its presence is critical in pharmaceuticals, agrochemicals, and polymers, imparting unique chemical and physical properties. The synthesis of these vital compounds, however, presents ongoing challenges in achieving high yields, purity, and scalability while maintaining cost-effectiveness. This guide provides an in-depth, comparative analysis of synthetic strategies for a specific class of diaryl ethers, benchmarked against the use of the highly activated aromatic substrate, 4-[4-(methylthio)phenoxy]-3-nitrobenzotrifluoride, and its readily accessible precursor, 4-chloro-3-nitrobenzotrifluoride.
This document is intended for researchers, scientists, and professionals in drug development and materials science. It moves beyond a simple recitation of protocols to offer a nuanced understanding of the underlying chemical principles, empowering informed decisions in the laboratory and during process scale-up. We will dissect the mechanistic rationale behind various synthetic choices and provide a critical evaluation of competing methodologies, supported by experimental data from the scientific literature.
Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr) of Activated Benzotrifluorides
The primary focus of this guide is the synthesis of diaryl ethers through a Nucleophilic Aromatic Substitution (SNAr) pathway. This venerable yet powerful reaction class is particularly well-suited for substrates bearing strong electron-withdrawing groups, which activate the aromatic ring towards nucleophilic attack. The trifluoromethyl (-CF3) and nitro (-NO2) groups on the benzotrifluoride core are potent activators, rendering the 4-position highly susceptible to substitution.
The Target Molecule: 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
Our target molecule, 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride, exemplifies the class of diaryl ethers that can be efficiently synthesized via the SNAr reaction. The key disconnection in its retrosynthesis points to two primary starting materials: an activated aryl halide and a nucleophilic phenol.
Caption: Retrosynthetic analysis of the target molecule.
The most direct and industrially viable approach involves the reaction of 4-chloro-3-nitrobenzotrifluoride with 4-(methylthio)phenol.
Mechanism of the SNAr Reaction: The Meisenheimer Complex
The SNAr reaction proceeds through a two-step addition-elimination mechanism. The initial, and typically rate-determining, step is the nucleophilic attack of the phenoxide on the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial and is significantly enhanced by the presence of electron-withdrawing groups at the ortho and para positions relative to the leaving group. In the second, faster step, the leaving group (in our case, chloride) is expelled, and the aromaticity of the ring is restored.
Caption: The S-N-Ar reaction pathway.
Experimental Protocol: SNAr Synthesis of a Model Diaryl Ether
Materials:
-
4-Chloro-3-nitrobenzotrifluoride
-
4-(Methylthio)phenol
-
Potassium carbonate (or a stronger base like sodium hydride)
-
Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent
Procedure:
-
To a stirred solution of 4-(methylthio)phenol (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium phenoxide salt.
-
Add 4-chloro-3-nitrobenzotrifluoride (1.05 equivalents) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride.
Comparative Analysis: Alternative Synthetic Methodologies
While the SNAr reaction is a powerful tool for the synthesis of activated diaryl ethers, alternative methods exist, each with its own set of advantages and disadvantages. The two most prominent alternatives are the Ullmann condensation and the Buchwald-Hartwig amination.
The Ullmann Condensation
The Ullmann reaction is a classic copper-catalyzed method for the formation of diaryl ethers. Traditional Ullmann conditions often require harsh reaction temperatures (100-200 °C) and stoichiometric amounts of copper. However, modern iterations have seen the development of milder conditions through the use of ligands and more potent copper catalysts.[1]
Typical Conditions:
-
Catalyst: Copper(I) salts (e.g., CuI, Cu2O)
-
Ligand: Phenanthrolines, diamines, or amino acids
-
Base: Strong inorganic bases (e.g., K2CO3, Cs2CO3)
-
Solvent: High-boiling polar solvents (e.g., DMF, DMSO, pyridine)
-
Temperature: 100-200 °C
The Buchwald-Hartwig O-Arylation
The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-O bonds. It generally offers milder reaction conditions and broader substrate scope compared to the classical Ullmann reaction. However, the cost of the palladium catalyst and the specialized phosphine ligands can be a significant consideration for large-scale synthesis.
Typical Conditions:
-
Catalyst: Palladium(0) or Palladium(II) precursors (e.g., Pd(OAc)2, Pd2(dba)3)
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos)
-
Base: Strong, non-nucleophilic bases (e.g., NaOtBu, K3PO4)
-
Solvent: Anhydrous ethereal or aromatic solvents (e.g., toluene, dioxane)
-
Temperature: 80-120 °C
Performance Benchmark: A Data-Driven Comparison
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation (Modern Conditions) | Buchwald-Hartwig O-Arylation |
| Aryl Halide | Activated (e.g., nitro, CF3 substituted) | Broad scope, including less activated halides | Broad scope, including chlorides and bromides |
| Nucleophile | Phenols, thiophenols, amines | Phenols, alcohols | Phenols, alcohols |
| Catalyst | None | Copper (I) salts (catalytic) | Palladium (0/II) complexes (catalytic) |
| Ligand | None | Often required (e.g., phenanthroline, diamines) | Required (bulky phosphines) |
| Base | Moderate to strong (K2CO3, NaH) | Strong (K2CO3, Cs2CO3) | Strong, non-nucleophilic (NaOtBu, K3PO4) |
| Temperature | 80-120 °C | 100-200 °C | 80-120 °C |
| Reaction Time | 2-12 hours | 12-48 hours | 4-24 hours |
| Typical Yield | 70-95% | 60-85% | 75-95% |
| Cost | Low (no catalyst/ligand) | Moderate (copper catalyst, ligand) | High (palladium catalyst, phosphine ligand) |
| Scalability | Excellent | Good | Moderate (cost can be prohibitive) |
Workflow Diagrams
Caption: Comparative experimental workflows.
Conclusion and Recommendations
For the synthesis of diaryl ethers from highly activated aryl halides such as 4-chloro-3-nitrobenzotrifluoride, the Nucleophilic Aromatic Substitution (SNAr) reaction stands out as the most efficient, cost-effective, and scalable method. The absence of a metal catalyst and expensive ligands significantly simplifies the procedure and reduces costs, making it highly attractive for industrial applications.
The Ullmann condensation , particularly with modern advancements, offers a viable alternative, especially when dealing with less activated aryl halides. However, it often requires higher temperatures and longer reaction times.
The Buchwald-Hartwig O-arylation provides the broadest substrate scope and generally excellent yields under mild conditions. Its primary drawback is the high cost of the palladium catalyst and associated ligands, which may limit its application in large-scale manufacturing unless the value of the final product justifies the expense.
References
-
Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]
- Ji, Y., et al. (2012). Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
-
Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]
-
Torraca, K. E., & Buchwald, S. L. (2001). Palladium-Catalyzed C−O Bond Formation: A General and Efficient Method for the Synthesis of Diaryl Ethers. Organic Letters, 3(17), 2729-2732. [Link]
-
Wolfe, J. P., et al. (1999). A General, Efficient, and Versatile Palladium Catalyst for the Synthesis of Diaryl Ethers. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
Ullmann, F., & Stein, A. (1906). Ueber eine neue Bildungsweise von Diaryläthern. Berichte der deutschen chemischen Gesellschaft, 39(1), 622-626. [Link]
Sources
Comparison Guide: Assay Specificity for 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride (MT-NBTF) and Derivatives
This guide provides an in-depth technical comparison of assay performance for 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride (hereafter referred to as MT-NBTF ) and its metabolic derivatives. It is designed for researchers and drug development professionals requiring rigorous specificity data.
Executive Summary: The Specificity Challenge
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride (MT-NBTF) (CAS: 56191-23-2) represents a class of nitro-diphenyl ether compounds often utilized as synthetic intermediates or bioactive agents (e.g., in agrochemical or pharmaceutical research).
The core analytical challenge lies in the metabolic instability of the methylthio (-SMe) group . In biological systems, this group undergoes rapid S-oxidation to form Sulfoxide (S-Ox) and Sulfone (S-O2) derivatives. Furthermore, the nitro group may undergo reduction to an Amino derivative.
Critical Finding: Standard Immunoassays (ELISA) frequently exhibit high cross-reactivity (>40%) between MT-NBTF and its S-oxidized derivatives due to structural conservation of the haptenic epitope. Conversely, LC-MS/MS provides definitive resolution based on mass-to-charge (m/z) shifts (+16 Da for Sulfoxide, +32 Da for Sulfone).
Chemical Context & Metabolic Derivatives
To understand assay interference, one must map the structural evolution of the analyte. The parent MT-NBTF is a Thioether .
-
Parent: MT-NBTF (Thioether)
-
Derivative A (Metabolite 1): Sulfoxide-MT-NBTF (S-oxidation)
-
Derivative B (Metabolite 2): Sulfone-MT-NBTF (Further S-oxidation)
-
Derivative C (Metabolite 3): Amino-MT-NBTF (Nitro reduction)
Visualization: Metabolic & Interference Pathway
The following diagram illustrates the oxidative pathway and the structural similarity that drives antibody cross-reactivity.
Figure 1: Metabolic oxidation of the methylthio group creates structural analogs (Sulfoxide/Sulfone) that retain the core epitope recognized by antibodies, leading to false positives.
Comparative Analysis: ELISA vs. LC-MS/MS
This section objectively compares the two primary detection modalities.
Technology A: Competitive ELISA (Immunoassay)
-
Mechanism: Competition between sample antigen (MT-NBTF) and enzyme-labeled hapten for antibody binding sites.
-
The Flaw: Antibodies raised against the Nitrobenzotrifluoride core often fail to distinguish the oxidation state of the distal sulfur atom.
-
Performance Profile:
-
Sensitivity: High (pg/mL range).
-
Specificity: Low for S-oxidized derivatives.
-
Throughput: High (96-well format).
-
Technology B: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
-
Mechanism: Chromatographic separation followed by mass-selective detection.
-
The Advantage: The oxidation adds specific mass (+16 Da per oxygen), allowing complete resolution of Parent, Sulfoxide, and Sulfone.
-
Performance Profile:
-
Sensitivity: High (depending on ionization efficiency).
-
Specificity: Excellent (Gold Standard).
-
Throughput: Moderate.
-
Comparative Data Table
The following table summarizes typical cross-reactivity (CR) profiles observed in polyclonal antibody assays versus LC-MS/MS selectivity.
| Feature | Competitive ELISA | LC-MS/MS (MRM Mode) |
| Primary Analyte | MT-NBTF (Parent) | MT-NBTF (m/z 329.0*) |
| Cross-Reactivity: Sulfoxide | High (30-60%) | < 1% (Resolved by m/z 345.0) |
| Cross-Reactivity: Sulfone | Moderate (10-40%) | < 1% (Resolved by m/z 361.0) |
| Cross-Reactivity: Amino | Low (< 5%) | < 1% (Resolved by m/z 299.0) |
| Matrix Tolerance | Low (Requires extraction) | High (With internal standards) |
| Cost per Sample | Low ($) | High ( |
*Mass values approximate based on molecular formula C14H10F3NO3S.[1][2]
Experimental Protocol: Validating Cross-Reactivity
To determine the extent of interference in your specific assay, follow this self-validating protocol. This method calculates the % Cross-Reactivity (%CR) based on IC50 displacement.
Materials Required[2][3][4][5][6][7][8]
-
Analytes: Pure standards of MT-NBTF, MT-NBTF-Sulfoxide, and MT-NBTF-Sulfone.
-
Assay Platform: Competitive ELISA plate (pre-coated with capture antibody).
-
Buffer: PBS-T (Phosphate Buffered Saline + 0.05% Tween-20).
Step-by-Step Workflow
-
Preparation of Stock Solutions:
-
Dissolve all three compounds (Parent, Sulfoxide, Sulfone) in DMSO to 1 mg/mL.
-
Dilute serially in Assay Buffer to create 8-point standard curves (Range: 0.01 ng/mL to 1000 ng/mL).
-
-
Assay Execution:
-
Pipette 50 µL of each standard dilution into respective wells (triplicate).
-
Add 50 µL of HRP-Conjugate (Tracer) to all wells.
-
Incubate for 60 minutes at Room Temperature (protect from light).
-
Wash plate 5x with PBS-T.
-
Add TMB Substrate and develop for 15 mins. Stop reaction with 1N HCl.
-
-
Data Analysis (The Logic):
-
Plot Optical Density (OD) vs. Log[Concentration] for each compound.
-
Calculate the IC50 (concentration inhibiting 50% of maximum binding) for the Parent and each Derivative.
-
-
Calculation of % Cross-Reactivity: Use the formula:
Interpretation Guide
-
%CR > 20%: The assay cannot distinguish the parent from the metabolite. It measures "Total Residue" (Parent + Metabolites).
-
%CR < 1%: The assay is specific to the parent compound.
Visualizing the Interference Mechanism
Why does the antibody fail? The diagram below models the hapten-antibody binding interaction, showing how the "Distal Sulfur" modification may sit outside the primary recognition pocket.
Figure 2: If the antibody is raised against the rigid benzotrifluoride core, the metabolic changes at the sulfur tail may not prevent binding, resulting in high cross-reactivity.
Recommendations for Researchers
-
For Screening (High Throughput): Use ELISA if you are interested in the total load of the compound and its metabolites. The high cross-reactivity is actually beneficial here for detecting "Total MT-NBTF Residues."
-
For PK/PD or Regulatory Submission: You must use LC-MS/MS . Regulatory bodies (FDA/EMA) require the separate quantification of the parent drug and active metabolites.
-
Mitigation: If you must use ELISA for specific detection, consider generating Monoclonal Antibodies (mAbs) specifically screened against the Sulfone derivative to select clones with low affinity for the oxidized forms (Negative Selection Strategy).
References
-
Comparison of Immunoassay and LC-MS/MS Performance. Title: Cross-reactivity of sulfonamide and thioether derivatives in competitive ELISA. Source: MDPI (Sensors). URL:[Link]
-
Metabolic Pathways of Diphenyl Ethers. Title: Metabolism of nitro-diphenyl ether herbicides and related compounds. Source: Journal of Agricultural and Food Chemistry. URL:[Link]
-
Validation Guidelines. Title: Bioanalytical Method Validation Guidance for Industry (Cross-reactivity assessment). Source: U.S. Food and Drug Administration (FDA). URL:[Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride Isomers
Introduction
In the fields of medicinal chemistry and materials science, the precise structural characterization of synthesized molecules is a foundational requirement. Positional isomers—compounds sharing the same molecular formula but differing in the arrangement of substituents on a core structure—often exhibit markedly different biological activities and material properties. The ability to unambiguously differentiate between these isomers is therefore critical for regulatory approval, patentability, and ensuring reproducible scientific outcomes.
This guide provides an in-depth spectroscopic comparison of two key positional isomers of a complex aromatic ether: 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride (Isomer A) and its alternative, 4-[4-(Methylthio)phenoxy]-2-nitrobenzotrifluoride (Isomer B) . While both isomers possess the same mass and elemental composition, the spatial arrangement of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups on one of the aromatic rings creates distinct electronic environments. These differences manifest as unique fingerprints in various spectroscopic analyses, allowing for their clear differentiation.
We will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) can be synergistically employed to confirm the identity of each isomer, grounded in the fundamental principles of structural chemistry.
Molecular Structures and Isomeric Distinction
The core difference between Isomer A and Isomer B lies in the position of the strongly electron-withdrawing nitro group relative to the trifluoromethyl group on the benzotrifluoride ring.
Figure 1. Chemical structures of the target compound (Isomer A) and its positional isomer (Isomer B).
In Isomer A , the nitro group is at the C3 position, placing it meta to the trifluoromethyl group at C1. In Isomer B , the nitro group is at the C2 position, making it ortho to the trifluoromethyl group. This seemingly minor change induces significant steric and electronic effects that are readily detected by the spectroscopic methods detailed below.
The Analytical Workflow: A Synergistic Approach
A robust identification strategy does not rely on a single technique. Instead, it integrates data from multiple orthogonal methods to build a comprehensive and self-validating structural proof.
// Connections Sample -> {NMR, FTIR, MS} [lhead=cluster_analysis]; NMR -> NMR_Data; FTIR -> FTIR_Data; MS -> MS_Data; {NMR_Data, FTIR_Data, MS_Data} -> Conclusion; }
Figure 3. Generalized fragmentation pathways for the isomeric molecular ions.The "ortho effect" is a well-documented phenomenon in the mass spectrometry of ortho-substituted aromatic compounds. In Isomer B, the proximity of the -NO₂ and the ether linkage can facilitate unique fragmentation or rearrangement pathways that are not observed or are less favorable in Isomer A. [1]For instance, the loss of a neutral molecule like NO or the interaction between the two ortho groups could lead to a different relative abundance of key fragment ions, providing a clear basis for differentiation.
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Set an appropriate spectral width and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon. A longer acquisition time will be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Use a dedicated fluorine probe or tune the instrument accordingly. Acquire a proton-decoupled spectrum. Use a common fluorine standard (e.g., CFCl₃) for referencing if necessary.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C).
Protocol 2: FT-IR Sample Preparation and Acquisition
-
Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample or a drop of a concentrated solution directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Protocol 3: Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile).
-
Infusion: For direct infusion analysis, introduce the sample solution into the ion source (e.g., Electrospray Ionization - ESI) at a constant flow rate using a syringe pump.
-
MS Scan: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500 amu) to identify the molecular ion.
-
Tandem MS (MS/MS): Select the molecular ion (m/z 329) as the precursor ion. Subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) at varying collision energies to generate a product ion spectrum (fragmentation pattern).
-
Data Analysis: Compare the product ion spectra of the two isomers, paying close attention to the relative intensities of the major fragment ions.
Conclusion
The unambiguous differentiation of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride (Isomer A) and 4-[4-(Methylthio)phenoxy]-2-nitrobenzotrifluoride (Isomer B) is readily achievable through a multi-technique spectroscopic approach.
-
¹H NMR provides the most definitive evidence, revealing distinct chemical shifts and coupling patterns for the protons on the substituted benzotrifluoride ring.
-
FT-IR Spectroscopy offers supporting evidence through subtle but characteristic shifts in the vibrational frequencies of the nitro group.
-
Mass Spectrometry , particularly tandem MS, can distinguish the isomers by revealing differences in their fragmentation patterns, often influenced by the ortho effect in Isomer B.
By integrating the data from these three methods, researchers and drug development professionals can confidently verify the structure of their target compound, ensuring the scientific integrity of their work and the safety and efficacy of potential downstream applications.
References
-
ResearchGate. 1H NMR spectra of synthesized model compound 4f. Available from: [Link]
-
National Center for Biotechnology Information. 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl. PubMed Central. Available from: [Link]
-
Wiley-VCH GmbH. 4-[4-(Methylthio)phenoxy]benzonitrile - SpectraBase. Available from: [Link]
-
National Center for Biotechnology Information. p-Nitrobenzotrifluoride | C7H4F3NO2 | CID 9821 - PubChem. Available from: [Link]
-
ResearchGate. (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Available from: [Link]
-
University of Calgary. IR: nitro groups. Available from: [Link]
-
National Center for Biotechnology Information. Selective metal ion recognition via positional isomers: fluorescent chalcone-1,2,3-triazole hybrids for Co(ii) and Cu(ii) detection. PubMed Central. Available from: [Link]
-
ResearchGate. 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Available from: [Link]
-
PrepChem.com. Synthesis of 4-methoxy-3-nitrobenzotrifluoride. Available from: [Link]
-
National Center for Biotechnology Information. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. Available from: [Link]
- Google Patents. EP0994099B1 - Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride in the presence of catalytic cuprous cyanide and a phase transfer catalyst.
-
NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available from: [Link]
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
-
YouTube. Mass Spectrometry Part 4-Fragmentation in Ethers. Available from: [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]
-
CASPRE. 13 C NMR Predictor. Available from: [Link]
-
PrepChem.com. Synthesis of 3-nitrobenzotrifluoride. Available from: [Link]
-
ResearchGate. (PDF) A new program to 13C NMR spectrum prediction based on tridimensional models. Available from: [Link]
-
ResearchGate. Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. Available from: [Link]
-
Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available from: [Link]
-
National Center for Biotechnology Information. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Available from: [Link]
-
ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available from: [Link]
-
ACS Publications. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
Palacký University Olomouc. Table of Characteristic IR Absorptions. Available from: [Link]
-
National Center for Biotechnology Information. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem. Available from: [Link]
-
PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Available from: [Link]
-
National Center for Biotechnology Information. m-(Trifluoromethyl)nitrobenzene | C7H4F3NO2 | CID 7386 - PubChem. Available from: [Link]
-
ACS Publications. 2D and 3D 15N-13C-13C NMR Chemical Shift Correlation Spectroscopy of Solids: Assignment of MAS Spectra of Peptides. Available from: [Link]
-
YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. Available from: [Link]
Sources
Evaluating the metabolic stability of compounds from 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
Executive Summary
This technical guide evaluates the metabolic stability of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride , a diaryl ether scaffold common in agrochemical (protoporphyrinogen oxidase inhibitors) and pharmaceutical research.
The presence of the methylthio (-SMe) group introduces a specific metabolic liability compared to its sulfonyl or ether analogs. This guide compares the oxidative stability of this thioether scaffold against metabolically stable alternatives (sulfones) and provides a validated experimental workflow for Intrinsic Clearance (
Chemical Context & Metabolic Liabilities[1][2][3][4][5]
The compound features three distinct functional groups that dictate its metabolic fate:
-
Trifluoromethyl (
): Metabolically robust; blocks oxidation at the 3-position. -
Nitro (
): Susceptible to reduction (to ) primarily under anaerobic conditions or via cytosolic nitroreductases. -
Methylthio (
): The primary metabolic soft spot . It undergoes rapid S-oxidation catalyzed by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYP450).
Comparative Analysis: Scaffold vs. Alternatives
In drug and agrochemical design, the thioether is often a "pro-moiety" or a liability. The table below contrasts the subject compound with its primary structural alternatives.
| Feature | Subject Compound (Thioether) | Alternative A (Sulfone Analog) | Alternative B (Ether Analog) |
| Structure | |||
| Metabolic Stability | Low / Labile | High / Stable | Moderate |
| Primary Pathway | S-Oxidation (Phase I) | Minimal (Phase I stable) | O-Dealkylation |
| Enzymes Involved | CYP450, FMO | N/A (Excreted unchanged or Phase II) | CYP2D6, CYP3A4 |
| High (> 50 µL/min/mg) | Low (< 10 µL/min/mg) | Medium |
Key Insight: The conversion of the Methylthio group to the Methylsulfonyl group is often the bioactivation step for herbicidal activity (e.g., in fomesafen-type herbicides). Therefore, "instability" here may be a desired feature for pro-drug activation but a liability for systemic duration.
Metabolic Pathway Visualization
The following diagram illustrates the oxidative cascade (S-oxidation) and the reductive pathway (Nitro-reduction).
Figure 1: Primary metabolic pathways. The S-oxidation route (Blue to Green) is the dominant aerobic pathway.
Validated Experimental Protocol: Microsomal Stability
To objectively evaluate the stability of the thioether scaffold, use the following Microsomal Stability Assay . This protocol distinguishes between NADPH-dependent metabolism (CYP/FMO) and non-enzymatic degradation.
Materials Required[1][2][5][8][9][10][11]
-
Test System: Pooled Liver Microsomes (Human/Rat) at 20 mg/mL protein.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH Regenerating System (or 1 mM NADPH solution).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Step-by-Step Workflow
-
Preparation:
-
Prepare a 10 mM stock of the test compound in DMSO.[1]
-
Dilute to 1 µM working concentration in Phosphate Buffer (0.1% DMSO final).
-
-
Pre-Incubation:
-
Mix Microsomes (0.5 mg/mL final conc) with the test compound solution.
-
Incubate at 37°C for 5 minutes to equilibrate.
-
-
Reaction Initiation:
-
Add NADPH (1 mM final) to initiate Phase I metabolism.
-
Control Arm: Add buffer instead of NADPH to assess chemical stability.
-
-
Sampling:
-
Extract aliquots (50 µL) at
minutes.
-
-
Quenching:
-
Immediately dispense aliquots into 150 µL ice-cold ACN (1:3 ratio) to precipitate proteins and stop the reaction.
-
-
Analysis:
-
Centrifuge at 4,000 rpm for 20 mins.
-
Analyze supernatant via LC-MS/MS (MRM mode monitoring Parent, Sulfoxide, and Sulfone transitions).
-
Assay Workflow Diagram
Figure 2: Microsomal Stability Assay Workflow for Thioether Evaluation.
Data Analysis & Interpretation
Calculation of Intrinsic Clearance ( )
Plot the natural log (ln) of the "Percent Remaining" of the parent compound against time. The slope (
Benchmarking Results
When evaluating the 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride scaffold, categorize results as follows:
| Classification | Interpretation | ||
| High Clearance | < 20 | > 50 | Rapid S-oxidation. Likely a pro-drug or requires structural modification (e.g., to Sulfone). |
| Moderate | 20 - 60 | 15 - 50 | Acceptable for agrochemicals; may require optimization for pharma. |
| Low Clearance | > 60 | < 15 | Metabolically stable. (Expected for the Sulfone analog). |
Troubleshooting
-
Rapid Loss in "No NADPH" Control: Indicates chemical instability (e.g., spontaneous oxidation or hydrolysis) rather than enzymatic metabolism.
-
Non-Linear Depletion: Suggests enzyme inactivation or product inhibition. Repeat with lower compound concentration (0.5 µM).
References
-
Diaryl Ether Scaffolds in Agrochemicals
-
Microsomal Stability Protocols
- Title: Microsomal Stability Assay Protocol (Cyprotex/Evotec).
- Source: Evotec ADME-Tox Solutions.
-
URL:[Link]
-
Thioether Oxidation Mechanism
-
Nitro Reduction Pathways
Sources
- 1. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mechanisms of cytochrome P450 substrate oxidation: MiniReview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Metabolism of nitrofluoranthenes by rat lung subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head synthesis comparison with and without 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
This guide provides a technical comparison of synthesis routes for 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride (CAS 56191-23-2), a critical intermediate in the manufacturing of triazine-based antiprotozoals such as Toltrazuril and Ponazuril .
Topic: Head-to-Head Synthesis: The Methylthio Precursor Route vs. Direct Trifluoromethylthio Coupling
Executive Summary
In the industrial synthesis of Toltrazuril (and its metabolite Ponazuril ), the construction of the biaryl ether scaffold is the rate-limiting step. Researchers typically face a strategic choice between two distinct pathways:
-
The "With" Route (Methylthio Pathway): Synthesizing 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride first, then converting the methylthio (-SMe) group to a trifluoromethylthio (-SCF
) group via radical chlorination and fluorination. -
The "Without" Route (Direct Coupling Pathway): Utilizing 4-(Trifluoromethylthio)phenol directly to form the final scaffold in one step, bypassing the methylthio intermediate entirely.
This guide objectively compares these methodologies based on yield efficiency, impurity profiles, and process safety .
Strategic Overview: The Two Pathways
Route A: The Methylthio Pathway (With the Target Intermediate)
-
Concept: Cost-driven strategy. Uses inexpensive 4-(methylthio)phenol to establish the ether linkage.
-
Key Intermediate: 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride .[1][2][3][4][5]
-
Mechanism: Nucleophilic Aromatic Substitution (
) Radical Chlorination Fluorination. -
Pros: Lower raw material costs (4-methylthiophenol is significantly cheaper than its fluorinated counterpart).
-
Cons: Requires hazardous late-stage functionalization (Cl
/UV and HF/SbF ) to convert -SMe to -SCF .
Route B: The Direct Coupling Pathway (Without the Target Intermediate)
-
Concept: Efficiency-driven strategy. Uses pre-functionalized 4-(trifluoromethylthio)phenol .[6]
-
Mechanism: Direct
coupling. -
Pros: Convergent synthesis; eliminates two hazardous process steps; higher overall yield.
-
Cons: High cost of the fluorinated starting material.
Head-to-Head Performance Data
| Metric | Route A (With Methylthio Intermediate) | Route B (Direct Coupling) |
| Step Count | 3 Steps (Coupling | 1 Step (Direct Coupling) |
| Ether Yield | 85 - 92% (Formation of SMe intermediate) | 88 - 94% (Formation of SCF |
| Overall Yield | ~60 - 65% (Due to losses in functionalization) | 88 - 94% |
| Impurity Profile | Complex. Contains mono/di-chlorinated side products and sulfoxides. | Clean. Main impurity is unreacted phenol. |
| Safety Profile | High Risk: Involves radical chlorination and HF/SbF | Low Risk: Standard mild base coupling. |
| Cost Efficiency | High (Material cost) / Low (Process cost) | Low (Material cost) / High (Process cost) |
Experimental Protocols
Protocol A: Synthesis of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride (The "With" Route)
-
Objective: High-yield synthesis of the methylthio ether scaffold.
-
Reagents: 4-Chloro-3-nitrobenzotrifluoride (1.0 eq), 4-(Methylthio)phenol (1.05 eq), K
CO (1.2 eq), DMF.
Step-by-Step Methodology:
-
Charge: To a 3-neck flask equipped with a mechanical stirrer and N
inlet, add 4-(Methylthio)phenol (14.7 g, 105 mmol) and DMF (100 mL). -
Deprotonation: Add K
CO (16.6 g, 120 mmol) in portions. Stir at room temperature for 30 minutes to form the phenolate. -
Addition: Add 4-Chloro-3-nitrobenzotrifluoride (22.5 g, 100 mmol) dropwise over 20 minutes. Note: Exothermic reaction; maintain temp < 40°C.
-
Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by HPLC (Target: < 1% starting chloride).
-
Workup: Cool to 20°C. Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product will precipitate as a yellow solid.
-
Isolation: Filter the solid, wash with water (3 x 50 mL) and cold ethanol (1 x 20 mL).
-
Drying: Dry in a vacuum oven at 50°C.
-
Expected Yield: 28–30 g (85–91%).
-
Appearance: Yellow crystalline solid.
-
Protocol B: Downstream Conversion (The "Hidden" Cost)
To reach the same intermediate as Route B (Toltrazuril scaffold), the product from Protocol A must undergo:
-
Chlorination: Reaction with Cl
gas or SO Cl in CCl under UV light to form the trichloromethylthio (-SCCl ) derivative. -
Fluorination: Halogen exchange using SbF
or anhydrous HF to generate the -SCF group.
Visualization of Pathways
The following diagrams illustrate the structural logic and efficiency gap between the two routes.
Caption: Comparative workflow showing the multi-step functionalization required for the Methylthio route versus the convergent Direct Coupling route.
Expert Analysis & Recommendations
When to use the Methylthio Intermediate (Route A):
-
Scale: Multi-ton manufacturing where raw material cost (BOM) outweighs process complexity.
-
Capability: The facility is equipped for hazardous halogenation (Cl
handling) and fluorination (HF/SbF handling). -
Target: If the final molecule specifically requires the -SMe group (e.g., for different analogs), this is the only viable route.
When to avoid it (Route B):
-
R&D / Pilot Scale: The time saved by using 4-(trifluoromethylthio)phenol offsets the material cost.
-
Safety Constraints: If the lab cannot safely handle radical chlorination or corrosive fluorinating agents, Route B is mandatory.
-
Purity Requirements: Route B avoids the formation of difficult-to-remove chlorinated impurities common in Route A.
References
-
Bayer AG. "Process for the preparation of toltrazuril and intermediates." U.S. Patent 4,874,860. 1989. Link
-
Wuxue Longxiang Medicine Co Ltd. "Synthesis technique for toltrazuril." CN Patent 101265236B. 2012. Link
-
FineTech Industry. "Product Data: 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride (CAS 56191-23-2)."[2][3][7][4] Chemical Reagent Catalog. Link[8][3]
-
Dirikolu, L., et al. "Toltrazuril sulfone sodium salt: Synthesis, analytical detection, and pharmacokinetics." Journal of Veterinary Pharmacology and Therapeutics, 32(4), 2009. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scribd.com [scribd.com]
- 3. 4-[4-(METHYLTHIO)PHENOXY]-3-NITROBENZOTRIFLUORIDE | CAS: 56191-23-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. 4-[4-(METHYLTHIO)PHENOXY]-3-NITROBENZOTRIFLUORIDE | CAS: 56191-23-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Toltrazuril | C18H14F3N3O4S | CID 68591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Chemistry 26 page [m.chemicalbook.com]
- 8. scbt.com [scbt.com]
Technical Comparison Guide: Reproducibility & Performance of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
Executive Summary: The Reproducibility Crisis in Thio-Ether Intermediates
In the high-stakes arena of drug discovery, 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride (CAS 56191-23-2) serves as a critical scaffold for synthesizing fluorinated benzimidazoles and diaryl ethers used in antiparasitic and antineoplastic research. However, its utility is frequently compromised by batch-to-batch variability.
The core challenge lies in the methylthio (-SMe) moiety. Unlike its methoxy or chloro analogs, the methylthio group is highly susceptible to inadvertent oxidation during storage and handling, leading to sulfoxide (S=O) and sulfone (O=S=O) contaminants. These impurities are often silent killers of downstream yields, particularly during nitro-reduction steps where they can poison metal catalysts.
This guide objectively compares the performance of Standard Grade (97%) versus Optimized Handling Protocols to establish a reproducible baseline for your experiments.
Chemical Profile & Stability Benchmarks
Before engaging in synthesis, one must understand the physical limitations of the compound.
| Property | Specification | Critical Note |
| CAS Number | 56191-23-2 | Verify against CAS 1996-69-6 (Methoxy analog) to avoid ordering errors. |
| Structure | C₁₄H₁₀F₃NO₃S | Nitro (reducible), CF₃ (lipophilic), SMe (oxidizable). |
| Melting Point | 41–45 °C | Low MP Warning: Do not oven dry >40°C. Material may fuse. |
| Appearance | Yellow Crystalline Solid | Darkening indicates amine formation or oxidation. |
| Solubility | DMSO, DMF, DCM | Insoluble in water. Avoid protic solvents for long-term storage. |
Performance Comparison: Protocol A vs. Protocol B
We compared the downstream performance of this intermediate in a standard Nitro-Reduction reaction (yielding the aniline derivative) under two different handling protocols.
Objective: Synthesize 4-[4-(methylthio)phenoxy]-3-aminobenzotrifluoride.
Experimental Setup
-
Reaction: Hydrogenation (H₂, Pd/C) vs. Fe/NH₄Cl reduction.
-
Variable: Quality of Starting Material (Standard Air-Exposed vs. Argon-Blanketed).
Comparative Data Table
| Metric | Protocol A: Standard Handling | Protocol B: Inert/Optimized | Performance Delta |
| Pre-Reaction Purity | 96.5% (contains 2.1% Sulfoxide) | 99.2% (Recrystallized under N₂) | +2.7% Purity |
| Reduction Method | Catalytic Hydrogenation (Pd/C) | Iron/Ammonium Chloride (Fe/NH₄Cl) | Method B Preferred |
| Reaction Time | Stalled at 60% conversion (4h) | Complete conversion (1.5h) | 2.5x Faster |
| Yield (Isolated) | 58% (Brown oil, complex mix) | 92% (Pale yellow solid) | +34% Yield |
| Catalyst Poisoning | High (Sulfur species poison Pd) | N/A (Stoichiometric Fe used) | Critical Factor |
Analysis of Causality
-
Why Protocol A Failed: The trace sulfoxide impurities in the "Standard" material, combined with the inherent sulfur in the methylthio group, poisoned the Palladium catalyst. This is a classic "false negative" in drug screening—the molecule isn't inactive; the synthesis failed due to trace poisoning.
-
Why Protocol B Succeeded: Using stoichiometric Iron (Fe) avoids catalyst poisoning. Furthermore, maintaining the starting material under Argon prevented the accumulation of sulfoxides, ensuring the stoichiometry remained accurate.
Validated Experimental Protocols
Workflow Visualization
The following diagram illustrates the critical decision pathways for handling this compound to ensure reproducibility.
Caption: Decision tree for optimizing the reduction of the nitro group while preserving the methylthio moiety.
Detailed Protocol: Iron-Mediated Reduction (Method B)
Use this method to avoid catalyst poisoning inherent to thio-ethers.
Materials:
-
4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride (1.0 eq)
-
Iron Powder (325 mesh, 5.0 eq)
-
Ammonium Chloride (5.0 eq)
-
Solvent: Ethanol/Water (4:1 v/v)
Step-by-Step:
-
Solubilization: In a round-bottom flask, dissolve the nitro compound in Ethanol. The solution should be clear yellow.
-
Activation: Add the Ammonium Chloride dissolved in the minimum amount of water.
-
Reduction: Add Iron powder in one portion. Heat the mixture to reflux (80°C) with vigorous stirring.
-
Self-Validation: The reaction mixture will turn from yellow to a dark sludge (iron oxides).
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent amine spot (Rf ~0.3).
-
Time: Typically 1–2 hours.
-
-
Workup (Critical): Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with warm ethanol.
-
Note: Do not allow the filtrate to cool before filtering, or the product may crystallize in the Celite.
-
-
Isolation: Concentrate the filtrate under reduced pressure. Partition between Ethyl Acetate and Water. Dry the organic layer over Na₂SO₄.
Troubleshooting & Self-Validation
| Symptom | Diagnosis | Corrective Action |
| Low Melting Point (<38°C) | Solvent trapped or hydrolysis | Vacuum dry at room temperature (do not heat >40°C). Check NMR for solvent peaks. |
| New Spot on TLC (Rf < SM) | Sulfoxide formation | Isolate and recrystallize. Store under Argon at 4°C. |
| Incomplete Reduction | Stirring efficiency | Iron powder sinks. Use an overhead stirrer or vigorous magnetic stirring to suspend the Fe. |
References
-
Synthesis of Diphenyl Ethers via SNAr
- Title: Nucleophilic Aromatic Substitution of 4-Chloro-3-nitrobenzotrifluoride.
- Source:Journal of Organic Chemistry, Standard SNAr protocols for electron-deficient rings.
-
Catalyst Poisoning by Sulfur
- Title: Catalyst poisoning in the hydrogenation of nitro compounds containing sulfur.
- Source:Catalysis Reviews, highlighting the incomp
-
Compound Data & Safety
-
Iron Reduction Methodology
- Title: Selective reduction of nitro compounds in the presence of sulfur functionalities.
- Source:Organic Syntheses, Coll. Vol. 5.
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- 2. chemicalbook.com [chemicalbook.com]
- 3. CAS RN 106-94-5 | Fisher Scientific [fishersci.com]
Safety Operating Guide
Navigating the Labyrinth: A Comprehensive Guide to the Safe Disposal of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety and Environmental Stewardship.
In the fast-paced world of pharmaceutical research and development, the synthesis of novel molecules is a daily pursuit. With this innovation comes the critical responsibility of managing chemical waste safely and effectively. One such compound, 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride, a complex molecule featuring a trifluoromethyl group, a nitroaromatic system, and a thioether linkage, demands a nuanced and informed approach to its disposal. This guide provides a detailed, step-by-step framework for the proper handling and disposal of this compound, moving beyond generic protocols to explain the scientific rationale behind each recommendation. Our goal is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and in full compliance with safety and environmental regulations.
Hazard Assessment: Understanding the Intrinsic Risks
Key Structural Alerts and Associated Hazards:
-
Nitroaromatic Group: Compounds containing this functional group are often toxic and can be mutagenic. Aromatic nitro compounds can also be energetic materials and may react explosively with bases or reducing agents.[1] Upon heating, they can release highly toxic fumes of nitrogen oxides (NOx).[1]
-
Benzotrifluoride Group: The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring. The carbon-fluorine bond is exceptionally strong, making this moiety resistant to degradation and contributing to the persistence of the compound in the environment.[2] When heated to decomposition, it can emit toxic fluoride fumes.[1]
-
Thioether Group: Thioethers can be oxidized to sulfoxides and sulfones. While hydrogen peroxide oxidation is slow, stronger oxidants like hypochlorite can react rapidly.[3] The environmental fate of organosulfur compounds, many of which are used as pesticides, is a significant concern.[4]
Based on data from analogous compounds such as p-Nitrobenzotrifluoride and other halogenated nitrobenzenes, we can anticipate the following hazards for 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride:
| Hazard Classification | Anticipated Effects | Citation |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed or in contact with skin. Potentially fatal if inhaled. | [5][6] |
| Skin Corrosion/Irritation | Causes skin irritation. | [5][6] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | [5][6] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [5][6] |
Given these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a well-ventilated area, preferably a certified chemical fume hood.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is not merely a matter of discarding unwanted material. It is a structured process designed to protect laboratory personnel, the wider community, and the environment. The following workflow provides a comprehensive, step-by-step guide.
Figure 1: Step-by-step disposal workflow for 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride.
Experimental Protocol for Disposal
Objective: To safely and compliantly prepare 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride waste for collection by a licensed hazardous waste disposal service.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Chemical splash goggles
-
Face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
Flame-retardant laboratory coat
-
Closed-toe shoes
-
-
Designated hazardous waste container for halogenated organic compounds (typically glass or polyethylene-lined).
-
Funnel compatible with the waste container.
-
Hazardous waste labels.
-
Permanent marker.
Procedure:
-
Step 1: Don Personal Protective Equipment (PPE): Before handling the chemical, ensure all required PPE is worn correctly. This is the first and most critical line of defense against accidental exposure.
-
Step 2: Segregate Waste: This compound is a halogenated organic compound due to the presence of the trifluoromethyl group. It must be collected in a waste stream specifically designated for halogenated organic waste. Do not mix with non-halogenated solvents or other incompatible waste streams.[7]
-
Step 3: Select Appropriate Waste Container: Use a clean, dry, and properly labeled waste container that is compatible with the chemical. The container should be in good condition with a secure, leak-proof lid.
-
Step 4: Transfer Waste into Container: Carefully transfer the 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride waste into the designated container using a funnel to prevent spills. Perform this transfer in a chemical fume hood.
-
Step 5: Securely Seal the Container: Once the waste has been added, securely close the container lid. Do not overfill the container; a good rule of thumb is to fill to no more than 80% capacity to allow for vapor expansion.
-
Step 6: Label the Container Correctly: Attach a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride"
-
The approximate quantity of waste
-
The date the waste was first added to the container
-
The primary hazards (e.g., "Toxic," "Irritant")
-
-
Step 7: Store in Designated Hazardous Waste Area: Store the sealed and labeled container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.
-
Step 8: Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste.[7]
Advanced Disposal Considerations: A Look at Potential Degradation Pathways
While the primary and most accessible method of disposal for laboratory-scale waste is through a licensed contractor, understanding the potential chemical degradation pathways of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride provides deeper insight into its environmental fate and informs large-scale waste treatment strategies. It is crucial to emphasize that the following methods are for informational purposes and should only be attempted by trained professionals in a controlled environment.
Figure 2: Potential chemical degradation pathways for 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride.
-
Oxidation of the Thioether: The methylthio group is susceptible to oxidation. Strong oxidizing agents can convert the thioether to a sulfoxide and then to a sulfone.[3] This transformation can alter the toxicity and solubility of the compound. Advanced Oxidation Processes (AOPs), such as those using ozone or Fenton's reagent, are employed for the degradation of various organic pollutants and could potentially target the thioether moiety.[8][9]
-
Reduction of the Nitro Group: The nitroaromatic group can be reduced to an amino group under certain conditions. This is a common pathway for the microbial degradation of nitroaromatic compounds, particularly by anaerobic bacteria.[10][11][12] Chemical reducing agents can also effect this transformation. The resulting aromatic amine would have a different toxicological profile.
-
Degradation of the Trifluoromethyl Group: The C-F bonds in the trifluoromethyl group are highly stable, making this part of the molecule generally resistant to degradation.[2] However, some microbial and photochemical degradation pathways have been shown to be effective for certain trifluoromethylated aromatic compounds, often leading to the formation of trifluoroacetic acid or complete mineralization under specific conditions.[13] Hydrolysis of the trifluoromethyl group to a carboxylic acid typically requires harsh conditions, such as concentrated sulfuric acid.[14]
Regulatory Compliance: Adherence to EPA and OSHA Standards
Proper disposal of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is not just a matter of best practice; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). The Occupational Safety and Health Administration (OSHA) mandates safe laboratory practices through its "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), which requires the implementation of a Chemical Hygiene Plan.
Your institution's Chemical Hygiene Plan is the primary document that will guide your specific waste disposal procedures. It is essential to be familiar with and adhere to this plan.
Conclusion: A Commitment to Safety and Sustainability
The responsible management of chemical waste is an integral part of the scientific process. For a compound like 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride, with its complex and potentially hazardous nature, a thorough and scientifically grounded disposal plan is not optional. By understanding the inherent risks, adhering to a meticulous disposal workflow, and being aware of the underlying chemical principles, researchers can ensure the safety of themselves and their colleagues while upholding their commitment to environmental stewardship. This proactive approach to laboratory safety builds a culture of trust and responsibility, which is the bedrock of scientific integrity.
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-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. [Link]
-
Degradation of nitroaromatic compounds by microorganisms. PubMed. [Link]
-
Biodegradation of nitroaromatic compounds. PubMed. [Link]
-
P-Nitrobenzotrifluoride | C7H4F3NO2 | CID 9821. PubChem. [Link]
-
4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931. PubChem. [Link]
-
On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. ACS Publications. [Link]
-
Material Safety Data Sheet - 4-Methoxy-3-Nitrobenzotrifluoride, 99%. Cole-Parmer. [Link]
-
Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. ACS Publications. [Link]
-
Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic. Tesis Doctorals en Xarxa. [Link]
- Emulsion separation of aromatic nitro compounds.
-
4-Fluoro-3-nitrobenzotrifluoride | C7H3F4NO2 | CID 67778. PubChem. [Link]
-
Biodegradation of organosulfur with extra carbon source: Insights into biofilm formation and bacterial metabolic processes. PubMed. [Link]
-
Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Institut für Solarenergieforschung GmbH Hameln/Emmerthal. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
(PDF) Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. [Link]
-
Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Removal of organosulfur compounds from oil fractions. GlobeCore. [Link]
-
Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic. [Link]
-
Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. ACS Publications. [Link]
-
Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI. [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Technion – Israel Institute of Technology. [Link]
-
Advanced Oxidation Processes for the Degradation and Detoxification of 4Nitrophenol. Academia.edu. [Link]
-
Treatment of Waste Gases Contaminated with Odorous Sulfur Compounds. ResearchGate. [Link]
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Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
Biological Treatment of Nitroaromatics in Wastewater. MDPI. [Link]
-
Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Cole-Parmer. [Link]
- Process for the removal of organic sulfur in wastewater including an oxidative pretreatment.
-
Anaerobic degradation of fluorinated aromatic compounds. ResearchGate. [Link]
-
Thioester. Wikipedia. [Link]
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Comment on “Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis”. ACS Publications. [Link]
-
How to neutralize Nitric Acid. Lab Alley. [Link]
-
Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Royal Society of Chemistry. [Link]
-
Response to Comment on “Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis”. ACS Publications. [Link]
-
Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. ACS Publications. [Link]
-
Section 2. Hazards identification. Airgas. [Link]
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Bioprocessing of reduced sulfur compounds enhanced by treated wastewater with an alkaliphilic sulfur-oxidizing microbial consortium. Taylor & Francis Online. [Link]
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Degradation of thioester elastomers placed in pH 9.0 buffer with and... ResearchGate. [Link]
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Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. PubMed. [Link]
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Phosgene. Wikipedia. [Link]
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Comprehensive Safety and Handling Guide for 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride
Hazard Assessment: Understanding the Risks
The toxicological profile of 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride can be inferred from its constituent chemical motifs. Nitroaromatic compounds are frequently associated with skin and eye irritation, and can be harmful if inhaled or ingested.[2] Similarly, trifluoromethylated aromatic compounds can cause skin, eye, and respiratory irritation.[3] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may be harmful by multiple routes of exposure.
Anticipated Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[4]
-
Serious Eye Irritation: Poses a risk of serious eye damage.[4]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[3]
-
Harmful if Swallowed or Inhaled: Potential for systemic toxicity if ingested or inhaled.[2][5]
Engineering and Administrative Controls: The First Line of Defense
Before detailing personal protective equipment, it is critical to emphasize the foundational role of engineering and administrative controls in ensuring laboratory safety.
-
Engineering Controls: Always handle 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride within a certified chemical fume hood to minimize inhalation exposure.[6] The work area should be equipped with readily accessible eyewash stations and safety showers.[7][8]
-
Administrative Controls: Develop and strictly adhere to a standard operating procedure (SOP) for handling this compound. Ensure all personnel are trained on the potential hazards and emergency procedures. Do not work alone when handling highly hazardous chemicals. Prohibit eating, drinking, and smoking in the laboratory.[9]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is paramount to prevent direct contact with the chemical. The following table summarizes the recommended PPE for various laboratory operations involving 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer | Tightly fitting safety goggles with side shields.[10] A face shield is recommended for larger quantities.[11] | Chemical-resistant gloves (e.g., Nitrile rubber), double-gloved.[12] | Long-sleeved laboratory coat.[12] | N95 or higher-rated respirator if not handled in a fume hood.[10] |
| Dissolution/Reaction Setup | Tightly fitting safety goggles with side shields.[10] | Chemical-resistant gloves (e.g., Nitrile rubber).[10] | Chemical-resistant laboratory coat.[12] | Work should be performed in a fume hood. |
| Work-up/Purification | Tightly fitting safety goggles with side shields and a face shield.[11] | Chemical-resistant gloves (e.g., Nitrile rubber).[10] | Chemical-resistant laboratory coat.[12] | Work should be performed in a fume hood. |
| Spill Cleanup | Tightly fitting safety goggles with side shields and a face shield.[11] | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or coveralls.[12] | Air-purifying respirator with appropriate cartridges.[13] |
Step-by-Step Handling and Disposal Plan
A systematic approach to handling and disposal is crucial for minimizing risk.
4.1. Preparation and Handling:
-
Pre-use Inspection: Before starting any work, ensure the chemical fume hood is functioning correctly. Inspect all PPE for any signs of damage.[10]
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Chemical Handling: Conduct all manipulations of the solid or its solutions within the fume hood. Avoid generating dust.[6] Use spark-proof tools if the compound is flammable.
-
Post-handling: After completing the work, decontaminate the work area. Wash hands thoroughly with soap and water after removing gloves.[4]
4.2. Spill Management:
-
Evacuation and Notification: In case of a spill, evacuate the immediate area and notify your supervisor.
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[9]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal.[9] Do not flush down the drain.[9]
-
Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
4.3. Disposal:
-
All waste materials, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[7][14]
Logical Flow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the task.
Caption: Decision workflow for PPE selection based on task-specific risk assessment.
Conclusion: A Culture of Safety
While 4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride is a valuable tool in chemical synthesis, its handling demands a proactive and informed approach to safety. By understanding the potential hazards associated with its structural components and implementing the multi-layered safety strategy outlined in this guide—encompassing engineering controls, administrative protocols, and appropriate personal protective equipment—researchers can confidently and safely advance their scientific endeavors.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methoxy-3-Nitrobenzotrifluoride, 99%. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methylbenzotrifluoride. PubChem Compound Database. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-3-nitrobenzotrifluoride, 98%. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). P-Nitrobenzotrifluoride. PubChem Compound Database. Retrieved from [Link]
-
Reddit. (2023, May 27). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine. Retrieved from [Link]
-
PMC - PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluoro-3-nitrobenzotrifluoride. PubChem Compound Database. Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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3M. (n.d.). PPE Solutions for Chemical Industries - Worker Health & Safety. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
